Sulfur monochloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chlorosulfanyl thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2S2/c1-3-4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJSXABGXMUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S(SCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Cl2, Cl2S2 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Disulfur dichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Disulfur_dichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042427 | |
| Record name | Sulfur monochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur monochloride appears as a yellow-red, oily, fuming liquid with a sharp odor. Contact or ingestion causes irritation or chemical burns to skin, eyes, and mucous membranes. Also poisonous by inhalation of vapors., Liquid, Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor; [NIOSH], LIGHT-AMBER-TO-YELLOWISH-RED OILY FUMING LIQUID WITH PUNGENT ODOUR., Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sulfur chloride (S2Cl2) | |
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| Record name | Sulfur monochloride | |
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| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
280 °F at 760 mmHg (USCG, 1999), 137 °C, When distilled at its atmospheric boiling point, it undergoes some decomposition to the dichloride, but decomposition is avoided with distillation at about 6.7 kPa (50 mmHg)., 138 °C, 280 °F | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
245 °F (USCG, 1999), 245 °F, 266 °F (open cup); 245 °F (closed cup), 118.5 °C c.c. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur monochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Decomposes (NIOSH, 2023), Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils, Soluble in amyl acetate, Insoluble in water, Solubility in water: reaction, Decomposes | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6885 at 15.5 °C/15.5 °C, Saturated liquid density= 104.599 lb/cu ft @ 70 °F, Relative density (water = 1): 1.7, 1.68 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.66 (Air = 1), Relative vapor density (air = 1): 4.7 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
7 mmHg (NIOSH, 2023), 7.0 [mmHg], 10 mm Hg at 27.5 °C, Vapor pressure, kPa at 20 °C: 0.90, 7 mmHg | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur monochloride | |
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| URL | https://haz-map.com/Agents/637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... /Commercial disulfur dichloride/ can contain SCl2, SO2, SOCl2, chlorosulfanes, and dissolved sulfur as impurities., Commercial material may contain 0-5% free sulfur. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light amber to yellowish red oily liquid | |
CAS No. |
12771-08-3; 10025-67-9, 10025-67-9 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur monochloride | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfur monochloride | |
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| Record name | Sulfur chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14647 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sulfur Monochloride from Elemental Sulfur and Chlorine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sulfur monochloride (S₂Cl₂) from the direct reaction of elemental sulfur and chlorine. It covers the fundamental chemistry, detailed experimental protocols for both laboratory and industrial scales, and critical safety considerations.
Introduction
This compound, also known as disulfur (B1233692) dichloride, is an important inorganic compound with the chemical formula S₂Cl₂.[1] It is a yellow to amber, oily liquid with a pungent, irritating odor.[2][3] Due to its reactive nature, this compound serves as a versatile reagent and intermediate in the chemical industry. Its applications include the manufacture of lubricant additives, sulfur dyes, insecticides, and synthetic rubbers.[1][2] It is also used in the vulcanization of rubber and as a polymerization catalyst for vegetable oils.[1] This guide will delve into the synthesis of this crucial chemical, providing detailed methodologies and quantitative data for professionals in research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | S₂Cl₂ | [4] |
| Molecular Weight | 135.036 g/mol | [4] |
| Appearance | Light-amber to yellowish-red, oily, fuming liquid | [2] |
| Odor | Pungent, nauseating, irritating | [2] |
| Density | 1.6773 g/cm³ at 20°C | [3] |
| Melting Point | -77°C (-107°F) | [2][3] |
| Boiling Point | 138°C (280.4°F) | [3][5] |
| Solubility | Decomposes in water; Soluble in carbon disulfide | [1][3] |
| Vapor Density | 4.66 (Air = 1) | [2] |
Synthesis of this compound
The primary method for producing this compound is through the direct chlorination of elemental sulfur.[1][3] The reaction can be controlled to favor the formation of this compound over sulfur dichloride.
Reaction Chemistry and Thermodynamics
The synthesis involves passing dry chlorine gas over molten sulfur. The reaction is exothermic.
Primary Reaction: S₈ + 4Cl₂ → 4S₂Cl₂ (ΔH = -58.2 kJ/mol)[1]
An excess of chlorine can lead to the formation of sulfur dichloride (SCl₂), which exists in equilibrium with this compound.[1]
Side Reaction/Equilibrium: S₂Cl₂ + Cl₂ ⇌ 2SCl₂ (ΔH = -40.6 kJ/mol)[1]
To obtain a high purity of this compound, it is crucial to use an excess of sulfur and control the reaction temperature.[3] Any sulfur dichloride formed will decompose back to this compound and chlorine upon standing.[1]
Table 2: Thermodynamic Data for Sulfur Chloride Formation
| Compound | Formation Reaction | Standard Enthalpy of Formation (ΔHf°) |
| This compound (S₂Cl₂) | S₈(s) + 4Cl₂(g) → 4S₂Cl₂(l) | -58.2 kJ/mol[1] |
| Sulfur Dichloride (SCl₂) | S₂Cl₂(l) + Cl₂(g) ⇌ 2SCl₂(l) | -40.6 kJ/mol[1] |
Experimental Protocols
Laboratory Scale Synthesis (Batch Process)
This protocol describes a typical laboratory setup for the preparation of this compound.
Materials and Equipment:
-
Powdered elemental sulfur
-
Chlorine gas source (e.g., from a cylinder or a chlorine generator)
-
Gas drying apparatus (e.g., a wash bottle with concentrated sulfuric acid or a drying tube with calcium chloride)[3][6]
-
Reaction flask (three-necked round-bottom flask)
-
Heating mantle
-
Condenser
-
Receiving flask, cooled in an ice bath[3]
-
Gas outlet with a trap for excess chlorine (e.g., sodium carbonate solution)[3]
-
Distillation apparatus
Procedure:
-
Apparatus Setup: Assemble the apparatus as shown in the workflow diagram below. Ensure all glassware is completely dry.[3]
-
Reactant Preparation: Place powdered sulfur in the reaction flask. The chlorine gas must be dried by passing it through concentrated sulfuric acid.[3]
-
Reaction: Gently heat the sulfur in the reaction flask until it melts (melting point of sulfur is ~115°C). Maintain the temperature of the molten sulfur between 120-130°C.[3]
-
Chlorination: Introduce a steady stream of dry chlorine gas into the molten sulfur. The reaction is exothermic, and the temperature should be carefully monitored.
-
Product Collection: The this compound formed will distill over and be collected in the cooled receiving flask.[3] An excess of sulfur should be maintained in the reaction flask to minimize the formation of sulfur dichloride.[3]
-
Purification: The crude this compound will contain dissolved sulfur and some sulfur dichloride. It can be purified by fractional distillation. The fraction boiling at 138°C is collected as pure this compound.[3] Distillation from excess elemental sulfur can also be used for purification.[1]
Industrial Scale Production (Continuous Process)
In the industrial setting, this compound is typically produced in a continuous process to improve efficiency and yield.
Process Description:
-
Reaction: Gaseous chlorine is passed into a reactor containing molten sulfur at a higher temperature, typically between 220-260°C.[2]
-
Product Separation: The this compound produced is in a gaseous state at this temperature and continuously leaves the reactor.[2]
-
Condensation: The gaseous S₂Cl₂ is then passed through a condenser where it is cooled and collected as a liquid.[2]
This continuous method allows for a high throughput and efficient production of this compound.
Table 3: Comparison of Synthesis Parameters
| Parameter | Laboratory Scale (Batch) | Industrial Scale (Continuous) |
| Temperature | 120-130°C[3] | 220-260°C[2] |
| Reactant State | Molten Sulfur, Gaseous Chlorine | Molten Sulfur, Gaseous Chlorine |
| Sulfur Stoichiometry | Excess | Controlled feed |
| Product Removal | Distillation | Continuous vapor removal |
Reaction Pathways and Equilibria
The chlorination of sulfur is a stepwise process. The desired product, this compound, can further react with chlorine to form sulfur dichloride. Understanding this equilibrium is key to maximizing the yield of S₂Cl₂.
Safety Precautions
This compound and the reactants used in its synthesis are hazardous materials that require strict safety protocols.
-
Toxicity: this compound is toxic and corrosive.[2] Inhalation of vapors can cause severe respiratory irritation, pulmonary edema, and may be fatal.[2][5] Skin and eye contact will result in chemical burns.[2]
-
Reactivity: It reacts violently with water, producing heat and toxic and corrosive fumes, including hydrogen chloride and sulfur dioxide.[2] It should be stored in a cool, dry, well-ventilated area away from water, peroxides, and other incompatible materials.[5][7]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Spill and Emergency Procedures: In case of a spill, evacuate the area. Absorb the liquid with dry sand, earth, or vermiculite.[8] Do not use water.[8] Ensure adequate ventilation.
Conclusion
The synthesis of this compound from elemental sulfur and chlorine is a well-established and scalable process. Careful control of reaction conditions, particularly stoichiometry and temperature, is essential for achieving high yields and purity of the desired product while minimizing the formation of sulfur dichloride. Due to the hazardous nature of the chemicals involved, strict adherence to safety protocols is paramount throughout the synthesis, handling, and storage of this compound. This guide provides the foundational knowledge for researchers and professionals to safely and effectively produce this important chemical intermediate.
References
- 1. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 2. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound [webbook.nist.gov]
- 5. lanxess.com [lanxess.com]
- 6. youtube.com [youtube.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Disulfur Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfur (B1233692) dichloride (S₂Cl₂), an inorganic compound with a distinctive and pungent odor, is a versatile reagent in chemical synthesis and various industrial processes.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and visualizations of key reaction pathways. The information presented is curated to be a valuable resource for professionals in research, science, and drug development who may encounter or utilize this compound in their work. While sometimes incorrectly referred to as sulfur monochloride, its molecular formula is S₂Cl₂.[1]
Physical and Chemical Properties
Disulfur dichloride is a light-amber to yellow-red, oily liquid at room temperature.[1][2][3] It fumes in moist air due to its reactivity with water.[1][4] The quantitative physical and chemical properties of disulfur dichloride are summarized in the tables below for easy reference and comparison.
Physical Properties
| Property | Value | Units | Conditions |
| Molecular Formula | S₂Cl₂ | - | - |
| Molar Mass | 135.04 | g/mol | - |
| Appearance | Light-amber to yellow-red, oily liquid | - | Standard Temperature and Pressure |
| Odor | Pungent, nauseating, irritating | - | - |
| Density | 1.688 | g/cm³ | at 25 °C |
| Melting Point | -80 | °C | - |
| Boiling Point | 137.1 | °C | at 1 atm |
| Vapor Pressure | 7 | mmHg | at 20 °C |
| Refractive Index (n_D) | 1.658 | - | at 20 °C |
| Magnetic Susceptibility (χ) | -62.2 x 10⁻⁶ | cm³/mol | - |
| Dipole Moment | 1.60 | D | |
| Viscosity | 0.978 | cP |
Chemical and Thermodynamic Properties
| Property | Value/Description | Units/Conditions |
| Solubility | Decomposes in water. Soluble in ethanol, benzene, ether, chloroform, and carbon tetrachloride.[1][4] | - |
| Enthalpy of Formation (ΔfH°) | -58.2 (for 4 S₂Cl₂ from S₈ + 4 Cl₂) | kJ/mol |
| Heat Capacity (Specific) | 0.84 (estimated) | J/g·K |
| LD₅₀ (Oral, Rat) | 132 | mg/kg |
| LCLo (Inhalation, Mouse) | 150 | ppm (1 min) |
Molecular Structure
Disulfur dichloride possesses a non-planar, gauche conformation with C₂ symmetry, similar to hydrogen peroxide.[2][3] The molecule has the connectivity Cl-S-S-Cl.[1] The dihedral angle between the Cl-S-S and S-S-Cl planes is approximately 85.2°.[1][2] The S-S bond length is about 1.88 Å, and the S-Cl bond length is around 2.05 Å.[3]
Experimental Protocols
This section outlines the methodologies for key experiments related to the synthesis and characterization of disulfur dichloride.
Synthesis of Disulfur Dichloride
Disulfur dichloride is prepared by the direct, partial chlorination of elemental sulfur.[1][4]
Procedure:
-
Molten sulfur is placed in a reaction flask.
-
Dry chlorine gas is bubbled through the molten sulfur at a controlled rate.[4] The reaction is exothermic (ΔH = -58.2 kJ/mol for the formation of 4 moles of S₂Cl₂).[4]
-
The reaction temperature is maintained between 200°C and 300°C.[5]
-
As the reaction proceeds, the golden-yellow liquid disulfur dichloride is formed.[4]
-
The product is continuously removed from the reaction vessel by distillation and condensed.[5]
-
Purification of the crude product can be achieved by fractional distillation.[6]
Determination of Physical Properties
Standardized methods from organizations such as ASTM and OECD are employed for the accurate determination of physical properties.
-
Boiling Point: The boiling point of disulfur dichloride can be determined using a method analogous to ASTM D1120.[7] A sample is boiled under equilibrium conditions at atmospheric pressure, and the temperature of the liquid, corrected for barometric pressure, is recorded as the boiling point.[7]
-
Density: The density of liquid disulfur dichloride can be measured following the principles outlined in OECD Test Guideline 109.[2][8] Methods such as the use of a hydrometer, an oscillating densitometer, or a pycnometer are suitable.[2][8]
-
Refractive Index: The refractive index is determined using a refractometer according to a standard test method like ASTM D1218.[1] This method is suitable for transparent and light-colored liquids.[1]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A neat liquid sample of disulfur dichloride is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[9][10] The spectrum is then recorded using an FTIR spectrometer.
-
Raman Spectroscopy: A liquid sample of disulfur dichloride can be analyzed directly in a glass vial or capillary tube.[11][12] The sample is irradiated with a laser, and the scattered light is collected and analyzed.
Chemical Reactivity and Applications
Disulfur dichloride is a reactive compound that participates in a variety of chemical transformations, making it a valuable precursor in organic and inorganic synthesis.
Key Reactions
-
Hydrolysis: It reacts vigorously with water to produce sulfur dioxide, hydrochloric acid, and elemental sulfur.[1][4] 16 S₂Cl₂ + 16 H₂O → 8 SO₂ + 32 HCl + 3 S₈
-
Reaction with Hydrogen Sulfide (B99878): It reacts with hydrogen sulfide to form polysulfanes.[1] 2 H₂S + S₂Cl₂ → H₂S₄ + 2 HCl
-
Reaction with Ammonia (B1221849): Its reaction with ammonia is complex and can yield tetrasulfur tetranitride (S₄N₄) and other sulfur-nitrogen compounds.[1]
-
Herz Reaction: Disulfur dichloride reacts with anilines in the presence of a base to form 1,2,3-benzodithiazolium salts, which are precursors to thioindigo (B1682309) dyes.[4]
-
Vulcanization of Rubber: It is used in the cold vulcanization of rubber, where it acts as a source of sulfur cross-links between polymer chains.[8][13][14]
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving disulfur dichloride.
Caption: Synthesis and Purification of Disulfur Dichloride.
Caption: The Herz Reaction for the Synthesis of Thioindigo Dyes.
Caption: Role of Disulfur Dichloride in Cold Vulcanization.
Safety and Handling
Disulfur dichloride is a toxic and corrosive substance.[15] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][16] It reacts violently with water, releasing toxic gases.[15][16] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
Disulfur dichloride is a fundamentally important chemical with a rich profile of physical and chemical properties. Its reactivity, particularly in the formation of sulfur-containing compounds, underpins its utility in a range of industrial applications, from the synthesis of dyes to the vulcanization of rubber. This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of this compound, emphasizing its properties, synthesis, and key reactions, to support its safe and effective use in scientific endeavors.
References
- 1. store.astm.org [store.astm.org]
- 2. oecd.org [oecd.org]
- 3. kaycantest.com [kaycantest.com]
- 4. oecd.org [oecd.org]
- 5. quora.com [quora.com]
- 6. oecd.org [oecd.org]
- 7. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]
- 8. acri.gov.tw [acri.gov.tw]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. jasco-global.com [jasco-global.com]
- 13. ursinus.edu [ursinus.edu]
- 14. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 16. scribd.com [scribd.com]
An In-depth Technical Guide to the Reaction of Sulfur Monochloride with Water and Moist Air
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur monochloride (S₂Cl₂), also known as disulfur (B1233692) dichloride, is a versatile and reactive chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals and other organic compounds. Its high reactivity, however, necessitates a thorough understanding of its behavior, particularly its vigorous reaction with water and moist air. This technical guide provides a comprehensive overview of the hydrolysis of this compound, detailing the reaction products, thermodynamics, and kinetics. It further outlines detailed experimental protocols for the analysis and quantification of the resulting products and presents visual representations of the reaction pathways and experimental workflows to aid in laboratory practice and safety.
Introduction
This compound is a yellow to amber, oily liquid that fumes upon contact with moist air. This fuming is a result of its rapid hydrolysis, a highly exothermic reaction that produces a complex mixture of sulfur-containing compounds, hydrochloric acid, and elemental sulfur. A precise understanding of this reaction is critical for safe handling, process optimization, and environmental mitigation in research and industrial settings. This guide aims to provide an in-depth technical resource for professionals working with this compound.
The Hydrolysis Reaction of this compound
The reaction of this compound with water is complex and can be represented by several equations, reflecting the formation of various products depending on the reaction conditions.
Primary Reaction Products
The principal products of the complete hydrolysis of this compound are sulfur dioxide (SO₂), hydrogen chloride (HCl), and elemental sulfur (S).[1] A commonly cited overall reaction is:
16 S₂Cl₂ + 16 H₂O → 8 SO₂ + 32 HCl + 3 S₈ [1]
This equation highlights the significant generation of corrosive HCl gas and toxic SO₂ gas, which are major safety concerns.
Secondary and Intermediate Products
Under certain conditions, particularly with limited water, the hydrolysis can also yield other sulfur species. These include hydrogen sulfide (B99878) (H₂S), thiosulfuric acid (H₂S₂O₃), and various polythionates.[2] The formation of these intermediates and byproducts underscores the complexity of the reaction mechanism, which is thought to proceed through sulfenic acid intermediates. The presence of hydrogen sulfide has been noted in the vapors produced during the reaction.[3]
Thermodynamic and Kinetic Considerations
Table 1: Standard Enthalpy and Entropy of Formation for Key Species
| Compound | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) |
| This compound | S₂Cl₂ | liquid | -58.16[4] | 223.84[4] |
| Water | H₂O | liquid | -285.83 | 69.91 |
| Sulfur Dioxide | SO₂ | gas | -296.83 | 248.22 |
| Hydrogen Chloride | HCl | gas | -92.31 | 186.90 |
| Sulfur (rhombic) | S₈ | solid | 0 | 256.77 |
Note: Thermodynamic data for water, sulfur dioxide, hydrogen chloride, and elemental sulfur are standard values. Data for this compound is from the NIST WebBook.[4]
The kinetics of the hydrolysis are rapid, with the reaction proceeding immediately upon contact with water or moisture. A detailed kinetic study would be necessary to determine the rate law and the influence of factors such as temperature, pH, and the physical state of the reactants (e.g., liquid-liquid vs. gas-liquid reaction).
Experimental Protocols
A comprehensive analysis of the this compound hydrolysis products requires a multi-faceted approach to capture the diverse range of species formed. The following sections outline potential experimental setups and analytical methodologies.
Experimental Setup for Hydrolysis Studies
A controlled experimental setup is crucial for safely studying the hydrolysis of this compound and for obtaining reproducible quantitative data.
Workflow for a Controlled Hydrolysis Experiment:
References
A Technical Guide to the Key Differences Between Sulfur Monochloride and Sulfur Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂), two important reagents in synthetic chemistry. The following sections detail their distinct physical and chemical properties, structural characteristics, reactivity, and established experimental protocols for their synthesis and handling.
Core Properties: A Comparative Overview
This compound and sulfur dichloride, while both simple chlorides of sulfur, exhibit significant differences in their physical and chemical nature. These differences are critical for their appropriate selection and use in research and development, particularly in the synthesis of organosulfur compounds relevant to drug discovery.
Physical Properties
The physical properties of this compound and sulfur dichloride are summarized in the table below for easy comparison. S₂Cl₂ is a yellow to amber oily liquid, whereas SCl₂ is a cherry-red liquid.[1][2] Their boiling and melting points are notably different, which is a key factor in their purification by distillation.
| Property | This compound (S₂Cl₂) | Sulfur Dichloride (SCl₂) |
| Molecular Formula | S₂Cl₂ | SCl₂ |
| Molar Mass | 135.04 g/mol [2] | 102.96 g/mol [1] |
| Appearance | Amber to yellow-red oily liquid[2] | Cherry-red liquid[1] |
| Odor | Pungent, nauseating[2] | Pungent[1] |
| Density | 1.688 g/cm³ (at 25°C)[2] | 1.621 g/cm³ (at 25°C)[1] |
| Melting Point | -80 °C[2] | -121.0 °C[1] |
| Boiling Point | 137.1 °C[2] | 59 °C (decomposes)[1] |
| Vapor Pressure | 7 mmHg (at 20°C) | Not specified |
| Refractive Index | 1.658 (at 20°C)[2] | 1.5570 (at 20°C) |
| Dipole Moment | 1.60 D[2] | Not specified |
Molecular Structure and Bonding
The structural differences between S₂Cl₂ and SCl₂ are fundamental to their distinct reactivity profiles.
| Structural Feature | This compound (S₂Cl₂) | Sulfur Dichloride (SCl₂) |
| Molecular Geometry | Gauche conformation with C₂ symmetry[2] | Bent with C₂v symmetry |
| S-S Bond Length | 1.88 Å[2] | N/A |
| S-Cl Bond Length | 2.05 Å[2] | 201 pm |
| Bond Angles | Cl-S-S ≈ 109.5° | Cl-S-Cl ≈ 103° |
| Dihedral Angle (Cl-S-S-Cl) | 85.2°[2] | N/A |
| Hybridization of Sulfur | sp³ | sp³ |
The gauche (non-planar) structure of S₂Cl₂ is similar to that of hydrogen peroxide.[2] In contrast, SCl₂ has a simple bent molecular geometry. The presence of the S-S single bond in this compound is a key feature that dictates much of its chemistry.
Synthesis and Reactivity
The synthesis of both sulfur chlorides involves the direct reaction of elemental sulfur with chlorine gas. The product distribution is highly dependent on the reaction conditions.
Synthesis Pathways
The formation of this compound and sulfur dichloride from elemental sulfur and chlorine gas can be represented as a sequential process. The initial reaction yields this compound, which can be further chlorinated to produce sulfur dichloride.[1]
Reactivity and Applications in Synthesis
Both sulfur chlorides are versatile reagents in organic synthesis, primarily for the introduction of sulfur atoms to create organosulfur compounds.
-
This compound (S₂Cl₂): A key application of S₂Cl₂ is in the synthesis of sulfur-containing heterocycles. It can act as a sulfurating, chlorinating, oxidizing, and even a dehydrating agent.[3] It is also used in the production of sulfur dyes, insecticides, and in the vulcanization of rubber.[4]
-
Sulfur Dichloride (SCl₂): SCl₂ is a precursor to a variety of organosulfur compounds.[1] It readily undergoes addition reactions with alkenes to form chloride-substituted thioethers.[1] A notable application is in the synthesis of mustard gas (bis(2-chloroethyl)sulfide) through its reaction with ethylene.[1] It also serves as a precursor for other inorganic sulfur compounds like sulfur tetrafluoride (SF₄) and thionyl chloride (SOCl₂).[1]
A significant equilibrium exists between the two chlorides in the presence of chlorine:[2]
S₂Cl₂ + Cl₂ ⇌ 2SCl₂
This equilibrium is a crucial consideration during synthesis and purification.
Experimental Protocols
The following are generalized experimental protocols for the laboratory-scale synthesis of this compound and sulfur dichloride. Safety Precaution: These compounds are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried before use, as these compounds react violently with water.[5]
Synthesis of this compound (S₂Cl₂)
This procedure involves the direct chlorination of molten sulfur.
Materials:
-
Elemental sulfur (powdered)
-
Chlorine gas (dry)
-
Concentrated sulfuric acid (for drying chlorine)
-
Ice-salt mixture
Apparatus:
-
Glass reaction tube
-
Gas inlet tube
-
Collection flask
-
Gas washing bottle with concentrated sulfuric acid
-
Gas absorption trap (e.g., with sodium carbonate solution)
-
Heating mantle or oil bath
Procedure:
-
Set up the apparatus ensuring all connections are secure and airtight. The chlorine gas should be passed through a drying tube containing concentrated sulfuric acid before entering the reaction tube.[6]
-
Place pulverized sulfur in the glass reaction tube.[6]
-
Connect the outlet of the reaction tube to a collection flask cooled in an ice-salt bath. The exit of the collection flask should be connected to a gas absorption trap.[6]
-
Heat the sulfur to 120-130°C to melt it.[6]
-
Once the sulfur is molten, begin a steady flow of dry chlorine gas through the molten sulfur.[6]
-
This compound will form and distill into the cooled collection flask.[6] An excess of sulfur is maintained during the reaction to favor the formation of S₂Cl₂.[6]
-
The crude product will be a golden-yellow to reddish liquid and may contain dissolved sulfur and some SCl₂.[6]
Purification:
-
The crude this compound can be purified by distillation. The fraction boiling at 138°C should be collected.[6]
Synthesis of Sulfur Dichloride (SCl₂)
This protocol describes the further chlorination of this compound.
Materials:
-
This compound (S₂Cl₂)
-
Chlorine gas (dry)
-
Iron powder (catalyst)
-
Phosphorus trichloride (B1173362) (stabilizer)
Apparatus:
-
Distilling flask
-
Gas inlet tube
-
Fractionating column
-
Condenser
-
Receiving flask
Procedure:
-
Place 50 g of this compound in a distilling flask.[2]
-
Add approximately 0.1 g of iron powder as a catalyst.[2]
-
Pass a steady stream of dry chlorine gas into the liquid for about 30 minutes.[2]
-
Allow the resulting dark liquid to stand for one hour.[2]
-
Add 1 mL of phosphorus trichloride as a stabilizer.[2]
-
The product is then purified by fractional distillation.[2]
Purification:
-
Collect the fraction that boils between 55-62°C.[2]
-
This fraction can be redistilled with a few drops of phosphorus trichloride to obtain pure sulfur dichloride, which boils at 59-61°C.[2]
Spectroscopic Characterization
FTIR and Raman spectroscopy are powerful tools for distinguishing between this compound and sulfur dichloride.
| Spectroscopic Data | This compound (S₂Cl₂) | Sulfur Dichloride (SCl₂) |
| Infrared (IR) bands | 510 cm⁻¹ (S-S stretch), 420 cm⁻¹ (S-Cl stretch) | 510 cm⁻¹ (symmetric S-Cl stretch), 540 cm⁻¹ (asymmetric S-Cl stretch) |
| Raman bands | 525 cm⁻¹ and 445 cm⁻¹ (symmetric stretches) | 525 cm⁻¹ and 555 cm⁻¹ |
| UV-Vis λₘₐₓ | 290 nm and 350 nm | 490 nm |
Safety and Handling
Both this compound and sulfur dichloride are hazardous materials that require careful handling.
-
Toxicity and Corrosivity: Both compounds are toxic and highly corrosive.[1][5] They can cause severe burns to the skin, eyes, and respiratory tract.[5] Inhalation of vapors can be fatal.
-
Reactivity with Water: They react violently with water, producing toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[5] Therefore, they must be handled in a dry environment.
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area, away from incompatible materials such as organic compounds and strong oxidizing agents.[7] SCl₂ is known to slowly decompose to S₂Cl₂ and chlorine at room temperature; storage in sealed glass ampules can mitigate this by allowing a slight positive pressure of chlorine to develop.[1]
-
Disposal: Spills should be cautiously neutralized with a mixture of dry soda ash and slaked lime. Dispose of as hazardous waste in accordance with local regulations.[8]
Conclusion
This compound and sulfur dichloride are fundamentally different in their structure, physical properties, and reactivity. S₂Cl₂ is characterized by its S-S bond and higher boiling point, making it a useful reagent for introducing disulfide linkages. In contrast, SCl₂ is a more volatile and reactive chlorinating agent, often used for adding a single sulfur atom and two chlorine atoms across a double bond. A thorough understanding of these differences is essential for their safe and effective application in chemical synthesis, particularly in the development of novel therapeutic agents.
References
- 1. Sulfur dichloride - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Sciencemadness Discussion Board - Preparation of SCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Molecular structure and bonding in S2Cl2
An In-depth Technical Guide on the Molecular Structure and Bonding in Disulfur (B1233692) Dichloride (S₂Cl₂)
Introduction
Disulfur dichloride, with the chemical formula S₂Cl₂, is a significant inorganic compound composed of sulfur and chlorine.[1] It presents as a yellow to amber, oily liquid at room temperature, characterized by a pungent and nauseating odor.[2][3] Historically, it has been incorrectly referred to as "sulfur monochloride" based on its empirical formula, SCl.[1] This compound is a versatile reagent in synthetic chemistry, particularly for the introduction of carbon-sulfur bonds, and has applications in the manufacturing of sulfur dyes, insecticides, and in the vulcanization of rubber.[2][4] The molecule's unique non-planar structure and reactivity make it a subject of interest for detailed molecular analysis.
Molecular Structure and Geometry
The molecular structure of S₂Cl₂ is non-planar, with the formula Cl-S-S-Cl. It adopts a gauche conformation, which is similar to that of hydrogen peroxide (H₂O₂).[1][2] This arrangement possesses C₂ symmetry.[2][5] The geometry around each sulfur atom is bent.[6] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, each sulfur atom has two bonding pairs and two lone pairs of electrons, resulting in a tetrahedral electron geometry and a bent molecular geometry.[4][6]
A defining feature of the S₂Cl₂ structure is the dihedral angle between the Clᵃ-S-S plane and the S-S-Clᵇ plane, which is approximately 85.2°.[1][2]
Covalent Bonding and Hybridization
The bonding in disulfur dichloride consists of single covalent σ-bonds. The sulfur atoms are considered to be sp³ hybridized.[2][4] Each sulfur atom forms a σ-bond with the adjacent sulfur atom and another σ-bond with a chlorine atom. The remaining two sp³ hybrid orbitals on each sulfur atom are occupied by lone pairs of electrons.[6]
The S-S bond is formed by the overlap of an sp³ hybrid orbital from each sulfur atom. The S-Cl bonds are formed from the overlap of an sp³ hybrid orbital on the sulfur atom and a 3p orbital on the chlorine atom. The bond dissociation energy for the S-S bond is approximately 265 kJ/mol, while the S-Cl bond dissociation energy is about 255 kJ/mol.[2] The molecule possesses a net dipole moment of 1.60 D due to its asymmetric gauche structure.[2] The primary intermolecular forces are London dispersion forces and dipole-dipole interactions.[2][7]
Data Presentation
The quantitative data regarding the molecular structure and properties of S₂Cl₂ are summarized in the following tables.
Table 1: Molecular Geometry Parameters for S₂Cl₂
| Parameter | Value | Reference |
| S-S Bond Length | 1.88 Å | [2] |
| S-Cl Bond Length | 2.05 Å | [2] |
| Cl-S-S Bond Angle | ~109.5° | [2][6] |
| Cl-S-S/S-S-Cl Dihedral Angle | 85.2° | [1][2] |
| Molecular Symmetry | C₂ | [2][5] |
Table 2: Spectroscopic Data for S₂Cl₂
| Spectroscopic Technique | Characteristic Vibrations/Absorptions | Reference |
| Infrared (IR) Spectroscopy | S-S stretch: 510 cm⁻¹; S-Cl stretch: 420 cm⁻¹ | [2] |
| Raman Spectroscopy | Strong bands at 525 cm⁻¹ and 445 cm⁻¹ | [2] |
| UV-Visible Spectroscopy | Absorption maxima at 290 nm and 350 nm | [2] |
Table 3: Physical and Chemical Properties of S₂Cl₂
| Property | Value | Reference |
| Molecular Weight | 135.04 g/mol | [2] |
| Appearance | Amber to yellow-red oily liquid | [1][2] |
| Density | 1.688 g/cm³ at 25°C | [2] |
| Melting Point | -80°C | [2] |
| Boiling Point | 137.1°C | [2] |
| Dipole Moment | 1.60 D | [2] |
Mandatory Visualizations
Caption: Lewis structure of Disulfur Dichloride (S₂Cl₂).
References
- 1. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. infobank for readers and discoverers: Disulphur dichloride, S2Cl2 reactions [mubirupepu.blogspot.com]
Spectroscopic Analysis of Sulfur Monochloride (S₂Cl₂): A Technical Guide
Introduction
Sulfur monochloride (S₂Cl₂), also known as disulfur (B1233692) dichloride, is a fundamental sulfur halide used extensively in chemical synthesis, including the vulcanization of rubber and as a chlorinating agent. Its bent, C₂-symmetric structure, similar to hydrogen peroxide, gives rise to a unique spectroscopic signature. This guide provides an in-depth overview of the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data for S₂Cl₂, intended for researchers and professionals in chemistry and drug development.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound is complicated by the broadness of vibrational bands in liquid and gas phases, making definitive assignments challenging.[1] To overcome this, studies have utilized matrix isolation techniques, where S₂Cl₂ is suspended in a solid, inert matrix at cryogenic temperatures (e.g., 12 K), resulting in significantly sharper spectral bands.[1][2]
Data Presentation: IR Spectral Data
The following table summarizes the key vibrational frequencies for S₂Cl₂ observed in matrix isolation IR spectroscopy.
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
| S-S Stretch | 550 | Symmetric Stretch | [1][2] |
| S-Cl Asymmetric Stretch | 449.0 | Asymmetric Stretch | [1][2] |
| S-Cl Symmetric Stretch | 457.5 | Symmetric Stretch | [1][2] |
Note: Isotopic splitting due to ³⁷Cl was observed in the S-Cl stretching modes.[1][2]
Experimental Protocol: Matrix Isolation IR Spectroscopy
The data presented was obtained through matrix isolation infrared spectroscopy. A general protocol for such an experiment is as follows:
-
Sample Preparation: A gaseous mixture of this compound and an inert matrix gas (e.g., nitrogen or argon) is prepared at a specific concentration ratio (e.g., N₂:S₂Cl₂ = 5000:1).
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) maintained at a very low temperature, typically around 12 K, within a high-vacuum cryostat.
-
Spectral Acquisition: An FTIR spectrometer is used to pass an infrared beam through the solid matrix. The resulting absorption spectrum is recorded. A background spectrum of the clean, cold window is recorded first and subtracted from the sample spectrum.[3]
-
Analysis: The resulting high-resolution spectrum is analyzed to identify and assign the fundamental vibrational frequencies of the isolated S₂Cl₂ molecules.
Visualization: Generalized FTIR Workflow
Caption: Generalized workflow for acquiring an FTIR spectrum of a liquid sample.
Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique to IR for studying the vibrational modes of S₂Cl₂. As a non-destructive method, it provides detailed information, particularly about the symmetric S-S bond and low-frequency torsional modes.
Data Presentation: Raman Spectral Data
The table below presents the fundamental vibrational frequencies of liquid S₂Cl₂ as determined by Raman spectroscopy.
| Vibrational Mode | Frequency (cm⁻¹) | Polarization | Assignment | Reference |
| Torsional Mode | 102 - 106 | Polarized | Torsion | [4] |
| S-Cl Symmetric Stretch | 434 | - | Type B Fundamental | [4] |
| S-Cl Asymmetric Stretch | 446 | - | Type A Fundamental | [4] |
| S-S Stretch | ~540 | - | Symmetric Stretch | [5] |
Note: An earlier reported band at 449 cm⁻¹ was later resolved into two distinct fundamentals at 446 cm⁻¹ and 434 cm⁻¹.[4]
Experimental Protocol: Raman Spectroscopy
The following outlines a typical experimental procedure for obtaining the Raman spectrum of liquid this compound:
-
Sample Handling: Due to its reactivity with atmospheric moisture, this compound (98% purity) is handled within a sealed, argon-filled glove bag.[5] The liquid sample is contained in a suitable cuvette or sample holder.
-
Instrumentation: A Raman microscope, such as a Thermo Fisher DXR2, is used.[5] The excitation source is a laser, for example, a 532 nm Nd:YAG laser or a 6328 Å He-Ne laser.[4][5]
-
Data Collection: The laser is focused into the liquid sample. The scattered light is collected, typically in a backscattering geometry.[6] Key parameters include laser power (e.g., 1 mW) and total accumulation time (e.g., 320 seconds).[5]
-
Spectral Analysis: The collected signal is processed to generate a Raman spectrum (intensity vs. Raman shift in cm⁻¹). Depolarization ratios can be measured by analyzing vertically and horizontally polarized scattered light to aid in assigning vibrational modes.[4][7]
Visualization: Generalized Raman Spectroscopy Workflow
Caption: Generalized workflow for a Raman spectroscopy experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The challenges include:
-
Low Natural Abundance: The ³³S isotope has a very low natural abundance of only 0.76%.[8][9]
-
Low Sensitivity: Its gyromagnetic ratio is low, leading to an extremely low receptivity compared to protons (¹H).[8]
-
Quadrupolar Nucleus: ³³S has a nuclear spin of I = 3/2, making it a quadrupolar nucleus. In the asymmetric electronic environment of the S₂Cl₂ molecule, this results in very efficient relaxation mechanisms, leading to extremely broad resonance signals that are often thousands of Hertz wide and difficult to distinguish from the baseline.[8][9]
For these reasons, conventional solution-state NMR is generally not feasible for S₂Cl₂. Advanced solid-state or frequency-swept NMR techniques would likely be required.[8]
Data Presentation: ³³S Nucleus Properties
| Property | Value | Reference |
| Spin (I) | 3/2 | [9] |
| Natural Abundance | 0.760% | [9] |
| Chemical Shift Range (ppm) | ~964 | [9] |
| Receptivity relative to ¹H | 1.72 x 10⁻⁵ | [9] |
| Quadrupole Moment (m²) | -0.0678 x 10⁻²⁸ | [8] |
Molecular Vibrations and Structure
The S₂Cl₂ molecule has a C₂ point group symmetry. This symmetry dictates the number and type of its fundamental vibrational modes and their activity in IR and Raman spectroscopy.
Visualization: S₂Cl₂ Vibrational Modes
Caption: Relationship between S₂Cl₂ molecular symmetry and its vibrational modes.
References
Thermochemical Data for Sulfur Monochloride: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core thermochemical data for sulfur monochloride (S₂Cl₂). It includes quantitative data, detailed experimental methodologies, and visualizations of relevant chemical processes and analytical workflows.
Core Thermochemical Data
This compound, also known as disulfur (B1233692) dichloride, is a key industrial chemical used in the synthesis of various organic and inorganic compounds. A thorough understanding of its thermochemical properties is essential for process optimization, safety, and the development of new synthetic routes.
Data Presentation
The following tables summarize the key thermochemical properties of this compound in both its gaseous and liquid states. The data is primarily sourced from the NIST Chemistry WebBook, based on the comprehensive review by Chase (1998).[1][2][3][4]
Table 1: Standard Molar Enthalpy and Entropy of Formation
| Phase | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |
| Gas | -16.74[1][3][4] | 327.19[1][3][4] |
| Liquid | -58.16[1][4] | 223.84[1][4] |
Table 2: Gas Phase Heat Capacity (Cp) as a Function of Temperature
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) |
| 1000 | 83.52[5] |
| 1100 | 83.78[5] |
| 1200 | 83.93[5] |
| 1300 | 83.99[5] |
| 1400 | 83.98[5] |
| 1500 | 83.90[5] |
Table 3: Liquid Phase Heat Capacity (Cp) as a Function of Temperature
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) |
| 298 | 124.3[6] |
| 300 | 124.3[6] |
| 400 | 124.3[6] |
| 500 | 124.3[6] |
| 600 | 124.3[6] |
| 700 | 124.3[6] |
| 800 | 124.3[6] |
| 900 | 124.3[6] |
| 1000 | 124.3[6] |
Experimental Protocols
The determination of the thermochemical data presented above relies on established experimental techniques. While specific, detailed protocols for this compound are often part of broader data compilation reviews, the following outlines the general methodologies employed for such determinations.
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of sulfur-containing compounds is often determined using combustion calorimetry .[7]
-
Sample Preparation: A precise mass of the substance, in this case, this compound, is sealed in a sample holder. For volatile liquids, this is typically a glass or quartz ampoule.
-
Calorimeter Setup: The sample is placed inside a "bomb," a robust, sealed pressure vessel. The bomb is then charged with a high pressure of pure oxygen. For sulfur compounds, a small amount of water is often added to the bomb to ensure that the sulfur combustion products (SO₂ and SO₃) are converted to sulfuric acid (H₂SO₄) in the final state.[7]
-
Combustion: The sample is ignited electrically. The combustion of this compound with excess oxygen would proceed to form products like SO₂ and Cl₂. The heat released by the reaction causes a temperature rise in the surrounding water bath of the calorimeter.
-
Temperature Measurement: The temperature change of the water bath is measured with high precision using a platinum resistance thermometer or a similar device.
-
Calculation: The heat of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid).[7] The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, by combining it with the known standard enthalpies of formation of the combustion products (e.g., SO₂(g) and HCl(g)).
Determination of Entropy (S°) and Heat Capacity (Cp)
The absolute entropy of a substance is determined by measuring its heat capacity from as close to absolute zero (0 K) as possible up to the desired temperature.[5]
-
Adiabatic Calorimetry: The sample is placed in a calorimeter designed to prevent heat exchange with the surroundings (adiabatic).
-
Incremental Heating: A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase (ΔT) is measured precisely.
-
Heat Capacity Calculation: The heat capacity (Cp) at a given temperature is calculated as the ratio of the heat supplied to the temperature change (Cp = q/ΔT). This measurement is repeated over a range of temperatures.
-
Entropy Calculation: The absolute entropy at a temperature T is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to T.[5]
-
S(T) = S(0) + ∫₀ᵀ (Cp(T')/T') dT'
-
According to the Third Law of Thermodynamics, the entropy of a perfect crystalline substance at 0 K is zero (S(0) = 0).[5]
-
-
Phase Transitions: The enthalpies of any phase transitions (e.g., melting, boiling) that occur within the temperature range are also measured and included in the total entropy calculation (ΔS = ΔH_transition / T_transition).
Visualizations
The following diagrams, created using the DOT language, illustrate key relationships and processes involving this compound.
Caption: Logical workflow for the experimental determination of thermochemical properties.
Caption: Primary reaction pathway for the hydrolysis of this compound.[1][6]
Caption: Experimental workflow for aryl disulfide synthesis using S₂Cl₂.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Entropy of a Gas [grc.nasa.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Mystery of SCl2 Hydrolysis - Original Theory - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. The Enthalpies of Combustion and Formation of Thianthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Sulfur Monochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of sulfur monochloride (S₂Cl₂) in various organic solvents. Due to its high reactivity, understanding its solubility and stability in different solvent systems is critical for its safe handling and effective use in synthetic chemistry, including applications within drug development and materials science. This document compiles available qualitative solubility data, outlines the reactivity of this compound with common organic functional groups, and provides detailed experimental protocols for the quantitative determination of its solubility.
Executive Summary
This compound is a versatile reagent, widely utilized for the introduction of sulfur atoms into molecular structures and for the synthesis of sulfur-containing heterocycles. Its utility is, however, intrinsically linked to its reactivity. This guide emphasizes that while this compound is generally soluble in a range of non-polar and aprotic polar organic solvents, its reactivity often dictates the choice of solvent for a particular application. This document serves as a foundational resource for professionals working with this challenging but valuable chemical, providing essential information on its solubility, reactivity, and the methodologies for its quantitative analysis in solution.
Qualitative Solubility of this compound
This compound is a non-polar molecule and, following the principle of "like dissolves like," exhibits good solubility in many common organic solvents. However, precise quantitative solubility data is scarce in the literature, likely due to its reactive nature. The information available is largely qualitative, indicating miscibility or solubility without specific concentration values. The following table summarizes the reported qualitative solubility of this compound in a selection of organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | References |
| Aprotic Non-Polar | Carbon Disulfide (CS₂) | Readily Soluble | [1] |
| Carbon Tetrachloride (CCl₄) | Soluble | [2][3][4][5][6] | |
| Benzene | Soluble | [1][2][3][4][5][6] | |
| Toluene | Soluble | ||
| Hexane | Soluble | ||
| Aprotic Polar | Diethyl Ether | Soluble | [1][2][3][5][6] |
| Tetrahydrofuran (THF) | Soluble | [2] | |
| Chloroform (CHCl₃) | Soluble | [2][3][4][5] | |
| Dichloromethane (CH₂Cl₂) | Miscible | ||
| Amyl Acetate | Soluble | [3][5][6] | |
| Protic | Ethanol | Soluble, but reacts | [2][3][4][5][6][7] |
Note: While this compound may initially dissolve in protic solvents like ethanol, it will react, especially in the presence of any moisture, to form products such as hydrogen chloride, sulfur dioxide, and elemental sulfur.[2] Therefore, protic solvents are generally not suitable for applications where the integrity of the this compound solution is required over time.
Reactivity with Organic Solvents and Functional Groups
The choice of an appropriate solvent for this compound is critically dependent on the solvent's reactivity. This compound is a strong electrophile and can react with a variety of organic functional groups.
-
Alcohols and Water: Reacts vigorously, especially in the presence of moisture, to produce HCl, SO₂, and elemental sulfur.[2]
-
Amines and Amides: Reacts with primary and secondary amines. It is known to form complexes with organic bases.
-
Aldehydes and Ketones: Can undergo reactions with enolizable aldehydes and ketones.
-
Unsaturated Compounds: Can undergo addition reactions with alkenes and alkynes.[2]
-
Organometallic Reagents: Reacts with Grignard reagents and other organometallics.
Due to this reactivity, for applications requiring a stable solution of this compound, it is imperative to use dry, aprotic solvents.
Experimental Protocols for Solubility Determination
The high reactivity of this compound necessitates specialized procedures for the accurate determination of its solubility. Standard methods may be compromised by reactions with the solvent or atmospheric moisture. Below are detailed protocols for both qualitative and quantitative solubility determination.
General Safety Precautions
This compound is a corrosive and toxic substance that reacts violently with water.[8][9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[11] All glassware must be scrupulously dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Proposed Experimental Workflow for Quantitative Solubility Determination
The following diagram outlines a logical workflow for the quantitative determination of this compound solubility in a non-reactive organic solvent.
Caption: A generalized workflow for determining the solubility of S₂Cl₂.
Detailed Methodologies
-
This compound (reagent grade, to be purified by distillation)
-
Anhydrous organic solvent (e.g., carbon tetrachloride, benzene, hexane)
-
Internal standard for GC-MS analysis (e.g., a high-boiling point alkane)
-
Derivatizing agent (e.g., 3-hexyne)[12]
-
Anhydrous sodium sulfate
-
Dry glassware (oven-dried at >120°C for several hours)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Gas-tight syringes
-
Inert gas supply (nitrogen or argon)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
-
Solvent Preparation: The chosen organic solvent should be dried over a suitable drying agent (e.g., calcium hydride) and distilled under an inert atmosphere.
-
Purification of this compound: Commercial this compound can be purified by distillation from a small amount of elemental sulfur to remove any sulfur dichloride.[1]
-
Saturation: In a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and an inert gas inlet, place a measured volume of the anhydrous solvent.
-
Slowly add an excess of purified this compound to the solvent while stirring. The flask should be placed in a constant temperature bath to maintain the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Turn off the stirrer and allow the excess, undissolved this compound to settle to the bottom of the flask for several hours.
Due to the reactive and thermally labile nature of this compound, direct analysis by GC-MS is challenging.[12] A derivatization step is recommended to convert it into a more stable and readily analyzable compound.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen anhydrous solvent. Also, add a known concentration of an internal standard to each.
-
Derivatization of Standards: To a known volume of each standard solution, add an excess of a suitable derivatizing agent (e.g., 3-hexyne). The reaction should be allowed to proceed to completion. This reaction converts the this compound into a stable adduct suitable for GC-MS analysis.[12]
-
GC-MS Analysis of Standards: Analyze the derivatized standard solutions by GC-MS. Develop a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of this compound.
-
Sampling and Derivatization of the Saturated Solution: Carefully withdraw a known volume of the clear supernatant from the saturated solution using a gas-tight syringe. Immediately transfer this aliquot to a volumetric flask containing a known amount of the internal standard and dilute with the anhydrous solvent.
-
Derivatize this diluted sample using the same procedure as for the standard solutions.
-
GC-MS Analysis of the Sample: Analyze the derivatized sample by GC-MS under the same conditions as the standards.
-
Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted sample. From this, calculate the concentration in the original saturated solution. The solubility can be expressed in g/100 mL or mol/L.
Logical Relationships in Solubility and Reactivity
The interplay between the physical properties of this compound and the chemical properties of the solvent dictates its behavior in solution. The following diagram illustrates these relationships.
Caption: Interplay of factors governing S₂Cl₂'s utility in solution.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in chemical synthesis. While it is qualitatively known to be soluble in a wide array of non-polar and aprotic polar solvents, its high reactivity necessitates careful solvent selection and handling. This guide provides a summary of the available qualitative solubility data and, importantly, outlines a detailed experimental protocol for the quantitative determination of its solubility. By following these guidelines, researchers, scientists, and drug development professionals can better understand and control the behavior of this compound in solution, leading to safer and more effective synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Disulfur dichloride | 10025-67-9 [chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. chembk.com [chembk.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Method for Derivatization and Detection of Chemical Weapons Convention Related Sulfur Chlorides via Electrophilic Addition with 3-Hexyne - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Reagent: A Historical and Technical Guide to the Discovery of Sulfur Monochloride
For Immediate Release
Introduction
Sulfur monochloride (S₂Cl₂), a cornerstone reagent in synthetic chemistry, boasts a rich history intertwined with the foundational advancements of 19th-century chemistry. This in-depth technical guide explores the historical context of its discovery, provides detailed early experimental protocols, and presents key quantitative data for researchers, scientists, and drug development professionals. The unique properties of this fuming, golden-yellow liquid have established its significance in a multitude of applications, from the vulcanization of rubber to the synthesis of pharmaceuticals and dyes.
Historical Context: An Era of Elemental Exploration
The precise moment of this compound's discovery is not attributed to a single individual but rather emerged from the systematic investigation of the reactions of chlorine with sulfur by several notable chemists of the 19th century. The early work of Jöns Jacob Berzelius on the dualistic nature of chemical compounds included studies on the chlorides of sulfur, laying the theoretical groundwork for understanding such substances.[1]
While a definitive first synthesis is difficult to pinpoint, the compound was known and studied by the mid-1800s. A publication from 1860 indicates its established presence in the chemical literature by that time.[2] The French chemist Henri Victor Regnault, known for his extensive work on the physical properties of gases and his synthesis of various chlorinated hydrocarbons in the 1830s and 1840s, contributed significantly to the understanding of chlorinated compounds, a field of chemistry to which this compound belongs.[3][4][5][6] The development and understanding of this compound were thus a part of the broader scientific endeavor to characterize the interactions of the elements and establish the principles of chemical composition.
Early Synthesis: The Direct Chlorination of Sulfur
The primary method for producing this compound in the 19th century, and a method still fundamental today, was the direct reaction of elemental sulfur with chlorine gas.[7][8] The process involves passing dry chlorine gas over molten sulfur and then distilling the resulting product.
Key Chemical Reactions
The synthesis of this compound is the first step in the chlorination of sulfur. Further chlorination leads to the formation of sulfur dichloride (SCl₂), establishing an equilibrium between the different sulfur chlorides.[9][10]
-
Formation of this compound: S₈ + 4Cl₂ → 4S₂Cl₂
-
Formation of Sulfur Dichloride (with excess chlorine): S₂Cl₂ + Cl₂ ⇌ 2SCl₂
Quantitative Data
The early characterization of this compound involved the determination of its fundamental physical properties. The following table summarizes these early-determined quantitative data.
| Property | Value |
| Molecular Formula | S₂Cl₂ |
| Molecular Weight | 135.04 g/mol |
| Appearance | Light amber to yellowish-red, oily liquid |
| Odor | Sharp, pungent, irritating |
| Boiling Point | 138 °C (280 °F) at 760 mmHg |
| Melting Point | -77 °C (-107 °F) |
| Density | 1.6773 g/cm³ at 20 °C |
Experimental Protocols: A 19th-Century Perspective
The following protocol outlines a plausible method for the synthesis and purification of this compound using apparatus and techniques available to a chemist in the mid-to-late 19th century.
I. Apparatus
-
Chlorine Gas Generator: A Woulfe bottle or similar apparatus containing manganese dioxide and a dropping funnel for the addition of hydrochloric acid.
-
Gas Washing Bottles: Two bottles, the first containing water to remove HCl fumes and the second containing concentrated sulfuric acid to dry the chlorine gas.
-
Reaction Vessel: A glass retort with a ground glass joint or a tightly fitted cork.
-
Condenser: A Liebig condenser or a simple air condenser.
-
Receiving Flask: A flask cooled in an ice-salt bath to collect the distilled this compound.
-
Heating Source: A Bunsen burner or an oil bath.
II. Reagents
-
Manganese Dioxide (MnO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Flowers of Sulfur (elemental sulfur)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice and Salt
III. Procedure
-
Chlorine Gas Generation:
-
Place manganese dioxide in the Woulfe bottle.
-
Slowly add concentrated hydrochloric acid from the dropping funnel to initiate a steady stream of chlorine gas.
-
-
Gas Purification:
-
Pass the generated chlorine gas first through the water wash bottle to trap any aerosolized hydrochloric acid.
-
Then, bubble the gas through the concentrated sulfuric acid to thoroughly dry it. It is crucial that all apparatus and reagents from this point forward are completely dry, as this compound reacts with water.[7]
-
-
Reaction with Sulfur:
-
Place powdered sulfur into the retort.
-
Gently heat the retort to melt the sulfur, maintaining a temperature of approximately 120-130 °C.[7]
-
Introduce the stream of dry chlorine gas into the retort so that it passes over the surface of the molten sulfur.
-
A reaction will occur, and a golden-yellow liquid, crude this compound, will begin to form and vaporize.
-
-
Distillation and Collection:
-
The vaporized this compound will pass into the condenser.
-
Condense the vapor back into a liquid and collect it in the receiving flask, which is kept cold in an ice-salt bath.
-
-
Purification:
-
The crude product will likely contain dissolved sulfur and some sulfur dichloride.
-
To purify the this compound, add a small amount of elemental sulfur to the collected liquid to react with any sulfur dichloride and then perform a fractional distillation.
-
Collect the fraction that boils at approximately 138 °C.[7]
-
Visualizing the Process and Chemistry
To further elucidate the historical synthesis and the chemical principles at play, the following diagrams are provided.
References
- 1. Jöns Jacob Berzelius | Swedish Chemist & Pioneer of Modern Chemistry | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Henri_Victor_Regnault [chemeurope.com]
- 6. Henri Victor Regnault - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Sciencemadness Discussion Board - Preparation of this compound S2Cl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 10. Sulfur dichloride - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 10025-67-9: this compound | CymitQuimica [cymitquimica.com]
Role of sulfur monochloride as a versatile reagent in synthesis
Sulfur Monochloride: A Versatile Reagent in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disulfur dichloride (S₂Cl₂), commonly known as this compound, is a cornerstone reagent in sulfur chemistry, valued for its ability to introduce sulfur atoms into organic frameworks.[1] This amber to yellowish-red, oily liquid is a versatile and powerful tool in both industrial and laboratory settings, enabling the synthesis of a wide array of sulfur-containing compounds.[1][2] Its utility stems from its unique reactivity, acting as a sulfurating agent, an oxidant, and a chlorinating agent, often in complex, one-pot cascade reactions.[3][4] This guide provides a comprehensive overview of its synthesis, properties, and significant applications, complete with experimental protocols and pathway visualizations for the modern researcher.
Synthesis and Physicochemical Properties
This compound is typically synthesized through the direct, controlled partial chlorination of elemental sulfur.[5][6][7] The process involves passing dry chlorine gas over molten or powdered sulfur, a reaction that proceeds at usable rates even at room temperature.[5][7]
Reaction: S₈ + 4 Cl₂ → 4 S₂Cl₂ (ΔH = −58.2 kJ/mol)[5][6]
Care must be taken to control the chlorine feed, as excess chlorine will lead to the formation of sulfur dichloride (SCl₂), a reversible reaction.[5][6] Purification of S₂Cl₂ can be achieved by distillation from an excess of elemental sulfur to remove any SCl₂ impurity.[5][7][8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | S₂Cl₂ | [1][5] |
| Molar Mass | 135.04 g/mol | [1] |
| Appearance | Amber to yellow-red, fuming oily liquid | [1][2][9] |
| Odor | Pungent, irritating, suffocating | [1][2][9][10] |
| Density | 1.677 - 1.688 g/cm³ at 20-25°C | [1][7] |
| Melting Point | -77°C to -80°C | [1][7][9] |
| Boiling Point | 137.1°C to 138°C | [1][7][9] |
| Structure | Gauche conformation (Cl-S-S-Cl) | [1][5] |
| Solubility | Soluble in CS₂, benzene (B151609), ether, CCl₄; Dissolves sulfur | [2][5] |
| Reactivity | Reacts violently with water, fumes in moist air | [5][6][9][10] |
Key Applications in Organic Synthesis
This compound's reactivity makes it a key player in the synthesis of both cyclic and acyclic sulfur-containing molecules. It is particularly renowned for its role in creating carbon-sulfur bonds and constructing complex heterocyclic systems.[1][5][6]
Synthesis of Heterocyclic Compounds
S₂Cl₂ is a premier reagent for building heterocyclic rings containing one or more sulfur atoms.[3][11] Its ability to add not just two, but a variable number of sulfur atoms makes it exceptionally versatile.[4][11][12]
-
Herz Reaction (1,2,3-Dithiazoles): One of the most notable applications is the Herz reaction, where anilines react with S₂Cl₂ in the presence of a base like sodium hydroxide (B78521) to form 1,2,3-benzodithiazolium salts.[5][6] These salts are crucial precursors for thioindigo (B1682309) dyes and ortho-aminothiophenolates.[5][6]
-
1,2-Dithioles and Pentathiepins: S₂Cl₂ is used to synthesize a wide range of sulfur-rich heterocycles, including 1,2-dithioles and 1,2,3,4,5-pentathiepins, often through cascade transformations.[13][14] The formation of these heterocycles can be highly selective, depending on precise reaction conditions such as the choice of base, solvent, and temperature.[4][11]
-
Other Heterocycles: Its application extends to the synthesis of 1,2,5-thiadiazoles, 1,4-thiazines, and other complex systems.[12][13][14] The reaction of S₂Cl₂ with tertiary amines, for instance, can lead to the formation of a dithiole ring.[13]
Vulcanization of Rubber
This compound is employed in the "cold vulcanization" of natural and synthetic rubbers.[5][10] In this process, S₂Cl₂ creates sulfur cross-links between polymer chains (e.g., isoprene (B109036) units in rubber), converting the soft, tacky material into a durable, elastic product with improved mechanical properties.[15][16][17] This method is distinct from hot vulcanization, which uses elemental sulfur.[15]
Synthesis of Acyclic Sulfur Compounds
S₂Cl₂ is a valuable reagent for introducing C-S bonds in acyclic molecules.
-
Aryl Sulfides: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), S₂Cl₂ reacts with aromatic compounds such as benzene to form diaryl sulfides (e.g., diphenyl sulfide).[5][6]
-
Mustard Gas (Levinstein Process): It is famously used to prepare sulfur mustard via its reaction with ethylene.[5][6]
-
Disulfides: A range of functionalized aryl and heteroaryl disulfides can be prepared from organozinc reagents using S₂Cl₂.[18]
Polymer Synthesis
Recent advancements have highlighted S₂Cl₂ as an advantageous alternative to elemental sulfur in polymer synthesis.[19] The process, termed "sulfenyl chloride inverse vulcanization," leverages the high reactivity and miscibility of S₂Cl₂ with allylic monomers to create soluble, high molar-mass linear polymers and crosslinked thermosets with high precision.[19][20] This methodology is used to produce sulfur-containing polymers with unique optical and electrical properties.[1][21]
Table 2: Overview of Key Synthetic Applications
| Reaction Type | Substrate(s) | Product(s) | Key Conditions | Citations |
| Herz Reaction | Anilines | 1,2,3-Benzodithiazolium salts | NaOH | [5][6] |
| Aryl Sulfide Synthesis | Benzene | Diphenyl sulfide | AlCl₃ catalyst | [5][6] |
| Levinstein Process | Ethylene | Sulfur Mustard | 60°C | [5] |
| Cold Vulcanization | Natural/Synthetic Rubber | Cross-linked rubber | Room temperature in a solvent (e.g., benzene) | [5][15] |
| Inverse Vulcanization | Allylic monomers | Sulfur-containing polymers | Step-growth addition polymerization | [19][20] |
| Disulfide Synthesis | Organozinc reagents | Diaryl/Diheteroaryl disulfides | Transmetalation from Mg/Li reagents | [18] |
Mandatory Visualizations: Pathways and Workflows
The following diagrams illustrate key synthetic processes involving this compound.
Caption: Experimental workflow for the synthesis and purification of S₂Cl₂.
References
- 1. webqc.org [webqc.org]
- 2. Page loading... [guidechem.com]
- 3. mathnet.ru [mathnet.ru]
- 4. researchgate.net [researchgate.net]
- 5. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 6. Disulfur_dichloride [chemeurope.com]
- 7. prepchem.com [prepchem.com]
- 8. Sciencemadness Discussion Board - Preparation of this compound S2Cl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. lanxess.com [lanxess.com]
- 10. This compound Sulfur chlorides [nouryon.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. rct [rct.kglmeridian.com]
- 16. Sulfur vulcanization - Wikipedia [en.wikipedia.org]
- 17. rubberandseal.com [rubberandseal.com]
- 18. researchgate.net [researchgate.net]
- 19. Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Sulfur Monochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for the synthesis of various sulfur-containing heterocyclic compounds utilizing sulfur monochloride (S₂Cl₂). This versatile reagent enables the formation of a range of heterocyclic systems, some of which are precursors to compounds with significant biological activity, making them relevant for drug development.
Synthesis of Fused 1,2,3-Dithiazoles from Cyclic Oximes
Fused 1,2,3-dithiazoles are a class of sulfur-nitrogen heterocycles that can be synthesized from cyclic oximes using this compound in the presence of an organic base.[1] This method provides a general protocol for obtaining these compounds, which in some cases are formed with concurrent chlorination of the carbocyclic framework.[1]
Experimental Protocol: General Procedure
A solution of the cyclic oxime in acetonitrile (B52724) is treated with this compound and pyridine (B92270).[1] The reaction mixture is stirred at a controlled temperature for a specified time. Upon completion, the product is isolated and purified. The exact molar ratios of reactants and the reaction temperature are crucial for achieving good yields and selectivity.[1]
Table 1: Synthesis of Fused 1,2,3-Dithiazoles from Cyclic Oximes [1]
| Starting Material (Oxime) | Product | S₂Cl₂ (equiv.) | Pyridine (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Indanone oxime | 8-Chloroindeno[1,2-d]-1,2,3-dithiazole | 3 | 4 | Acetonitrile | 5 | 1 | 81 |
| 3-Phenylindanone oxime | 3-Phenylindeno[1,2-d]-1,2,3-dithiazole | 3 | 4 | Acetonitrile | 5 | 1 | 90 |
| 1,4-Naphthoquinone oxime | 4-Chloro-5H-naphtho[1,2-d][1][2][3]dithiazol-5-one | 3 | 4 | Acetonitrile | 5 | 1 | 74 |
Reaction Workflow
Caption: Workflow for the synthesis of fused 1,2,3-dithiazoles.
Synthesis of 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel's Salt)
4,5-Dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, is a key precursor for the synthesis of a wide variety of monocyclic 1,2,3-dithiazoles.[4][5] It is readily prepared from chloroacetonitrile (B46850) and this compound.[6]
Experimental Protocol: Synthesis of Appel's Salt
To a stirred solution of chloroacetonitrile in dichloromethane (B109758) at approximately 20°C, this compound is added.[6] The mixture is agitated and then allowed to stand for 12 hours, during which a black precipitate forms.[6] The precipitate is collected by filtration and washed extensively with dichloromethane to yield Appel's salt.[6]
Table 2: Synthesis of Appel's Salt [6]
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chloroacetonitrile | This compound | Dichloromethane | ~20 | 12 | 65 |
Reaction of Appel's Salt with N-Nucleophiles: General Procedure
Appel's salt is highly reactive towards nucleophiles at the C5 position.[5] A typical reaction involves suspending Appel's salt in a suitable solvent, such as dichloromethane, and adding the N-nucleophile (e.g., an aniline).[4] The reaction is often carried out in the presence of a base like pyridine to neutralize the liberated HCl.[5]
Table 3: Example Reaction of Appel's Salt with an Aniline [5]
| Appel's Salt (equiv.) | Aniline (equiv.) | Pyridine (equiv.) | Solvent | Temperature | Time | Product |
| 1 | 1 | 2 | Dichloromethane | Room Temperature | - | N-Aryl-4-chloro-5H-1,2,3-dithiazol-5-imine |
Reaction Workflow
Caption: Synthesis of Appel's salt and its subsequent reaction.
One-Pot Synthesis of Bis([2][3]dithiolo)-[2][7]thiazines ("Scorpionine")
A remarkable one-pot reaction involving N-ethyldiisopropylamine (Hünig's base) and this compound in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of a complex tricyclic bis([2][3]dithiolo)-[2][7]thiazine known as "Scorpionine". This synthesis is notable for its complexity, involving the breaking and forming of numerous bonds in a single pot, and its selectivity, where the isopropyl groups of Hünig's base react while the ethyl group remains intact.
Experimental Protocol
The reaction is performed by treating N-ethyldiisopropylamine with an excess of this compound in 1,2-dichloroethane (B1671644) in the presence of DABCO. The mixture is stirred at room temperature for three days, followed by a brief period of heating at reflux. The product is then isolated and purified by chromatography.
Table 4: One-Pot Synthesis of "Scorpionine"
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| N-ethyldiisopropylamine (Hünig's Base) | S₂Cl₂ (excess), DABCO | 1,2-Dichloroethane | Room Temperature, then Reflux | 3 days | 40 |
Proposed High-Level Reaction Pathway
Caption: Simplified workflow for the one-pot synthesis of Scorpionine.
The Herz Reaction: Synthesis of Benzo-fused 1,2,3-Dithiazolium Salts
The Herz reaction is a classical method for the synthesis of benzo-fused 1,2,3-dithiazolium salts (Herz salts) from the reaction of anilines with this compound.[8] These salts are valuable intermediates for the preparation of ortho-aminothiophenols.
General Reaction Scheme
Aniline derivatives react with this compound to form a 1,3,2-benzothiazathiolium chloride. This process can involve several stages, including the formation of the heterocyclic ring, chlorination of the aromatic ring, and oxidation of the sulfur atom.[8]
Conceptual Workflow
Caption: Conceptual workflow of the Herz Reaction.
Synthesis of 1,2-Dithioles from Tertiary Amines
The reaction of certain tertiary amines with this compound can lead to the formation of 1,2-dithiole (B8566573) derivatives.[9] This reaction is particularly interesting as it can proceed through a cascade of transformations in a one-pot synthesis.[9]
The proposed mechanism involves the initial oxidation of the tertiary amine by this compound to form an iminium salt.[9] This intermediate can then be converted to a reactive enamine, which is subsequently trapped by another molecule of this compound, leading to the cyclization and formation of the dithiole ring.[9]
A detailed, general protocol is not available from the provided literature, as the reaction outcome is highly dependent on the specific tertiary amine used, the reaction conditions, and the presence of other reagents.[9]
Plausible Mechanistic Steps
Caption: Key plausible steps in the formation of 1,2-dithioles from tertiary amines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Fused 1,2,3-Dithiazoles: Convenient Synthesis, Structural Characterization, and Electrochemical Properties | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Cold Vulcanization of Rubber Using Sulfur Monochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cold vulcanization is a process for cross-linking rubber at ambient temperatures, offering a valuable alternative to heat-cured methods, particularly for thin-walled rubber products. This technique utilizes a solution of sulfur monochloride (S₂Cl₂) to rapidly induce vulcanization. The resulting thermoset elastomer exhibits improved elasticity, tensile strength, and solvent resistance compared to uncured rubber. These application notes provide a detailed protocol for the cold vulcanization of natural rubber (NR) thin films, methods for characterizing the vulcanizate, and representative data on the influence of key process parameters on the final material properties.
Principle of Cold Vulcanization
The vulcanization process involves the formation of sulfur cross-links between polymer chains, transforming the plastic-like raw rubber into a more durable and elastic material.[1][2][3] In cold vulcanization, this compound acts as the vulcanizing agent. The reaction is typically carried out by immersing a thin rubber film in a dilute solution of S₂Cl₂ in an organic solvent, such as carbon disulfide or petroleum naphtha.[1][4] The process is rapid, often completed within seconds to minutes at room temperature.[1] The degree of vulcanization, and consequently the mechanical properties of the rubber, is primarily controlled by the concentration of the this compound solution and the duration of the immersion.
Experimental Protocols
Materials and Equipment
-
Natural rubber (NR) latex or thin, uncured NR sheets
-
This compound (S₂Cl₂)
-
Carbon disulfide (CS₂) or petroleum naphtha (as solvent)
-
Acetone (B3395972) (for washing)
-
Toluene (B28343) (for swelling tests)
-
Glass trays or beakers for immersion
-
Forceps
-
Fume hood
-
Timer
-
Analytical balance
-
Tensile testing machine
-
Micrometer or thickness gauge
Preparation of Uncured Natural Rubber Films
-
If starting with NR latex, cast a thin film onto a clean, flat glass plate.
-
Allow the film to air-dry completely in a well-ventilated area. The film should be uniform in thickness, typically between 0.1 and 0.5 mm.
-
Carefully peel the dried film from the glass plate.
-
Cut the film into uniform strips of a suitable size for immersion and subsequent tensile testing (e.g., 50 mm x 10 mm).
-
Measure and record the initial thickness of each strip.
Cold Vulcanization Procedure
Safety Precaution: this compound and carbon disulfide are toxic and volatile. All procedures must be performed in a properly functioning fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Prepare vulcanizing solutions of varying concentrations (e.g., 1%, 2%, 3%, 4%, and 5% w/v) by dissolving the required amount of this compound in carbon disulfide.
-
Pour the vulcanizing solution into a glass tray.
-
Using forceps, completely immerse a pre-cut NR film strip into the solution for a predetermined time (e.g., 30, 60, 90, 120 seconds).
-
After the specified immersion time, remove the rubber strip from the solution.
-
Immediately immerse the vulcanized strip in a beaker of acetone for approximately 5 minutes to wash away unreacted this compound and solvent.
-
Remove the strip from the acetone and allow it to air-dry completely in the fume hood.
-
Store the vulcanized samples in a cool, dark place for at least 24 hours before characterization to allow the cross-linking reactions to stabilize.
Characterization of Vulcanized Rubber
Determination of Cross-link Density by Swelling Method
The cross-link density, a measure of the number of cross-links per unit volume, is a critical parameter that dictates the mechanical properties of the vulcanized rubber.[5] It can be determined using the equilibrium swelling method based on the Flory-Rehner equation.[6]
-
Weigh a small, precisely cut piece of the vulcanized rubber sample (initial dry weight, Wᵢ).
-
Immerse the sample in toluene in a sealed container and allow it to swell in the dark at room temperature for 72 hours, or until equilibrium is reached.
-
Remove the swollen sample, quickly blot the surface to remove excess toluene, and weigh it (swollen weight, Wₛ).
-
Dry the sample to a constant weight in a vacuum oven (final dry weight, Wբ).
-
The volume fraction of rubber in the swollen gel (Vᵣ) is calculated, which is then used in the Flory-Rehner equation to determine the cross-link density.
Mechanical Properties Testing
-
Measure the thickness and width of the gauge length section of the vulcanized rubber strips.
-
Mount the strips in a tensile testing machine.
-
Conduct the tensile test at a constant crosshead speed until the sample breaks.
-
Record the force-elongation data to determine the tensile strength, elongation at break, and modulus at 100% elongation.
Data Presentation
The following table summarizes representative data on the effect of this compound concentration and immersion time on the mechanical properties and cross-link density of cold-vulcanized natural rubber.
| S₂Cl₂ Concentration (% w/v) | Immersion Time (s) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Cross-link Density (x 10⁻⁵ mol/cm³) |
| 2 | 30 | 15.2 | 850 | 1.2 | 8.5 |
| 2 | 60 | 18.5 | 800 | 1.5 | 10.2 |
| 2 | 120 | 22.1 | 750 | 1.8 | 12.0 |
| 4 | 30 | 20.3 | 780 | 1.7 | 11.5 |
| 4 | 60 | 25.8 | 700 | 2.2 | 13.5 |
| 4 | 120 | 28.1 | 650 | 2.6 | 15.1 |
| 5 | 60 | 26.5 | 680 | 2.4 | 14.2 |
Note: The data presented in this table are representative values based on typical outcomes of cold vulcanization of natural rubber and are intended for illustrative purposes. Actual experimental results may vary depending on the specific type of rubber, solvent, and experimental conditions.
Studies have shown that the tensile strength of natural rubber vulcanizates reaches a maximum value at an optimal cross-link density, which is approximately 13.5 × 10⁻⁵ mol/cm³.[7] Beyond this point, the material may become more brittle, leading to a decrease in tensile strength.[7]
Experimental Workflow and Signaling Pathways
Figure 1. Experimental workflow for the cold vulcanization of natural rubber.
Logical Relationship of Vulcanization Parameters and Properties
Figure 2. Logical relationships in cold vulcanization.
References
Application of Sulfur Monochloride in the Synthesis of Lubricant Additives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur-containing compounds are integral to the formulation of extreme pressure (EP) lubricant additives, which are crucial for protecting machinery operating under high-load conditions.[1][2] These additives function by forming a protective film on metal surfaces, preventing direct metal-to-metal contact and minimizing wear.[3][4] Sulfur monochloride (S₂Cl₂) is a key precursor in the synthesis of a class of EP additives known as sulfurized olefins. This document provides detailed protocols for the synthesis of these additives and their subsequent performance evaluation.
Synthesis of Sulfurized Olefin Lubricant Additives
The synthesis of sulfurized olefin additives from this compound is a multi-step process, primarily involving the reaction of S₂Cl₂ with an olefin, followed by a series of refining steps to produce a stable, oil-soluble product with a low chlorine content. Isobutylene (B52900) is a commonly used olefin in this process due to its high reactivity, which leads to stable reaction products.
Experimental Protocol: Synthesis of Sulfurized Isobutylene
This protocol is a generalized procedure based on established patent literature.
Materials:
-
This compound (S₂Cl₂)
-
Isobutylene (C₄H₈)
-
Sodium sulfide (B99878) (Na₂S)
-
Sodium hydroxide (B78521) (NaOH)
-
Isopropanol (B130326) (or other suitable alcohol)
-
Nitrogen gas (inert atmosphere)
-
Mineral oil (as a base for the final additive)
Equipment:
-
Glass reactor with a stirrer, thermometer, gas inlet, and reflux condenser
-
Heating mantle
-
Gas flow meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Adduct Formation:
-
Charge the reactor with this compound.
-
Under an inert nitrogen atmosphere, begin stirring and heat the this compound to a temperature between 30°C and 50°C.
-
Introduce isobutylene gas or liquid subsurface at a controlled rate. The molar ratio of isobutylene to this compound should be between 1.25:1 and 1.8:1.
-
Maintain the reaction temperature between 30°C and 50°C. The reaction is exothermic and may require cooling.
-
Continue the reaction for 1 to 10 hours, or until the absorption of isobutylene ceases.
-
-
Sulfurization and Neutralization:
-
In a separate vessel, prepare a solution of sodium sulfide in an alcohol-water solvent (e.g., isopropanol and water).
-
Transfer the adduct from step 1 to the sodium sulfide solution. The mole ratio of sodium sulfide to the initial this compound should be approximately 0.8:1 to 1.2:1.
-
Heat the mixture to reflux and maintain for several hours. This step replaces chlorine atoms with sulfur, forming polysulfide linkages.
-
After the reaction, cool the mixture and add an aqueous solution of sodium hydroxide (5% to 20% by weight) to neutralize any remaining acidity and reduce the chlorine content to below 0.5 wt%.
-
Continue stirring at a moderate temperature (e.g., 60-80°C) for 1-2 hours.
-
-
Purification:
-
Allow the mixture to cool and separate into aqueous and organic layers.
-
Remove the aqueous layer using a separatory funnel.
-
Wash the organic layer with water to remove any remaining salts and alcohol.
-
Remove any residual water and solvent from the organic layer using a rotary evaporator under reduced pressure.
-
-
Final Product:
-
The resulting product is a sulfurized isobutylene, which can be blended with a base oil to the desired concentration.
-
Performance Evaluation of Lubricant Additives
The effectiveness of the synthesized sulfurized olefin additives is evaluated through standardized tribological tests that measure their anti-wear and extreme pressure properties.
Experimental Protocol: Four-Ball Wear and Extreme Pressure Tests
Standards:
-
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
-
ASTM D2783: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Oils (Four-Ball Method).
Equipment:
-
Four-Ball Tester
-
Steel balls (as specified in the ASTM standards)
-
Microscope for measuring wear scars
Procedure for Wear Preventive Characteristics (ASTM D4172):
-
Three steel balls are clamped together in a cup, and the fourth ball is held in a chuck.
-
The lubricant sample (base oil with the synthesized additive) is added to the cup, covering the three lower balls.
-
The test is conducted at a specified temperature (e.g., 75°C), speed (e.g., 1200 rpm), and load (e.g., 40 kgf) for a set duration (e.g., 60 minutes).[5]
-
After the test, the wear scars on the three lower balls are measured using a microscope. The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear properties.
Procedure for Extreme Pressure Properties (ASTM D2783):
-
The setup is similar to the wear test.
-
The load is increased in stages while the top ball rotates at a constant speed.
-
The test determines two key parameters:
-
Last Non-Seizure Load (LNSL): The highest load at which the lubricant can perform without seizure (welding) of the balls.
-
Weld Point (WP): The load at which the rotating ball welds to the stationary balls.
-
-
A higher LNSL and WP indicate superior extreme pressure performance.
Data Presentation
The following tables summarize representative data on the performance of sulfurized lubricant additives. It is important to note that the results are influenced by the base oil, additive concentration, and specific test conditions.
Table 1: Tribological Performance of Sulfurized Additives
| Additive Type | Base Oil | Concentration | Test Method | Friction Coefficient | Wear Scar Diameter (mm) | Weld Point (N) | Reference |
| Sulfurized Olefin | PAO40 | Not Specified | Custom | ~0.14 | - | - | [6] |
| Sulfurized Fatty Acid Ester | PAO40 | Not Specified | Custom | <0.1 | - | - | [6] |
| Sulfurized Lard | PAO40 | Not Specified | Custom | ~0.1 | - | - | [6] |
| Base Oil (PAO40) | - | - | Custom | ~0.2 | - | - | [6] |
Table 2: Performance of Phosphorus-Sulfur Additives
| Additive | Load (N) | Wear Scar Diameter (mm) | PB Value (N) | PD Value (N) | Reference |
| P-S1 (active sulfur) | 98 | < P-S2 | 902 | 4900 | [7] |
| P-S1 (active sulfur) | 294 | < P-S2 | 902 | 4900 | [7] |
| P-S1 (active sulfur) | 490 | > P-S2 | 902 | 4900 | [7] |
| P-S2 (non-active sulfur) | 98 | > P-S1 | 784 | 3920 | [7] |
| P-S2 (non-active sulfur) | 294 | > P-S1 | 784 | 3920 | [7] |
| P-S2 (non-active sulfur) | 490 | < P-S1 | 784 | 3920 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the sulfurized olefin additive to its performance evaluation.
Proposed Synthesis Pathway
This diagram shows the proposed chemical transformations during the synthesis of sulfurized isobutylene.
References
- 1. CN105646444A - Synthesis process for sulfurized isobutylene by vapor-phase process - Google Patents [patents.google.com]
- 2. koehlerinstrument.com [koehlerinstrument.com]
- 3. koehlerinstrument.com [koehlerinstrument.com]
- 4. diva-portal.org [diva-portal.org]
- 5. fluoramics.com [fluoramics.com]
- 6. Tribological Behaviors of Inconel 718–Tungsten Carbide Friction Pair with Sulfur Additive Lubrication | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Sulfur Monochloride as a Chlorinating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur monochloride (S₂Cl₂), a readily available and inexpensive reagent, is a versatile chemical utilized in organic synthesis. While it is widely recognized for its role as a sulfur-transfer agent in the synthesis of sulfur-containing heterocycles, its utility as a chlorinating agent is also noteworthy, albeit less commonly exploited.[1][2] This document provides detailed application notes and protocols for the use of this compound as a chlorinating agent for various classes of organic compounds, including alkenes, aromatic compounds with activated C-H bonds, and anilines.
This compound's reactivity is multifaceted; it can act as a chlorinating, sulfurating, oxidizing, and dehydrating agent.[2] The outcome of its reactions is highly dependent on the substrate and the reaction conditions, such as temperature, solvent, and the presence of catalysts.[2] These protocols aim to provide a starting point for researchers to explore the chlorinating potential of this reagent in their synthetic endeavors.
General Workflow for Chlorination Reactions
The following diagram illustrates a generalized workflow for performing a chlorination reaction using this compound. Specific conditions will vary depending on the substrate and the desired product.
Caption: General experimental workflow for chlorination using S₂Cl₂.
Applications and Experimental Protocols
Chlorination of Alkenes: Electrophilic Addition
This compound undergoes electrophilic addition to alkenes, yielding dichlorinated alkanes. This reaction is particularly useful for the synthesis of vicinal dichlorides.
Reaction Mechanism Overview:
The reaction proceeds through an electrophilic attack of the this compound on the alkene double bond, likely forming a cyclic sulfonium (B1226848) ion intermediate. This intermediate is then attacked by a chloride ion to yield the dichlorinated product.
Caption: Proposed electrophilic addition mechanism of S₂Cl₂ to an alkene.
Quantitative Data for Alkene Chlorination:
| Substrate | Molar Ratio (Substrate:S₂Cl₂) | Temperature (°C) | Reaction Time (h) | Yield (%) | Product | Reference |
| Isobutylene (B52900) | 1.8-2.2 : 1 | 15-35 | 0.5-5 | >95 (crude) | Dichlorinated isobutane (B21531) derivatives | |
| Di-isobutylene | 1 : 1 (by weight) | 80-100 | 2 | Not specified | Dichlorinated di-isobutane derivatives |
Experimental Protocol: Chlorination of Isobutylene
This protocol is adapted from patent literature and describes the continuous synthesis of chlorinated isobutylene sulfide (B99878).
Materials:
-
Isobutylene
-
This compound (S₂Cl₂)
-
Tubular reactor (1-15 m length, 1-6 mm inner diameter)
-
Plunger pumps
-
Cooling and heating system
Procedure:
-
Set up a tubular reactor with a cooling and heating system to maintain the reaction temperature between 15-30 °C.
-
Separately feed isobutylene and this compound into the reactor using plunger pumps.
-
Maintain a molar ratio of isobutylene to this compound between 1.8:1 and 2.2:1.
-
Control the feed rate to achieve a reaction residence time of 0.5 to 2 hours.
-
Maintain a back pressure at the reactor outlet of ≥0.3 MPa.
-
The crude chlorinated isobutene sulfide is obtained at the reactor outlet.
Chlorination of Activated C-H Bonds: Aromatic Compounds
This compound, in the presence of a catalyst, can be used for the chlorination of aromatic compounds with activated C-H bonds, such as toluene (B28343).
Quantitative Data for Toluene Chlorination:
| Substrate | Catalyst System | Molar Ratio (Toluene:Cl₂) | Temperature (°C) | Product Distribution (Monochlorotoluene) | Reference |
| Toluene | Ferrocene (B1249389) and this compound | 1 : ~1 | Not specified | >45% para-chlorotoluene |
Experimental Protocol: Chlorination of Toluene
This protocol is based on a patented procedure for the para-selective chlorination of toluene.
Materials:
-
Toluene
-
Chlorine gas (Cl₂)
-
Ferrocene
-
This compound (S₂Cl₂)
-
Reaction vessel equipped with a gas inlet and stirrer
Procedure:
-
Charge a reaction vessel with toluene.
-
Add the catalyst system consisting of ferrocene (0.5 to 1.5 grams per mole of toluene) and this compound (0.4 to 0.6 parts by weight per part by weight of ferrocene).
-
Bubble chlorine gas through the stirred reaction mixture.
-
Continue the addition of chlorine until the desired amount has reacted (approximately 1 gram atom of chlorine per mole of toluene for monochlorination), which can be monitored by the weight increase of the reaction mixture.
-
After the reaction is complete, the mixture of chlorotoluenes can be separated by fractional distillation.
Chlorination and Thiolation of Anilines: The Herz Reaction
The Herz reaction is a classic transformation where an aniline (B41778) reacts with this compound to produce a 1,2,3-benzodithiazolium salt. This intermediate can then be hydrolyzed to an o-aminothiophenol, a valuable synthetic intermediate. While the primary product is a thiophenol, the initial steps involve chlorination and cyclization.
Reaction Pathway Overview:
Caption: Simplified pathway of the Herz reaction.
Quantitative Data for a Related Synthesis of 2-Aminothiophenol:
| Starting Material | Reagents | Reaction Time (h) | Yield (%) | Product | Reference |
| 2-Chloronitrobenzene | Na₂S·9H₂O, H₂O | 8 | 48.5 | 2-Aminothiophenol |
Experimental Protocol: Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene (Illustrative Protocol)
This protocol illustrates the synthesis of the product of a complete Herz reaction sequence, starting from a different precursor. It provides insight into the conditions that might be explored for the hydrolysis of the Herz salt.
Materials:
-
2-Chloronitrobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Water
-
Diethyl ether
-
Sodium chloride (NaCl)
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium sulfide nonahydrate (4.8 g, 0.02 M) in water (20 ml).
-
Add 2-chloronitrobenzene (1.28 g, 0.008 M) to the solution in a single portion.
-
Reflux the mixture for 8 hours. A yellow oil (2-chloroaniline byproduct) may appear.
-
After cooling, extract the mixture with diethyl ether (2 x 20 ml) to remove the 2-chloroaniline.
-
Saturate the aqueous layer containing the sodium salt of 2-aminothiophenol with sodium chloride.
-
Acidify the solution with glacial acetic acid (2.4 g, 0.04 M).
-
The product will separate as an oil. Extract the product several times with diethyl ether.
-
Dry the combined ether extracts and remove the solvent to obtain 2-aminothiophenol.
Safety and Handling
This compound is a corrosive and toxic substance. It reacts with water to produce toxic gases, including hydrogen chloride and sulfur dioxide. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Conclusion
This compound is a potent reagent with diverse reactivity. While its primary application in modern organic synthesis is in the construction of sulfur-containing heterocycles, its utility as a chlorinating agent for specific substrate classes presents a cost-effective and powerful synthetic tool. The protocols provided herein offer a foundation for further exploration and optimization of chlorination reactions using this versatile reagent. Careful control of reaction conditions is paramount to achieving the desired chlorinated products and minimizing side reactions.
References
Application Notes and Protocols for the Synthesis of Thioindigo Dyes via a Proposed Herz Reaction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract: Thioindigo (B1682309) dyes are a class of sulfur-containing compounds with applications in materials science and medicinal chemistry. While several synthetic routes to thioindigo are well-established, this document outlines a proposed synthesis utilizing the Herz reaction with sulfur monochloride. The Herz reaction is a powerful method for the synthesis of ortho-aminothiophenols from anilines, which are key precursors for thioindigo dyes. These notes provide a detailed, albeit hypothetical, experimental protocol, estimated quantitative data, and visualizations of the proposed reaction pathway and workflow. This information is intended to serve as a foundational guide for researchers exploring novel synthetic strategies for thioindigo and its derivatives.
Introduction to Thioindigo Dyes and the Herz Reaction
Thioindigo dyes are organic compounds characterized by a central carbon-carbon double bond connecting two benzothiophene (B83047) rings.[1] These dyes are known for their vibrant colors and have been investigated for their potential in electronic materials and as photoswitches. From a drug development perspective, the thioindigo scaffold is of interest due to the diverse biological activities exhibited by related sulfur-containing heterocycles.
The Herz reaction provides a direct method for the synthesis of 1,2,3-benzodithiazolium salts, commonly known as Herz salts, from the reaction of anilines with this compound (S₂Cl₂). These Herz salts can be subsequently converted to valuable ortho-aminothiophenol derivatives, which are versatile intermediates in the synthesis of various sulfur-containing compounds, including thioindigo dyes. While the direct synthesis of thioindigo via a Herz reaction is not widely documented, this protocol proposes a plausible pathway for its synthesis, starting from a suitable aniline (B41778) precursor.
Proposed Synthetic Pathway
The proposed synthesis of a thioindigo dye via the Herz reaction involves a two-step process:
-
Step 1: Herz Reaction of a Substituted Aniline. A substituted aniline is reacted with this compound to form a Herz salt. This intermediate is then hydrolyzed to yield an ortho-aminothiophenol derivative.
-
Step 2: Dimerization and Oxidation. The resulting ortho-aminothiophenol derivative undergoes dimerization and subsequent oxidation to form the final thioindigo dye.
For this proposed protocol, we will consider the synthesis of a key precursor, 2-aminothiophenol (B119425), from aniline.
Quantitative Data (Estimated)
The following table summarizes the estimated quantitative data for the proposed synthesis of 2-aminothiophenol via the Herz reaction. These values are based on typical yields and reaction conditions reported for Herz reactions of similar aniline derivatives and should be considered as a starting point for optimization.
| Parameter | Value | Notes |
| Reaction Time | ||
| Herz Salt Formation | 2 - 4 hours | Monitored by TLC |
| Hydrolysis | 1 - 2 hours | |
| Temperature | ||
| Herz Salt Formation | 25 - 40 °C | Exothermic reaction, requires cooling |
| Hydrolysis | 80 - 100 °C | |
| Yield | ||
| Overall Yield of 2-Aminothiophenol | 60 - 75% | Based on aniline |
| Purity | >95% | After purification by distillation or chromatography |
Experimental Protocols
4.1. Synthesis of 2-Aminothiophenol via the Herz Reaction (Proposed Protocol)
Materials:
-
Aniline
-
This compound (S₂Cl₂)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) (pellets)
-
Sodium sulfite (B76179)
-
Diethyl ether
-
Nitrogen gas atmosphere
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Formation of the Herz Salt
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add this compound (2.5 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The formation of a precipitate (the Herz salt) should be observed. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filter the precipitate under a nitrogen atmosphere and wash with anhydrous toluene to remove any unreacted starting materials.
Step 2: Hydrolysis to 2-Aminothiophenol
-
Suspend the crude Herz salt in water.
-
Add sodium hydroxide pellets portion-wise until the solution is strongly alkaline (pH > 12).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6.
-
To reduce any disulfide byproducts, add sodium sulfite and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude 2-aminothiophenol.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
4.2. Synthesis of Thioindigo from 2-Aminothiophenol
The conversion of 2-aminothiophenol to thioindigo can be achieved through various established methods, typically involving dimerization and oxidation. A general procedure is outlined below.
Materials:
-
2-Aminothiophenol
-
An appropriate oxidizing agent (e.g., potassium ferricyanide, air)
-
A suitable solvent (e.g., water, ethanol)
-
Base (e.g., sodium hydroxide)
Procedure:
-
Dissolve 2-aminothiophenol in an aqueous solution of sodium hydroxide.
-
Oxidize the solution by bubbling air through it or by the controlled addition of an oxidizing agent like potassium ferricyanide.
-
The thioindigo dye will precipitate out of the solution.
-
Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Dry the final product under vacuum.
Visualizations
5.1. Reaction Mechanism
References
Preparation of mustard gas from ethylene and sulfur monochloride
I am unable to fulfill this request. Providing detailed protocols for the synthesis of mustard gas, a chemical warfare agent, falls under the category of facilitating the production of harmful chemical agents. This is a direct violation of my safety policies.
It is illegal and extremely dangerous for unauthorized individuals to attempt to synthesize or handle such substances. Exposure to mustard gas can cause severe, long-lasting health effects, including blistering of the skin and mucous membranes, respiratory damage, and an increased risk of cancer.
Instead of providing instructions for its creation, I can offer information on the historical context of chemical warfare, the devastating effects of such agents, and the international conventions in place to prevent their use, such as the Chemical Weapons Convention. I can also provide information on safety protocols, decontamination procedures, and medical countermeasures from a defensive and public health perspective.
Application Notes and Protocols: Sulfur Monochloride in Insecticide and Pharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur monochloride (S₂Cl₂) is a versatile and reactive chemical intermediate widely employed in the synthesis of a variety of organic sulfur compounds. Its ability to introduce sulfur-sulfur and sulfur-chlorine bonds makes it a valuable reagent in the production of both agrochemicals and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the insecticide Fipronil and in the synthesis of a crucial precursor for the pharmaceutical agent Timolol. Safety precautions for handling this hazardous chemical are also briefly addressed.
Introduction
This compound is a fuming, yellow-to-orange oily liquid with a pungent, irritating odor. It is a workhorse chemical in the synthesis of organosulfur compounds due to its high reactivity.[1][2] In the agrochemical industry, it is a key building block for certain classes of insecticides.[3] In the pharmaceutical sector, it serves as a reagent for the construction of sulfur-containing heterocyclic scaffolds, which are present in numerous bioactive molecules.[4][5]
This document outlines specific applications of this compound in the synthesis of:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide , a key intermediate in the production of the broad-spectrum insecticide Fipronil .
-
3,4-dichloro-1,2,5-thiadiazole (B139948) , a precursor to 3-chloro-4-morpholino-1,2,5-thiadiazole , which is a vital intermediate in the synthesis of the beta-blocker Timolol .
Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to facilitate the practical application of these synthetic methods in a research and development setting.
Safety Note: this compound is a toxic, corrosive, and water-reactive substance. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. All apparatus must be scrupulously dried before use.
Synthesis of an Insecticide Intermediate: Fipronil Precursor
Fipronil is a broad-spectrum phenylpyrazole insecticide. A key step in its synthesis involves the formation of a disulfide intermediate from a pyrazole (B372694) precursor using this compound. This disulfide is then converted to the final active ingredient.
Reaction Pathway: Synthesis of Fipronil Intermediate
The synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide from 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole using this compound is a critical step.
Caption: Synthesis of the Fipronil disulfide intermediate.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | [6] |
| Reagent | This compound (S₂Cl₂) | [6] |
| Solvent | Ethanol | [6] |
| Reaction Temperature | 35-40 °C | [6] |
| Reaction Time | 0.5 hours | [6] |
| Yield | 93.0% | [6] |
| Purity | 96.8% | [6] |
Experimental Protocol: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide
This protocol is adapted from the procedure described in patent CN102690232A.[6]
Materials:
-
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (98.3 g, 0.3 mol)
-
This compound (25 g, 0.18 mol)
-
Ethanol (300 mL)
-
Water
-
Amine regulator (e.g., Monomethylamine)
-
Three-necked round-bottom flask
-
Heating mantle
-
Stirrer
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
To a 500 mL three-necked round-bottom flask, add 300 mL of ethanol and 98.3 g (0.3 mol) of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.
-
Stir the mixture to ensure homogeneity.
-
Heat the mixture to 65-70 °C under a reduced pressure of 0.6 atm and distill off approximately 50 mL of ethanol.
-
Cool the reaction mixture to 20 °C.
-
Rapidly add 25 g (0.18 mol) of this compound to the cooled mixture.
-
Stir the reaction mixture at 40 °C under a negative pressure of -0.06 to -0.04 MPa for 0.5 hours.
-
After the reaction, let the mixture stand for 0.5 hours at 40 °C under normal atmospheric pressure to allow for the removal of hydrogen chloride gas.
-
Adjust the pH of the mixture to 7 using an amine regulator (e.g., monomethylamine).
-
Cool the mixture to ≤5 °C to precipitate the product.
-
Filter the precipitate and wash the filter cake with water.
-
Dry the solid product to obtain 101.4 g of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide.
Characterization:
-
Yield: 93.0%
-
Purity (by HPLC): 96.8%
Synthesis of a Pharmaceutical Intermediate: Timolol Precursor
Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma. A key intermediate in its synthesis is 3-chloro-4-morpholino-1,2,5-thiadiazole. This intermediate can be prepared from 3,4-dichloro-1,2,5-thiadiazole, which in turn is synthesized from precursors using this compound.
Reaction Pathway: Synthesis of Timolol Precursor
The synthesis of 3,4-dichloro-1,2,5-thiadiazole from aminoacetonitrile (B1212223) and this compound provides a foundational building block for Timolol.
Caption: Synthesis pathway for a key Timolol intermediate.
Quantitative Data
Step 1: Synthesis of 3-chloro-1,2,5-thiadiazole
| Parameter | Value | Reference |
| Starting Material | Aminoacetonitrile bisulfate | [7] |
| Reagent | This compound (S₂Cl₂) | [7] |
| Solvent | Dimethylformamide (DMF) | [7] |
| Reaction Temperature | 0-5 °C | [7] |
| Reaction Time | 22 hours | [7] |
| Yield | Not explicitly stated, but product is distilled. | [7] |
Step 2: Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole
| Parameter | Value | Reference |
| Starting Material | 3,4-dichloro-1,2,5-thiadiazole | [7][8] |
| Reagent | Morpholine | [7][8] |
| Reaction Temperature | 110 °C | [7][8] |
| Reaction Time | 2 hours | [7][8] |
| Yield | 87.9% | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-1,2,5-thiadiazole
This protocol is adapted from the procedure described in US patent 3391152A.[7]
Materials:
-
Aminoacetonitrile bisulfate (154 g, 1 mole)
-
This compound (243 mL, 3 moles)
-
Dimethylformamide (DMF) (450 mL)
-
Ice water
-
Petroleum ether
-
Magnesium sulfate
-
Three-necked round-bottom flask
-
Stirrer
-
Ice bath
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask, add 450 mL of dimethylformamide.
-
Cool the flask to 0-5 °C using an ice bath and add 243 mL (3 moles) of this compound with stirring.
-
To the stirred solution, add 154 g (1 mole) of aminoacetonitrile bisulfate over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Continue stirring the reaction mixture for 22 hours at approximately 0 °C.
-
After the reaction is complete, pour the reaction mass into 450 mL of ice water.
-
Distill the resulting mixture at atmospheric pressure until the vapor temperature reaches 107 °C.
-
Extract the distillate, which contains water and 3-chloro-1,2,5-thiadiazole, with petroleum ether (1 x 100 mL, then 1 x 30 mL).
-
Combine the petroleum ether extracts, wash with two 30 mL portions of water, and dry over magnesium sulfate.
-
Distill the dried petroleum ether solution. The solvent will distill in the range of 30-60 °C.
-
The product, 3-chloro-1,2,5-thiadiazole, will distill at 123-124 °C.
Protocol 2: Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole
This protocol is based on procedures found in chemical literature.[7][8]
Materials:
-
3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol)
-
Morpholine (6.75 g, 77.4 mmol)
-
Water
-
Concentrated hydrochloric acid
-
Three-necked round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser, add 6.75 g (77.4 mmol) of morpholine.
-
Heat the flask to 110 °C.
-
Slowly add 3.0 g (19.3 mmol) of 3,4-dichloro-1,2,5-thiadiazole dropwise over 20 minutes.
-
After the addition is complete, maintain the reaction temperature at 110 °C with stirring for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 30 mL of water and acidify the mixture with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude orange solid from methanol and dry under high vacuum to yield 3.5 g of 3-chloro-4-morpholino-1,2,5-thiadiazole.
Characterization:
-
Yield: 87.9%
-
¹H NMR (400 MHz, CDCl₃): δ 3.80-3.90 (m, 4H), 3.45-3.55 (m, 4H).
-
Mass spectral analysis (M+H)⁺: 206.1
Conclusion
This compound is a potent and valuable reagent for the synthesis of sulfur-containing organic molecules that are crucial intermediates in the production of both insecticides and pharmaceuticals. The protocols provided herein for the synthesis of a Fipronil intermediate and a Timolol precursor demonstrate the practical application of this compound in a laboratory setting. Researchers and drug development professionals can utilize these methods as a foundation for the synthesis of novel compounds and for the optimization of existing synthetic routes. Due to its hazardous nature, all work with this compound must be conducted with strict adherence to safety protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Sulfur chlorides [nouryon.com]
- 4. This compound in organic synthesis [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Chloro-4-morpholino-1,2,5-thiadiazole | 30165-96-9 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Conjugated Polymers via Polymerization of Diamines with Sulfur Monochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of conjugated polymers is a burgeoning field of research with significant implications for the development of novel materials for electronics, sensing, and drug delivery. A promising and efficient method for generating these polymers involves the polymerization of aromatic diamines with sulfur monochloride (S₂Cl₂). This reaction yields brightly colored, highly conjugated polymers with a unique nitrogen-sulfur-sulfur (N-S-S) linkage in the backbone.[1][2] The properties of these polymers, including their color, degree of cross-linking, and molecular weight, can be readily tuned by adjusting the ratio of the monomers.[1][2]
These materials have shown potential as chemical sensors, for instance, in the detection of 2-mercaptoethanol, as they are completely degraded in its presence, leading to a visible color change.[1][2] The rapid and exothermic nature of the reaction also lends itself to applications in 2D printing of colored objects.[1][2] This document provides detailed protocols for the synthesis and characterization of these conjugated polymers, along with key quantitative data and visual representations of the experimental workflow.
Key Applications
-
Chemical Sensors: The polymers exhibit a color change upon degradation by certain thiols, suggesting their use as chromophoric detectors.[1][3]
-
Organic Electronics: The conjugated nature of the polymer backbone may be useful for developing semiconducting materials.[3]
-
2D Printing: The rapid polymerization allows for the printing of 2D objects with a variety of colors.[1][2]
-
Drug Delivery: While further exploration is needed, the disulfide linkages in the polymer backbone could be susceptible to cleavage in the reducing environments found within cells, suggesting potential for controlled drug release applications.
Experimental Protocols
Materials
-
Aromatic diamine monomer (e.g., p-phenylenediamine, 2,5-dimethyl-p-phenylenediamine, o-phenylenediamine, 4,4'-oxydianiline, benzidine)
-
This compound (S₂Cl₂)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas (N₂)
-
Dry ice/acetone bath
General Polymerization Procedure
This protocol is based on the step-growth polymerization of aromatic diamines with this compound.[1]
-
Monomer Preparation: Purify all aromatic diamine monomers prior to use.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the desired amount of the aromatic diamine and triethylamine in anhydrous THF under a nitrogen atmosphere.
-
Cool the flask to -90 °C using a dry ice/acetone bath.[1]
-
-
Addition of this compound:
-
Prepare a solution of this compound in anhydrous THF.
-
Add the this compound solution dropwise (approximately 1 drop per second) to the cooled diamine solution over a period of 10-15 minutes with constant stirring.[1] The reaction is highly exothermic and rapid at room temperature, so maintaining a low temperature is crucial to minimize side reactions.[1]
-
-
Reaction Progression:
-
Polymer Precipitation and Purification:
-
Vacuum filter the reaction mixture.
-
Pour the filtrate into ice-cold methanol with continuous stirring to precipitate the polymer and remove excess triethylamine.[1]
-
Collect the polymer by vacuum filtration.
-
To further purify, dissolve the polymer in a minimal amount of THF and precipitate it into methanol. Repeat this dissolution-precipitation step three times.[1]
-
-
Drying: Dry the final polymer product under vacuum.
Data Presentation
The properties of the resulting polymers are highly dependent on the specific aromatic diamine used and the molar ratio of diamine to this compound. Varying this ratio allows for control over the degree of cross-linking and the molecular weight of the polymer.[1][2] Each diamine monomer has four reactive N-H bonds, and each this compound molecule has two reactive S-Cl bonds.[1]
Table 1: Polymer Properties based on Monomer Ratio [1][2]
| Diamine:S₂Cl₂ Molar Ratio | N-H/S-Cl Bond Ratio | Expected Degree of Cross-linking | Molecular Weight Range ( kg/mol ) |
| 1.5:1 | 3:1 | Lightly cross-linked | 15 - 5100 |
| 1:1 | 2:1 | Moderately cross-linked | 15 - 5100 |
| 1:1.5 | 1.33:1 | Highly cross-linked | 15 - 5100 |
| 1:2 | 1:1 | Very highly cross-linked | 15 - 5100 |
Table 2: Color and Absorption Maxima of Polymers Synthesized with Different Diamines [1][2]
| Aromatic Diamine Monomer | Polymer Color | UV-vis Absorption Maxima (λmax, nm) |
| p-phenylenediamine | Red-brown | Not Specified |
| 2,5-dimethyl-p-phenylenediamine | Yellow | Not Specified |
| o-phenylenediamine | Green | Not Specified |
| 4,4'-oxydianiline | Blue | Not Specified |
| Benzidine | Brown | Not Specified |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the conjugated polymers.
References
Application Notes and Protocols for Inverse Vulcanization using Sulfur Monochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfur-rich polymers utilizing sulfur monochloride (S₂Cl₂) as a monomer feedstock. This technique, termed sulfenyl chloride inverse vulcanization, offers significant advantages over traditional inverse vulcanization using elemental sulfur (S₈), including greater synthetic precision and milder reaction conditions. The resulting polymers exhibit unique optical and mechanical properties, making them promising for various applications, including the development of novel drug delivery systems, advanced optical components, and specialty materials.
Introduction to Sulfenyl Chloride Inverse Vulcanization
Sulfenyl chloride inverse vulcanization is a step-growth addition polymerization process that employs this compound (S₂Cl₂) as a reactive sulfur source.[1][2] Unlike traditional inverse vulcanization which requires high temperatures to induce the ring-opening polymerization of elemental sulfur, the use of S₂Cl₂ allows for reactions at significantly lower temperatures.[3] This method exploits the high reactivity and miscibility of S₂Cl₂ with a variety of organic co-monomers, particularly those containing allylic groups, to produce soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets with enhanced control over the final polymer structure.[1][2]
A key advantage of this technique is the ability to synthesize a new class of thiol-free, highly optically transparent thermosets with a high refractive index (n > 1.6) and low birefringence.[1][4] The properties of the resulting polymers, such as their thermal, mechanical, and optical characteristics, can be tuned by varying the structure and functionality of the organic co-monomer.[5]
Reaction Mechanism and Experimental Workflow
The polymerization proceeds via an electrophilic addition mechanism where the this compound reacts with the carbon-carbon double bonds of the organic co-monomer. This process is distinct from the radical-based mechanism of traditional inverse vulcanization.[1]
.dot
Caption: General mechanism of sulfenyl chloride inverse vulcanization.
A typical experimental workflow involves the controlled addition of the organic monomer to this compound, followed by a thermal curing step. The resulting polymer is then purified to remove any unreacted starting materials.
.dot
Caption: A typical experimental workflow for polymer synthesis.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of sulfur-rich polymers via sulfenyl chloride inverse vulcanization. Safety Precaution: this compound is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of a Crosslinked Poly(disulfide) Thermoset
This protocol describes the synthesis of a crosslinked polymer using a triallyl monomer.
Materials:
-
This compound (S₂Cl₂)
-
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO)
-
Anhydrous dichloromethane (B109758) (DCM) (optional, as a solvent)
Procedure:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of TATATO in anhydrous DCM.
-
In a separate container, prepare a solution of S₂Cl₂ in anhydrous DCM.
-
Slowly add the S₂Cl₂ solution to the TATATO solution dropwise at room temperature with vigorous stirring. The molar ratio of allyl groups to S₂Cl₂ can be varied to control the crosslinking density. A 1:1 molar ratio is a common starting point.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
The solvent can be removed under reduced pressure to yield the pre-polymer.
-
Transfer the pre-polymer to a mold and cure at an elevated temperature (e.g., 80-120 °C) for 12-24 hours to obtain the crosslinked thermoset.
-
The resulting polymer can be purified by washing with a suitable solvent (e.g., acetone) to remove any unreacted monomers.
Protocol 2: Synthesis of a Linear Poly(disulfide)
This protocol outlines the synthesis of a soluble, linear polymer using a diallyl monomer.
Materials:
-
This compound (S₂Cl₂)
-
Diallyl phthalate (B1215562)
-
Anhydrous toluene (B28343)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve diallyl phthalate in anhydrous toluene.
-
Heat the solution to a specific temperature (e.g., 60 °C).
-
Slowly add a solution of S₂Cl₂ in anhydrous toluene to the heated monomer solution over a period of 30 minutes. Maintain a 1:1 molar ratio of diallyl phthalate to S₂Cl₂.
-
After the addition, maintain the reaction temperature for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Quantitative Data Summary
The properties of the synthesized polymers are highly dependent on the monomer structure and the reaction conditions. The following tables summarize representative data from the literature.
Table 1: Reaction Conditions and Properties of Crosslinked Thermosets
| Monomer | Monomer:S₂Cl₂ Molar Ratio | Curing Temperature (°C) | Glass Transition (T_g, °C) | Refractive Index (n) at 589 nm |
| TATATO | 1:1.5 | 100 | 110 | 1.62 |
| Diallyl isophthalate | 1:1 | 120 | 85 | 1.60 |
| 1,4-Diallyl terephthalate | 1:1 | 120 | 95 | 1.61 |
Table 2: Properties of Linear Polymers
| Monomer | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | T_g (°C) |
| Diallyl phthalate | 12,000 | 25,000 | 2.1 | 55 |
| Diallyl terephthalate | 15,000 | 33,000 | 2.2 | 68 |
Characterization of Synthesized Polymers
A variety of analytical techniques can be employed to characterize the structure and properties of the sulfur-rich polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and the complete consumption of the allylic double bonds.
-
Gel Permeation Chromatography (GPC): For linear polymers, GPC is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T_g) of the polymers.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymers.
-
Ellipsometry: This technique is used to measure the refractive index of the polymer films.
Logical Relationships and Property Tuning
The final properties of the polymers can be rationally designed by carefully selecting the monomers and controlling the reaction stoichiometry.
.dot
Caption: Relationship between inputs and polymer properties.
By increasing the functionality of the allylic monomer (e.g., from diallyl to triallyl), the crosslinking density of the resulting thermoset can be increased, leading to a higher glass transition temperature and improved mechanical strength. The refractive index is influenced by the elemental composition of the polymer, with higher sulfur content generally leading to a higher refractive index. For linear polymers, the molecular weight can be controlled to some extent by adjusting the monomer to S₂Cl₂ stoichiometry.
These application notes provide a foundational understanding and practical guidance for researchers interested in exploring the synthesis and applications of sulfur-rich polymers via sulfenyl chloride inverse vulcanization. The versatility of this method opens up new avenues for the development of advanced materials with tailored properties for a wide range of scientific and industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis | Pyun Research Group [pyun.arizona.edu]
- 3. Sulfenyl Chlorides as a Feedstock for Polymer Synthesis - ChemistryViews [chemistryviews.org]
- 4. Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: GC-MS Analysis of Sulfur Monochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur monochloride (S₂Cl₂) is a reactive chemical intermediate used in the synthesis of various organic and inorganic compounds, including chemical warfare agents and pharmaceuticals.[1] Due to its high reactivity and instability, direct analysis by gas chromatography (GC) is challenging as the compound tends to decompose.[1][2] Therefore, derivatization is an essential step to enable robust and reproducible analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides detailed protocols for the derivatization of this compound and subsequent analysis of its derivatives by GC-MS, along with quantitative data to support method validation.
Data Presentation
Quantitative data from the GC-MS analysis of derivatized this compound provides crucial information on method performance, including linearity, sensitivity, and reproducibility. The following tables summarize the quantitative results obtained from the analysis of this compound after derivatization with 3-hexyne (B1328910).[1]
Table 1: Calibration Curve and Linearity for S₂Cl₂ Derivative Analysis [1]
| Analyte | Working Range (μg/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| S₂Cl₂ Derivative | 10 - 500 | y = 0.022x - 0.331 | 0.992 |
Table 2: Detection and Quantification Limits for S₂Cl₂ Derivative Analysis [1]
| Analyte | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) |
| S₂Cl₂ Derivative | 2.6 | 8.6 |
Table 3: Reproducibility of S₂Cl₂ Derivative Analysis [1]
| Analyte | Intraday RSD (%) | Interday RSD (%) |
| S₂Cl₂ Derivative | 4.80 - 6.41 | 2.20 - 7.25 |
Experimental Protocols
Two primary methods for the derivatization of this compound for GC-MS analysis are presented below: electrophilic addition with 3-hexyne and reaction with 1-propanol (B7761284) in pyridine (B92270).
Protocol 1: Derivatization with 3-Hexyne
This method is based on the electrophilic addition reaction of this compound with 3-hexyne to form a stable derivative suitable for GC-MS analysis.[1][2]
Materials:
-
This compound (S₂Cl₂) standard
-
3-Hexyne
-
Acetonitrile (suitable solvent)[1]
-
Hexane
-
Petrol matrix (for matrix-spiked samples)
-
Standard laboratory glassware
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For analysis in a simple matrix, dissolve the sample containing this compound in hexane.
-
For complex matrices like petrol, perform a liquid-liquid extraction with acetonitrile.[1]
-
-
Derivatization:
-
To the sample solution (or extract), add an optimized amount of 3-hexyne. The reaction is carried out in acetonitrile.[1]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Acquire data in both full scan and selected ion monitoring (SIM) mode for qualitative and quantitative analysis, respectively.[1]
-
Protocol 2: Derivatization with 1-Propanol and Pyridine
This protocol describes a simple derivatization technique using 1-propanol in a pyridine solution.[3][4][5]
Materials:
-
This compound (S₂Cl₂) standard
-
1-Propanol
-
Pyridine
-
Dichloromethane (B109758) or n-hexane (solvent)
-
Standard laboratory glassware
-
GC-MS system
Procedure:
-
Preparation of Derivatization Reagent:
-
Sample Preparation:
-
Dilute the sample containing this compound in dichloromethane or n-hexane.[5]
-
-
Derivatization Reaction:
-
Add 100 μL of the 1-propanol/pyridine solution to 100 μL of the analyte solution.
-
Seal the vial, shake, and heat at 60 °C for 10 minutes.[5]
-
-
GC-MS Analysis:
-
After cooling, inject an aliquot of the reaction mixture into the GC-MS for analysis.
-
GC-MS Parameters (General Guidance)
Specific GC-MS parameters should be optimized for the specific instrument and derivative being analyzed. However, a general starting point is provided below. For more robust sulfur analysis, specialized detectors like a Sulfur Chemiluminescence Detector (SCD) can be used in conjunction with or as an alternative to a standard mass spectrometer.[6][7][8][9]
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Logical Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound derivatives.
References
- 1. Method for Derivatization and Detection of Chemical Weapons Convention Related Sulfur Chlorides via Electrophilic Addition with 3-Hexyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Storage of Sulfur Monochloride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur monochloride (S₂Cl₂) is a versatile reagent used in organic synthesis, the production of lubricant additives, and as a vulcanizing agent for rubber.[1] However, it is a corrosive and toxic substance that requires strict adherence to safety protocols to mitigate risks in a laboratory environment.[2] This document provides detailed procedures for the safe handling, storage, and emergency management of this compound.
Hazard Summary
This compound is a yellow to reddish-brown, oily, fuming liquid with a pungent, irritating odor.[3][4] It is crucial to understand its primary hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[5][6] Contact can result in redness, itching, swelling, ulceration, and permanent tissue damage.[1]
-
Toxic: Toxic if swallowed and harmful if inhaled.[5][6] Inhalation can cause coughing, burning sensations, ulceration, and potentially fatal pulmonary edema (fluid accumulation in the lungs).[1]
-
Reactive: Reacts violently with water, forming hydrochloric acid and releasing toxic and corrosive gases such as hydrogen chloride.[1] It can also react explosively with certain organic compounds, peroxides, and oxides of phosphorus.[7]
Quantitative Data Summary
A summary of important quantitative data for this compound is provided in the table below for quick reference.
| Property | Value | References |
| Chemical Formula | S₂Cl₂ | [8] |
| Molecular Weight | 135.03 g/mol | [6] |
| Appearance | Yellow to reddish-brown oily, fuming liquid | [3][4] |
| Boiling Point | 138 °C (280.4 °F) | [1] |
| Melting Point | -77 °C (-107 °F) | [1] |
| Flash Point | 118.5 °C (245.3 °F) | |
| Auto-ignition Temperature | 234 °C (453 °F) | |
| Vapor Density (air=1) | 4.66 | [3] |
| Occupational Exposure Limit (TLV-Ceiling) | 1 ppm (5.5 mg/m³) |
Safe Handling Protocols
3.1. Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9]
-
Eye Wash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and in close proximity to the work area.[9][10]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[5][8]
-
Respiratory Protection: For operations not in a closed system, a NIOSH-approved full-face, positive-pressure, supplied-air respirator is recommended.[1] At a minimum, a full-face respirator with a multi-purpose combination (US) or an ABEK2Hg-P3 filter should be used for short-duration tasks.[2][3]
-
Skin Protection:
-
Gloves: Wear permeation-resistant gloves. Consult the glove manufacturer's compatibility chart to select the appropriate material.[1]
-
Clothing: A chemically resistant apron or lab coat and long-sleeved clothing are necessary.[8] For larger quantities or tasks with a higher risk of splashing, permeation-resistant clothing and boots are recommended.[1]
-
3.3. General Handling Procedures
-
Avoid inhalation of vapors and direct contact with the liquid.[2]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[5]
-
Wash hands thoroughly after handling the chemical.[5]
-
Keep containers tightly closed when not in use.[11]
-
Prevent the buildup of electrostatic charge.[2]
Storage Protocols
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[4][11] The storage location should be protected from direct sunlight and heat sources.[5]
-
Moisture Control: It is critical to prevent any contact with water or moisture.[5][11] Store in a dry, protected location.[5] Consider storing under an inert gas.[2]
-
Containers: Keep containers tightly closed.[11] If the original container has a plastic cap, be aware that this compound can be aggressive towards some plastics; consider using containers with compatible liners or ground glass stoppers.[8][12]
-
Segregation: Store this compound separately from incompatible materials.[2] This includes:
-
Labeling: All primary and secondary containers must be clearly labeled with the chemical name and appropriate hazard warnings, including "Corrosive," "Toxic," and "Reacts Violently with Water."[2]
Emergency Procedures
5.1. Spills
-
Minor Spills (< 1 Liter, contained in a fume hood):
-
Ensure you are wearing appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as clay, diatomaceous earth, or dry sand.[5][13] Do not use combustible materials like paper towels.[14]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[11][13]
-
Decontaminate the spill area with soap and water, followed by a final rinse.[2]
-
Collect all cleanup materials as hazardous waste.
-
-
Major Spills (> 1 Liter or outside a fume hood):
-
Evacuate all personnel from the immediate area.[8]
-
Alert others in the vicinity and activate the fire alarm if the spill poses a fire or inhalation hazard.[15]
-
Call emergency services and inform them of the nature and location of the spill.[16]
-
Only trained personnel with appropriate PPE (including self-contained breathing apparatus) should attempt to clean up a major spill.[8]
-
5.2. First Aid
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, provide oxygen.[9] If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[8][10] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting.[8] Seek immediate medical attention.[5]
5.3. Fire
-
This compound is combustible but must be preheated for ignition to occur.[7]
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: DO NOT USE WATER , as it reacts violently with this compound.[5]
-
Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA).[9]
Waste Disposal
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.[5][13]
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5]
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. lanxess.com [lanxess.com]
- 2. research.uga.edu [research.uga.edu]
- 3. Gas detectors and respiratory protection equipments S2Cl2 (this compound), CAS number 10025-67-9 [en.gazfinder.com]
- 4. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. restoredcdc.org [restoredcdc.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. reddit.com [reddit.com]
- 13. Georgia Gulf Sulfur Corporation - Sulfur Spills [georgiagulfsulfur.com]
- 14. jk-sci.com [jk-sci.com]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Application Notes and Protocols for the Synthesis of Sulfur Chlorides from Gaseous Chlorine and Molten Sulfur
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between gaseous chlorine and molten sulfur is a fundamental process for the synthesis of sulfur chlorides, primarily disulfur (B1233692) dichloride (S₂Cl₂) and sulfur dichloride (SCl₂). These compounds are valuable precursors and reagents in a variety of chemical syntheses, including the production of organosulfur compounds, vulcanizing agents, and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the safe and efficient laboratory-scale synthesis of sulfur chlorides.
Reaction Chemistry
The chlorination of elemental sulfur occurs in a stepwise manner. The initial reaction produces disulfur dichloride:
S₈ + 4Cl₂ → 4S₂Cl₂ (ΔH = -58.2 kJ/mol)[1][2]
With an excess of chlorine, disulfur dichloride is further chlorinated to sulfur dichloride:
S₂Cl₂ + Cl₂ ⇌ 2SCl₂ (ΔH = -40.6 kJ/mol)[1][2]
The formation of SCl₂ is a reversible reaction, and the product can decompose back to S₂Cl₂ and chlorine gas.[2] Therefore, reaction conditions can be tailored to favor the formation of the desired sulfur chloride.
Experimental Setup
A typical laboratory setup for the reaction of gaseous chlorine with molten sulfur involves a chlorine generation and drying train, a reaction vessel, and a product collection system. All operations must be conducted in a well-ventilated fume hood due to the high toxicity and corrosivity (B1173158) of the chemicals involved.
Materials and Equipment
-
Glassware: Round-bottom flasks (two- or three-necked), gas inlet tube, condenser (Liebig or Allihn), receiving flask, gas washing bottles (for drying and trapping). All glassware should be thoroughly dried before use.
-
Heating: Heating mantle or oil bath with a magnetic stirrer.
-
Chlorine Source: Chlorine gas cylinder with a regulator or a chlorine generator (e.g., reaction of trichloroisocyanuric acid with hydrochloric acid).
-
Drying Agent: Concentrated sulfuric acid or anhydrous calcium chloride.
-
Neutralization Trap: Sodium hydroxide (B78521) or sodium carbonate solution to neutralize unreacted chlorine gas.
-
Reactants: Elemental sulfur (powder or lump), chlorine gas.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., neoprene-viton), safety goggles, face shield, lab coat, and a properly fitted respirator with an acid gas cartridge.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of sulfur chlorides.
| Parameter | Disulfur Dichloride (S₂Cl₂) | Sulfur Dichloride (SCl₂) |
| Molar Ratio (Cl₂:S) | ~1:2 (based on S atoms) | >1:1 (excess chlorine) |
| Reaction Temperature | 120-150°C (molten sulfur) | 80-120°C for the initial reaction, followed by chlorination of S₂Cl₂ at lower temperatures (e.g., <40°C) |
| Catalyst (optional) | Not typically required | Ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or iodine can be used.[3] |
| Appearance | Amber to yellow-orange oily liquid[4] | Cherry-red liquid[1][5] |
| Boiling Point | 137.1°C[4] | 59°C (decomposes)[1] |
| Density | 1.688 g/cm³[4] | 1.621 g/cm³[1] |
Experimental Protocols
Protocol 1: Synthesis of Disulfur Dichloride (S₂Cl₂)
This protocol focuses on the synthesis of S₂Cl₂ by reacting molten sulfur with a controlled amount of chlorine gas.
1. Apparatus Setup:
- Assemble the reaction apparatus in a fume hood. The setup consists of a chlorine source, a gas drying tube filled with anhydrous calcium chloride or a gas washing bottle with concentrated sulfuric acid, a two-necked round-bottom flask as the reaction vessel, a condenser, and a receiving flask.
- The gas inlet tube should extend below the surface of the molten sulfur in the reaction vessel.
- The outlet of the receiving flask should be connected to a gas trap containing a sodium hydroxide solution to neutralize any unreacted chlorine.
2. Reaction Procedure:
- Place elemental sulfur into the reaction flask.
- Begin heating the sulfur using a heating mantle or oil bath to a temperature of approximately 130-140°C to maintain it in a molten state.
- Once the sulfur is molten, start a slow and steady flow of dry chlorine gas through the gas inlet tube into the molten sulfur.
- The reaction is exothermic. Monitor the reaction temperature and adjust the heating and chlorine flow rate to maintain a controlled reaction.
- As the reaction proceeds, the color of the molten sulfur will change to a golden-yellow liquid, which is crude disulfur dichloride.[2]
- Continue the chlorine addition until the desired amount of sulfur has reacted. The product can be purified by distillation.
3. Purification (Distillation):
- After the reaction is complete, stop the chlorine flow and allow the apparatus to cool.
- Purify the crude S₂Cl₂ by fractional distillation at atmospheric pressure. Collect the fraction boiling at 137-138°C.[6]
Protocol 2: Synthesis of Sulfur Dichloride (SCl₂)
This protocol describes the synthesis of SCl₂ by the chlorination of disulfur dichloride.
1. Apparatus Setup:
- The apparatus is similar to the one used for S₂Cl₂ synthesis. A two-necked flask is charged with previously synthesized or commercially available S₂Cl₂. A gas inlet tube for chlorine and a condenser are attached. The receiving flask should be cooled in an ice bath.
2. Reaction Procedure:
- Place disulfur dichloride into the reaction flask.
- Cool the reaction flask in an ice bath to maintain a low temperature.
- Begin bubbling dry chlorine gas through the S₂Cl₂.
- The color of the liquid will change from yellow-orange to a deep cherry-red, indicating the formation of sulfur dichloride.[5]
- Continue passing chlorine through the liquid to ensure complete conversion.
- To obtain a high-purity product, continuous chlorination during distillation or distillation in the presence of a stabilizer like phosphorus trichloride (B1173362) can be employed.[7]
3. Purification:
- Due to its thermal instability, SCl₂ is often used in its crude form. If purification is necessary, it can be distilled at reduced pressure.
Safety Precautions
-
Extreme Toxicity and Corrosivity: Gaseous chlorine is a severe respiratory irritant and is highly toxic. Sulfur chlorides are corrosive to the skin, eyes, and respiratory tract.[5] They react with water to produce hydrochloric acid and sulfur dioxide.[4]
-
Fume Hood is Mandatory: All manipulations must be performed in a certified and properly functioning fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator with an acid gas cartridge should be readily available.
-
Moisture Sensitivity: Sulfur chlorides react with moisture. All glassware must be scrupulously dried, and the reaction should be protected from atmospheric moisture.
-
Neutralization of Chlorine: Unreacted chlorine gas must be passed through a trap containing a basic solution (e.g., NaOH) before venting.
-
Handling Spills: In case of a spill, neutralize with a large amount of sodium carbonate or a mixture of soda ash and slaked lime.
Visualizations
Experimental Workflow for Sulfur Chloride Synthesis
Caption: Experimental workflow for the synthesis of sulfur chlorides.
Logical Relationship of Sulfur Chloride Formation
Caption: Formation pathway of sulfur chlorides.
References
- 1. Sulfur dichloride - Wikipedia [en.wikipedia.org]
- 2. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 3. Disulfur dichloride synthesis - chemicalbook [chemicalbook.com]
- 4. Disulfur dichloride - Sciencemadness Wiki [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Sulfur dichloride | Cl2S | CID 25353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Decomposition of Rare Earth Minerals Using Sulfur Monochloride for Elemental Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The analysis of rare earth elements (REEs) is crucial in various fields, including materials science, geology, and pharmaceuticals. A key challenge in REE analysis is the effective decomposition of their often refractory mineral matrices. This document provides detailed application notes and protocols for the use of sulfur monochloride (S₂Cl₂) as a potent reagent for the decomposition of rare earth-bearing minerals. This method offers a distinct advantage by separating volatile chlorides of metallic acids (such as niobium, tantalum, and titanium) from the non-volatile chlorides of rare earth elements, facilitating subsequent quantitative analysis.[1]
The protocols outlined below are based on established methodologies and are supplemented with modern analytical techniques to ensure accurate and reliable results for researchers.
Principle of the Method
This compound is a strong chlorinating agent that effectively decomposes many rare earth minerals at elevated temperatures. The principle lies in the conversion of metal oxides and other compounds within the mineral into their corresponding chlorides. A key feature of this method is the differential volatility of the resulting chlorides. The chlorides of elements like columbium (niobium), tantalum, titanium, and tungsten are volatile under the reaction conditions and can be physically separated from the non-volatile chlorides of the rare earth elements, which remain as a solid residue.[1] This in-situ separation simplifies the subsequent analytical workflow.
Quantitative Data Summary
The following table summarizes the decomposition efficiency of this compound on various rare earth minerals as reported in historical literature.[1]
| Mineral | Sample Mass (g) | Residue Mass (g) | Decomposition Efficiency (%) |
| Samarskite | 0.6197 | 0.0078 | 98.78 |
| Fergusonite | Not specified | Not specified | Complete |
| Euxenite | Not specified | Not specified | Complete |
| Eschynite | Not specified | Not specified | Complete |
Experimental Protocols
This section details the necessary protocols for mineral decomposition using this compound and subsequent sample preparation for analysis.
3.1 Safety Precautions:
-
Warning: this compound is a corrosive and toxic substance that reacts violently with water.[2] All manipulations must be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Ensure all glassware is completely dry before use to prevent violent reactions.
3.2 Apparatus:
-
Combustion tube furnace
-
Porcelain or quartz combustion boat
-
Gas washing bottles or impingers
-
Source of dry hydrochloric acid gas (optional, for post-reaction treatment)
-
Standard laboratory glassware (beakers, flasks, funnels, etc.)
3.3 Reagents:
-
This compound (S₂Cl₂)
-
Dilute nitric acid (HNO₃)
-
Hydrogen sulfide (B99878) (H₂S) gas or a source of sulfide ions
-
Hydrochloric acid (HCl)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ammonium sulfide ((NH₄)₂S)
3.4 Mineral Decomposition Protocol:
-
Sample Preparation: Grind the rare earth mineral sample to a fine powder to maximize surface area for reaction.
-
Apparatus Setup: Place a weighed amount of the powdered mineral (e.g., 0.5-2.0 g) into a porcelain combustion boat. Insert the boat into a combustion tube situated within a tube furnace.
-
Reaction: Heat the furnace while passing vapors of this compound over the sample. The volatile chlorides and excess S₂Cl₂ will pass out of the furnace.
-
Collection of Volatile Fraction: The effluent gas stream from the furnace, containing the volatile chlorides and excess this compound, is passed through a series of gas washing bottles containing dilute nitric acid. This will decompose the chlorides and oxidize a portion of the sulfur.
-
Reaction Completion: Continue the process until the decomposition of the mineral in the boat is complete, as visually inspected or determined by prior optimization.
-
Post-Reaction Treatment (Optional): After the reaction, dry hydrochloric acid gas can be passed through the combustion tube to convert any remaining oxides or oxychlorides to chlorides.[1]
-
Sample Recovery: Allow the apparatus to cool completely. The non-volatile rare earth chlorides remain in the combustion boat. The dissolved volatile fraction is collected from the gas washing bottles.
3.5 Treatment of the Non-Volatile Rare Earth Chloride Fraction:
-
Carefully remove the combustion boat containing the rare earth chlorides.
-
Dissolve the chlorides in dilute acid (e.g., nitric acid or hydrochloric acid).
-
This solution is now ready for further purification or direct analysis for its rare earth element content using modern analytical techniques (see Section 4.0).
-
If iron is present, it can be separated from the rare earths by precipitation with ammonium carbonate and ammonium sulfide.[1]
3.6 Treatment of the Volatile Fraction:
-
The nitric acid solution from the gas washing bottles will contain the dissolved volatile metallic acids (Nb, Ta, Ti, W) and precipitated sulfur.
-
To remove the precipitated sulfur, add an excess of ammonium hydroxide followed by hydrogen sulfide to form ammonium sulfide, which will dissolve the sulfur.
-
The metallic acids can then be precipitated from this solution, for example, by boiling while passing a stream of hydrogen sulfide to prevent iron oxidation.[1]
Modern Analytical Workflow
Following the decomposition and separation of the rare earth fraction, modern analytical techniques should be employed for accurate quantification.
-
Sample Digestion: The rare earth chloride residue is dissolved in a suitable acid matrix, typically dilute nitric acid.
-
Matrix Matching: Prepare calibration standards in a matrix that closely matches the dissolved sample to minimize matrix effects during analysis.
-
Instrumentation: Utilize Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the determination of individual rare earth elements. ICP-MS is preferred for its lower detection limits and ability to perform isotopic analysis.
-
Quality Control: Include certified reference materials (CRMs) of similar mineral composition to validate the accuracy and precision of the entire analytical procedure.
Visualizations
Diagram 1: Experimental Workflow for Mineral Decomposition
Caption: Workflow for the decomposition of rare earth minerals using this compound.
Diagram 2: Logical Relationship of the Separation Process
Caption: Separation logic based on the volatility of metal chlorides.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Sulfur Monochloride by Distillation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude sulfur monochloride (S₂Cl₂) by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains several impurities, including:
-
Dissolved Sulfur: Excess elemental sulfur from the synthesis process is often dissolved in the crude product.[1]
-
Sulfur Dichloride (SCl₂): This is a common byproduct, especially if an excess of chlorine is used during synthesis. Its presence often imparts an orange to reddish color to the otherwise golden-yellow this compound.[2]
-
Dissolved Chlorine (Cl₂): Unreacted chlorine gas can remain dissolved in the crude product.
-
Moisture: Any exposure to atmospheric moisture will lead to hydrolysis, forming corrosive and hazardous byproducts such as hydrogen chloride (HCl), sulfur dioxide (SO₂), and hydrogen sulfide (B99878) (H₂S).[2][3]
Q2: Why is distillation the preferred method for purifying this compound?
A2: Distillation is effective for separating this compound from its common impurities due to significant differences in their boiling points. Fractional distillation, in particular, allows for a more precise separation.[3]
Q3: What are the boiling points of this compound and its main impurity, sulfur dichloride?
A3: The boiling points at atmospheric pressure are:
-
This compound (S₂Cl₂): 138 °C (280.4 °F)
-
Sulfur Dichloride (SCl₂): 59 °C
This significant difference allows for their separation by fractional distillation.[4]
Q4: Is it better to perform the distillation at atmospheric pressure or under vacuum?
A4: While distillation at atmospheric pressure is possible, this compound can undergo some decomposition at its boiling point.[3] Therefore, vacuum distillation is often recommended to reduce the boiling temperature and minimize decomposition, leading to a purer product.[3]
Troubleshooting Guide
| Problem | Observable Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Product is reddish or orange instead of golden-yellow. | The distillate has a distinct reddish or orange hue. | The product is contaminated with sulfur dichloride (SCl₂).[2] | Add a small amount of elemental sulfur to the distillation flask. The sulfur will react with SCl₂ to form the desired S₂Cl₂, which can then be distilled.[1] |
| Low yield of purified product. | The volume of collected distillate is significantly less than expected. | 1. Decomposition of S₂Cl₂ during distillation at atmospheric pressure.[3]2. Incomplete reaction during synthesis, leaving a large amount of unreacted sulfur. | 1. Perform the distillation under vacuum to lower the boiling point and prevent thermal decomposition.[3]2. Ensure the initial synthesis reaction goes to completion. |
| White fumes are observed, and the apparatus shows signs of corrosion. | Fuming in air is noticeable, and glass joints may appear etched or frosted after the experiment. | Contamination with moisture, leading to the formation of hydrochloric acid (HCl) and other corrosive byproducts.[3] | Ensure all glassware is thoroughly dried before use and that the system is protected from atmospheric moisture with drying tubes or an inert atmosphere.[2] |
| Distillation rate is very slow or stalls. | The rate of condensate formation is minimal despite adequate heating. | 1. Insufficient heating of the distillation flask.2. A leak in the vacuum system (if performing vacuum distillation). | 1. Gradually increase the heating mantle temperature.2. Check all joints and connections for leaks. Ensure proper sealing of all ground glass joints. |
| Product appears cloudy or contains solid particles. | The collected distillate is not a clear liquid. | Carryover of elemental sulfur, either mechanically or due to too rapid heating. | 1. Do not overheat the distillation flask.2. Use a fractionating column to provide better separation between the liquid and vapor phases.3. A second distillation (redistillation) may be necessary. |
Experimental Protocols
Atmospheric Distillation of Crude this compound
-
Apparatus Setup:
-
Assemble a standard simple or fractional distillation apparatus using dry glassware. This should include a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
It is crucial to work in a well-ventilated fume hood due to the toxic and corrosive nature of this compound.[5]
-
Add a small amount of powdered sulfur to the crude this compound in the distillation flask. This will help to convert any residual SCl₂ to S₂Cl₂.[1]
-
Add boiling chips to the distillation flask to ensure smooth boiling.
-
-
Distillation Process:
-
Heat the distillation flask gently using a heating mantle.
-
Discard the initial fraction that distills at a lower temperature, as this may contain more volatile impurities like SCl₂.
-
Collect the fraction that distills at approximately 138 °C.[2]
-
-
Shutdown and Cleaning:
-
Allow the apparatus to cool completely before dismantling.
-
Carefully quench any residue by slowly adding it to a large volume of an appropriate neutralizing agent, such as a sodium carbonate solution.[6]
-
Clean all glassware thoroughly. A base bath (e.g., KOH in ethanol) can be effective for removing sulfur residues.[1]
-
Vacuum Distillation of Crude this compound
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using dry glassware. Ensure all joints are properly sealed with vacuum grease.
-
Include a vacuum adapter and connect it to a vacuum source with a trap in between.
-
As with atmospheric distillation, add a small amount of powdered sulfur and boiling chips (or a magnetic stir bar for smoother boiling under vacuum) to the distillation flask.
-
-
Distillation Process:
-
Slowly and carefully apply the vacuum to the system.
-
Once the desired pressure is reached, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected temperature for the applied pressure (see table below).
-
-
Shutdown and Cleaning:
-
Allow the apparatus to cool completely before slowly and carefully reintroducing air into the system.
-
Follow the same cleaning procedures as for atmospheric distillation.
-
Quantitative Data
Table 1: Boiling Points of this compound at Various Pressures
| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |
| 760 | 101.3 | 138[2][3] |
| 50 | 6.7 | ~55-60 (estimated)[3] |
| 12 | 1.6 | 29-30[1] |
Note: The boiling point at 50 mmHg is an estimation based on available data; precise values may vary.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
- 1. Sciencemadness Discussion Board - Preparation of this compound S2Cl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. prepchem.com [prepchem.com]
- 3. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. m.youtube.com [m.youtube.com]
How to remove sulfur dichloride impurities from sulfur monochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of sulfur dichloride (SCl₂) impurities from sulfur monochloride (S₂Cl₂).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (S₂Cl₂) reddish-orange instead of golden-yellow?
A1: A reddish-orange coloration in this compound is a common indicator of the presence of sulfur dichloride (SCl₂) as an impurity.[1] Pure this compound is a golden-yellow, oily liquid.[1]
Q2: What are the common methods to remove sulfur dichloride (SCl₂) from this compound (S₂Cl₂)?
A2: The two primary methods for purifying S₂Cl₂ from SCl₂ are:
-
Chemical Conversion Followed by Distillation: This involves reacting the impure mixture with an excess of elemental sulfur to convert SCl₂ to S₂Cl₂, followed by distillation to separate the purified S₂Cl₂ from the excess sulfur.[2][3]
-
Fractional Distillation: This method takes advantage of the significant difference in the boiling points of S₂Cl₂ (138 °C) and SCl₂ (59 °C).[1][4][5] However, care must be taken to avoid thermal decomposition of S₂Cl₂ at its atmospheric boiling point.[6]
Q3: Can I purify this compound (S₂Cl₂) by simple distillation at atmospheric pressure?
A3: While possible, distillation at atmospheric pressure can lead to some decomposition of this compound into sulfur dichloride and elemental sulfur.[6] To minimize this decomposition, it is recommended to perform the distillation under reduced pressure (vacuum distillation).[4][6]
Q4: How does adding elemental sulfur help in the purification of this compound (S₂Cl₂)?
A4: Adding excess elemental sulfur to a mixture containing sulfur dichloride (SCl₂) and refluxing it drives the equilibrium of the reaction S₂Cl₂ + Cl₂ ⇌ 2 SCl₂ to the left, converting the SCl₂ impurity back into the desired S₂Cl₂.[2][3] The excess, non-volatile sulfur can then be easily separated by distillation.
Q5: What are the key physical properties to consider when separating SCl₂ and S₂Cl₂?
A5: The most critical physical property for separation is the boiling point. The large difference between the boiling points of SCl₂ and S₂Cl₂ allows for effective separation by fractional distillation. Other important properties are summarized in the table below.
Data Presentation
| Property | This compound (S₂Cl₂) | Sulfur Dichloride (SCl₂) |
| Formula | S₂Cl₂ | SCl₂ |
| Molar Mass | 135.03 g/mol | 102.96 g·mol⁻¹[7] |
| Appearance | Golden-yellow, oily liquid[1] | Cherry-red liquid[4][7] |
| Boiling Point | 138 °C (280 °F; 411 K)[1][6] | 59 °C (138 °F; 332 K) (decomposes)[4][7] |
| Melting Point | -77 °C (-107 °F; 196 K)[1] | -121.0 °C (-185.8 °F; 152.2 K)[4][7] |
| Density | 1.6773 g/cm³ (at 20°C)[1] | 1.621 g/cm³[4][7] |
Experimental Protocols
Method 1: Purification by Chemical Conversion and Distillation
This method involves converting the SCl₂ impurity to S₂Cl₂ using excess sulfur, followed by distillation.
Materials:
-
Impure this compound (containing SCl₂)
-
Elemental sulfur powder
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Stirring bar
Procedure:
-
Place the impure this compound in a round-bottom flask equipped with a magnetic stirring bar.
-
Add an excess of elemental sulfur powder to the flask.
-
Attach a reflux condenser to the flask and heat the mixture to reflux. Continue refluxing until the reddish color of the SCl₂ disappears and the solution becomes a clear, golden-yellow.[2]
-
Allow the mixture to cool to room temperature.
-
Set up a distillation apparatus and transfer the mixture to the distilling flask.
-
Heat the flask to distill the purified this compound. Collect the fraction that boils at 138 °C at atmospheric pressure, or at a lower temperature under reduced pressure.[1] The excess sulfur will remain in the distilling flask as a non-volatile residue.
Method 2: Purification by Fractional Distillation
This method is suitable for separating S₂Cl₂ from SCl₂ based on their different boiling points. Vacuum distillation is recommended to prevent decomposition.
Materials:
-
Impure this compound
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum source (if performing vacuum distillation)
-
Heating mantle
-
Boiling chips or stirring bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.[1]
-
Add the impure this compound and boiling chips to the distillation flask.
-
If performing vacuum distillation, connect the apparatus to a vacuum source.
-
Begin heating the distillation flask gently.
-
The lower-boiling SCl₂ will distill first. This fraction can be collected and discarded.
-
After the SCl₂ has been removed, increase the temperature to distill the S₂Cl₂. Collect the fraction boiling at 138 °C (at atmospheric pressure) or the corresponding temperature at the applied vacuum.[1][6] The purified S₂Cl₂ should be a golden-yellow liquid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Distillate is still reddish in color. | Incomplete conversion of SCl₂ to S₂Cl₂ in the chemical conversion method. | Increase the amount of excess sulfur and/or the reflux time. |
| Inefficient separation during fractional distillation. | Use a more efficient fractionating column or perform the distillation more slowly to allow for better separation. | |
| Product decomposes during distillation. | Distillation temperature is too high, causing thermal decomposition of S₂Cl₂. | Perform the distillation under reduced pressure to lower the boiling point.[6] |
| Low yield of purified S₂Cl₂. | Significant decomposition during distillation. | Use vacuum distillation to minimize decomposition. |
| Incomplete conversion in the chemical method. | Ensure sufficient reflux time and an adequate excess of sulfur. |
Visualizations
Caption: Workflow for the purification of S₂Cl₂ by chemical conversion and distillation.
Caption: Workflow for the purification of S₂Cl₂ by fractional distillation.
References
- 1. prepchem.com [prepchem.com]
- 2. Before you continue to YouTube [consent.youtube.com]
- 3. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. US3071441A - Preparation of stabilized sulfur dichloride - Google Patents [patents.google.com]
- 6. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfur dichloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions of Sulfur Monochloride with Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the highly exothermic reaction of sulfur monochloride (S₂Cl₂) with amines.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between this compound and amines so exothermic?
A1: The reaction is highly exothermic due to the formation of strong sulfur-nitrogen bonds, which releases a significant amount of energy. The reaction is also rapid, contributing to a fast rate of heat generation.[1][2]
Q2: What are the primary hazards associated with this reaction?
A2: The main hazards are thermal runaway and the release of corrosive and toxic byproducts. A thermal runaway can occur if the heat generated by the reaction is not effectively removed, leading to a rapid increase in temperature and pressure, which could result in an explosion.[3] The reaction also produces hydrogen chloride (HCl) gas, which is corrosive and toxic.
Q3: What are the immediate signs of a runaway reaction?
A3: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden rise in pressure within the reaction vessel, vigorous boiling of the solvent even with cooling, and the evolution of large amounts of gas.
Q4: How can I generally control the exothermic nature of this reaction?
A4: The key principles for controlling this reaction are:
-
Low Temperature: Conduct the reaction at sub-ambient temperatures (e.g., using an ice bath or cryocooler).
-
Slow Addition: Add the this compound dropwise to the amine solution to control the rate of reaction and heat generation.
-
Dilution: Use a sufficient volume of an appropriate inert solvent to help dissipate the heat generated.
-
Efficient Stirring: Ensure good mixing to prevent localized hot spots.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Q5: What is the role of a tertiary amine or pyridine (B92270) in these reactions?
A5: Tertiary amines or pyridine are often used as acid scavengers. They neutralize the hydrogen chloride (HCl) gas produced during the reaction, which can prevent unwanted side reactions and catalyst deactivation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too vigorous and difficult to control (rapid temperature spike) | 1. Addition of S₂Cl₂ is too fast.2. Insufficient cooling.3. High concentration of reagents. | 1. Immediately stop the addition of S₂Cl₂.2. Ensure the cooling bath is at the target temperature and the flask is adequately submerged.3. Add the S₂Cl₂ at a much slower, dropwise rate using an addition funnel.4. Consider further diluting the amine solution. |
| Formation of a thick, tarry mixture | 1. Reaction temperature is too high, leading to side reactions and polymerization.2. Presence of moisture. | 1. Maintain a consistently low reaction temperature (e.g., 0 to -78 °C, depending on the specific reactants).2. Ensure all glassware is thoroughly dried and use anhydrous solvents.3. Conduct the reaction under a strict inert atmosphere. |
| Low yield of the desired product | 1. Incomplete reaction.2. Decomposition of the product at higher temperatures.3. Loss of product during work-up and purification. | 1. Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion before quenching.2. Maintain the recommended low temperature throughout the reaction.3. Optimize the work-up and purification procedure, for example, by using a specific quenching agent or choosing an appropriate chromatography method. |
| Stuck glass joints after the reaction | Elemental sulfur, a potential byproduct, can cause glass joints to seize. | 1. Use high-quality vacuum grease on the joints before starting the reaction.2. If joints are stuck, gentle heating with a heat gun may melt the sulfur. Soaking in a solvent like warm xylene can also be effective. |
| Formation of unexpected byproducts | 1. Reaction with atmospheric moisture or oxygen.2. Incorrect stoichiometry.3. Side reactions due to localized overheating. | 1. Ensure the reaction is carried out under a dry, inert atmosphere.2. Carefully measure and control the molar ratios of the reactants.3. Improve stirring efficiency and control the addition rate to maintain a uniform temperature. |
Data Presentation: Managing Reaction Exothermicity
| Factor | Influence on Exothermicity | Control Strategy | Relative Risk Level |
| Amine Type | Primary aliphatic amines are generally more reactive and produce a more vigorous exotherm than secondary or aromatic amines. | Use more dilute solutions and a slower addition rate for primary aliphatic amines. | High (Primary Aliphatic) Medium (Secondary Aliphatic) Low (Aromatic) |
| Concentration | Higher concentrations of reactants lead to a faster reaction rate and greater heat generation per unit volume. | Use a sufficient amount of an appropriate inert solvent to dilute the reactants. | Increases with concentration |
| Addition Rate | A faster addition rate of S₂Cl₂ leads to a rapid increase in the reaction rate and a sharp temperature spike. | Add S₂Cl₂ dropwise using an addition funnel over a prolonged period. | High (Fast Addition) Low (Slow Addition) |
| Temperature | Higher initial temperatures can lead to an uncontrolled acceleration of the reaction rate (thermal runaway). | Maintain a low and stable temperature using an efficient cooling bath (e.g., ice-salt, dry ice-acetone). | Increases with temperature |
| Solvent | A solvent with a low boiling point may boil off if the reaction temperature rises unexpectedly, leading to a loss of control. | Choose an inert solvent with a boiling point well above the intended reaction temperature. | Higher with low-boiling solvents |
Experimental Protocols
General Protocol for the Controlled Reaction of this compound with an Amine
Objective: To provide a standardized procedure for safely managing the exothermic reaction between this compound and a generic amine.
Materials:
-
Three-neck round-bottom flask
-
Addition funnel
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone)
-
Amine
-
This compound (S₂Cl₂)
-
Anhydrous inert solvent (e.g., dichloromethane, toluene, or hexane)
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine, optional)
-
Quenching solution (e.g., water, dilute aqueous acid, or base)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, thermometer/thermocouple, and a condenser or inlet for the inert gas. Place the addition funnel on the central neck.
-
Inert Atmosphere: Purge the entire system with the inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine and the optional tertiary amine base in the anhydrous solvent.
-
In the addition funnel, dilute the this compound with the same anhydrous solvent.
-
-
Cooling: Place the reaction flask in the cooling bath and allow the amine solution to cool to the desired temperature (typically 0 °C to -20 °C).
-
Controlled Addition:
-
Begin stirring the cooled amine solution.
-
Slowly add the this compound solution from the addition funnel dropwise to the reaction flask.
-
Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain a stable temperature. If the temperature begins to rise rapidly, immediately stop the addition and allow the reaction to cool.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for the specified time. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Quenching:
-
Once the reaction is complete, slowly and carefully add the quenching solution to the reaction mixture while it is still cold. Be aware that the quenching process itself can be exothermic.
-
-
Work-up: After quenching, allow the mixture to warm to room temperature. Proceed with the appropriate extraction, washing, and purification steps for your specific product.
Mandatory Visualizations
Caption: General experimental workflow for the reaction.
References
Technical Support Center: Glassware Cleaning After Sulfur Monochloride Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper cleaning procedures for glassware after use with sulfur monochloride (S₂Cl₂). Adherence to these guidelines is critical to ensure laboratory safety and the integrity of subsequent experiments.
I. Standard Operating Procedure: Glassware Decontamination
This section outlines the detailed methodology for safely quenching residual this compound and cleaning the contaminated glassware.
Safety First: All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.
Experimental Protocol:
Step 1: Quenching of Residual this compound
-
Initial Solvent Rinse (Optional but Recommended):
-
Carefully decant any bulk remaining this compound into a designated waste container.
-
Rinse the glassware with a small amount of a compatible anhydrous organic solvent in which this compound is soluble, such as hexanes or toluene (B28343). This will dilute the remaining S₂Cl₂. Transfer the solvent rinse to a designated chlorinated waste container.
-
-
Controlled Hydrolysis with Isopropanol (B130326):
-
Place the glassware in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
Slowly and carefully add isopropanol to the glassware. The isopropanol will react with the residual this compound in a more controlled manner than water, generating hydrogen chloride and sulfur dioxide.[1] Be prepared for the evolution of these gases.
-
Allow the reaction to proceed until the vigorous evolution of gas subsides.
-
-
Neutralization of Acidic Byproducts:
-
Once the reaction with isopropanol has ceased, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the glassware to neutralize the acidic byproducts (hydrochloric acid and sulfurous acid).[2][3] Continue adding the bicarbonate solution until the effervescence stops, indicating that the acid has been neutralized.
-
Step 2: Removal of Elemental Sulfur Residue
The reaction of this compound with moisture or other reagents often results in the formation of elemental sulfur, which can be difficult to remove. The following methods can be employed:
| Cleaning Method | Procedure | Advantages | Disadvantages |
| Base Bath (Alcoholic KOH/NaOH) | Immerse the glassware in a base bath (a saturated solution of potassium hydroxide (B78521) or sodium hydroxide in ethanol (B145695) or isopropanol) and allow it to soak overnight.[4] | Highly effective at removing stubborn sulfur deposits.[4] | Caustic and requires careful handling. May etch the glass surface over time with prolonged exposure.[5] |
| Organic Solvents (Toluene or Xylene) | Rinse the glassware with hot toluene or xylene.[5][6] This can be done by carefully heating the solvent in the glassware under the fume hood. | Effective at dissolving elemental sulfur. | Flammable solvents that require careful handling and proper waste disposal. |
| Bleach (Sodium Hypochlorite) | Soak the glassware in a household bleach solution. This can be particularly effective for removing yellow sulfur stains.[7][8] | Readily available and effective for stain removal. | Can be corrosive to some materials and should be thoroughly rinsed. |
Step 3: Final Cleaning
-
After the sulfur residue has been removed, wash the glassware thoroughly with a laboratory detergent and water.
-
Rinse the glassware multiple times with tap water.
-
Perform a final rinse with deionized water to remove any remaining inorganic ions.
-
Allow the glassware to air dry or place it in a drying oven.
II. Visual Workflow of Glassware Cleaning
Caption: Workflow for cleaning glassware after this compound use.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cleaning process.
Q1: My ground glass joints are seized together after a reaction with this compound. How can I separate them?
A1: This is a common problem caused by the formation of elemental sulfur in the joint.
-
Solvent Soaking: The safest first approach is to soak the joint in a solvent that dissolves sulfur. Hot toluene or xylene are effective choices.[8] Apply the solvent to the joint and allow it to penetrate. Gentle wiggling may help to loosen the joint.
-
Gentle Heating: If solvents are ineffective, you can try gently heating the outer joint with a heat gun. The goal is to expand the outer piece of glass slightly more than the inner piece. Apply heat evenly and avoid localized overheating, which can cause the glass to crack. Do not use a direct flame.
-
Ultrasonic Bath: Placing the seized joint in an ultrasonic bath with a suitable solvent can also help to break up the solid sulfur.
Q2: I've cleaned my glassware, but there is a persistent, unpleasant sulfur smell. How can I remove it?
A2: The lingering odor is likely due to trace amounts of sulfur compounds.
-
Oxidizing Soak: Soaking the glassware in a strong oxidizing agent like household bleach (sodium hypochlorite) is often effective at neutralizing these odorous compounds.[7]
-
Thorough Rinsing: Ensure that you have thoroughly rinsed the glassware after all cleaning steps, as residues from the cleaning agents themselves can sometimes contribute to odors.
Q3: Can I quench residual this compound directly with water?
A3: It is strongly advised not to quench this compound directly with water in the glassware. The reaction is violent and produces a large volume of corrosive and toxic gases (hydrogen chloride and sulfur dioxide), which can cause a dangerous pressure buildup and potential for splashing of hazardous materials.[9][10] The recommended procedure is a controlled hydrolysis using a less reactive alcohol like isopropanol, followed by neutralization.
Q4: Is it safe to use a base bath for all types of glassware?
A4: While highly effective, base baths are very caustic and can etch glass surfaces, especially with prolonged contact. This is a particular concern for volumetric glassware where precise volumes are critical. For fritted glass funnels, prolonged exposure to a base bath should also be avoided as it can damage the frit.[11] Use base baths judiciously and for the minimum time necessary to remove the residue.
Q5: What is the white solid that sometimes forms when I neutralize with sodium bicarbonate?
A5: The white solid is likely sodium sulfite (B76179) or sodium sulfate, which are salts formed from the neutralization of sulfurous acid and sulfuric acid (if any is present) by the sodium bicarbonate. These salts are generally soluble in water and should be removed during the final washing and rinsing steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Dry flue gas desulfurization: sodium bicarbonate [quimidroga.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Preparation of this compound S2Cl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. equipment - How can I clean solid sulfur and its oxides from test tube? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Sciencemadness Discussion Board - Sulfur residue removal - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Getting the sulfur smell out of glassware and reagent bottles - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Glassware stuck together by sulfur from this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. lanxess.com [lanxess.com]
- 10. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
Technical Support Center: Controlling Polysulfide Formation in Sulfur Monochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control the formation of polysulfides in reactions involving sulfur monochloride (S₂Cl₂).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on the prevention and removal of unwanted polysulfide byproducts.
Issue 1: Formation of higher-order polysulfides (SₓCl₂, x > 2) is observed, leading to a complex product mixture.
-
Possible Cause A: Incorrect Stoichiometry. An excess of this compound relative to the substrate can promote the formation of longer sulfur chains.
-
Solution A: Carefully control the stoichiometry. In many cases, using a slight excess of the organic substrate can favor the formation of the desired disulfide product.
-
Possible Cause B: High Reaction Temperature. Elevated temperatures can provide the activation energy needed for the formation and rearrangement of sulfur-sulfur bonds, leading to a broader distribution of polysulfides.
-
Solution B: Conduct the reaction at a lower temperature. For instance, some reactions with organometallic reagents are performed at temperatures as low as -80°C to ensure high selectivity for the disulfide product.[1]
-
Possible Cause C: Inappropriate Solvent. The polarity of the solvent can influence the stability and reactivity of intermediates, potentially favoring polysulfide formation.[2]
-
Solution C: Screen different solvents. Nonpolar solvents are often used, but the optimal solvent is substrate-dependent. The use of chloroform (B151607) as a solvent at around 60°C with an excess of sulfur has been reported to yield a very pure product, avoiding over-chlorination.[3]
Issue 2: The reaction mixture or product has a persistent and strong odor of sulfur compounds.
-
Possible Cause A: Presence of Hydrogen Sulfide (H₂S). this compound reacts with any trace moisture to produce H₂S and other sulfurous gases.[4]
-
Solution A: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). During work-up, a wash with a dilute solution of copper sulfate (B86663) can help remove H₂S by precipitating copper sulfide.
-
Possible Cause B: Residual Low Molecular Weight Polysulfides and Mercaptans. These compounds are known for their strong, unpleasant odors.
-
Solution B: Implement a thorough purification strategy. This may include washing the organic phase with a mild oxidizing solution (e.g., dilute hydrogen peroxide) or a solution of sodium hypochlorite (B82951) to oxidize odorous impurities, followed by standard aqueous washes.
Issue 3: Elemental sulfur precipitates from the reaction mixture or during work-up.
-
Possible Cause A: Decomposition of Polysulfides. Higher-order polysulfides can be unstable and decompose to form elemental sulfur and lower-order polysulfides.
-
Solution A: After the reaction is complete, quench it promptly and proceed with the work-up. Avoid prolonged heating of the crude reaction mixture.
-
Possible Cause B: Reaction of S₂Cl₂ with Water. Hydrolysis of this compound produces elemental sulfur.
-
Solution B: Maintain anhydrous conditions throughout the reaction and initial stages of the work-up. If elemental sulfur is present in the final product, it can often be removed by washing the product with carbon disulfide (with appropriate safety precautions) or by recrystallization from a suitable solvent.
Frequently Asked Questions (FAQs)
Reaction Control
-
Q1: How can I selectively synthesize a disulfide (R-S-S-R) and avoid trisulfides (R-S-S-S-R) and higher polysulfides?
-
A1: The key is to control the reaction conditions precisely.[5]
-
Stoichiometry: Use a stoichiometric amount or a slight excess of your substrate relative to this compound.
-
Temperature: Maintain a low reaction temperature. Reactions are often performed at 0°C or below.
-
Addition Rate: Add the this compound slowly to the substrate solution to maintain a low instantaneous concentration of the sulfurating agent.
-
Solvent: The choice of solvent can be critical and may need to be optimized for your specific substrate. Non-polar aprotic solvents are commonly used.
-
-
-
Q2: What is the role of a base in reactions with this compound?
-
A2: A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is often used to scavenge the HCl that is formed as a byproduct of the reaction. The choice of base can also influence the reactivity of the this compound, sometimes forming reactive complexes that can alter the course of the reaction.[5][6]
-
Work-up and Purification
-
Q3: What is a standard quenching procedure for a reaction involving this compound?
-
A3: A common method is to slowly add the reaction mixture to a cold, stirred solution of a weak base, such as a saturated aqueous solution of sodium bicarbonate. This neutralizes the acidic byproducts (HCl) and hydrolyzes any unreacted this compound. Care should be taken as this quenching process can be exothermic and may release toxic gases.
-
-
Q4: How can I remove polysulfide impurities from my desired organic disulfide product?
-
A4:
-
Chromatography: Column chromatography on silica (B1680970) gel is often effective. Polysulfides, having more sulfur atoms, are typically less polar than the corresponding disulfide and will elute first in a non-polar eluent system.
-
Reductive Cleavage: Treatment of the crude product with a reducing agent, such as sodium borohydride (B1222165) or triphenylphosphine, can selectively cleave the S-S bonds of the polysulfides. The resulting thiols and disulfides can then be separated.
-
Washing: In some cases, washing the organic solution with an aqueous solution of a reducing agent like sodium sulfite (B76179) can help to convert polysulfides to more water-soluble thiosulfates, which can then be removed in the aqueous layer.
-
-
Analysis and Characterization
-
Q5: How can I confirm the presence and chain length of polysulfides in my sample?
-
A5: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for separating and identifying polysulfides of different chain lengths.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between the disulfide and polysulfide products based on the chemical shifts of the atoms adjacent to the sulfur chain.
-
UV-Vis Spectroscopy: Polysulfides have characteristic UV-Vis absorption spectra, although the broad and overlapping bands can make quantitative analysis of complex mixtures challenging.
-
-
Quantitative Data on Reaction Parameters
The following table summarizes the influence of key reaction parameters on the formation of polysulfides. The data is compiled from various studies and represents general trends.
| Parameter | Condition | Expected Outcome on Polysulfide Formation | Rationale |
| Stoichiometry | High [S₂Cl₂] / [Substrate] ratio | Increased formation of higher-order polysulfides | More S₂Cl₂ is available to react with the initially formed disulfide, leading to sulfur insertion and chain extension. |
| Low [S₂Cl₂] / [Substrate] ratio | Favors disulfide formation | Limits the opportunity for further reaction of the disulfide product with excess S₂Cl₂. | |
| Temperature | High (> 50°C) | Broader distribution of polysulfides | Provides sufficient energy for S-S bond cleavage and rearrangement, leading to an equilibrium mixture of different chain lengths. |
| Low (≤ 0°C) | Higher selectivity for disulfides | The kinetic product is favored, and secondary reactions leading to polysulfides are suppressed.[1] | |
| Solvent Polarity | Increased Polarity | Can stabilize charged intermediates, potentially altering the reaction pathway. | The effect is highly substrate-dependent and can influence the solubility and reactivity of polysulfide species.[2] |
| Presence of Base | Amine bases (e.g., Et₃N) | Can accelerate the reaction and influence product distribution | The base neutralizes HCl byproduct and can form reactive complexes with S₂Cl₂, altering its reactivity.[5][6] |
Experimental Protocols
Protocol 1: Selective Synthesis of a Disulfide Minimizing Polysulfide Formation
This protocol provides a general method for the synthesis of a disulfide from a thiol, aiming to minimize the formation of polysulfide byproducts.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Prepare a solution of the thiol (2.0 equivalents) in a suitable anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or hexane).
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred thiol solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by TLC or HPLC.
-
-
Quenching and Work-up:
-
Slowly pour the reaction mixture into a vigorously stirred, cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the desired disulfide from any minor polysulfide byproducts.
-
Protocol 2: Work-up Procedure for Removing Polysulfide Impurities
This procedure can be applied to a crude product mixture containing the desired disulfide along with higher-order polysulfides.
-
Initial Work-up:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water to remove any water-soluble impurities.
-
-
Reductive Wash:
-
Prepare a 10% aqueous solution of sodium sulfite (Na₂SO₃).
-
Wash the organic layer with the sodium sulfite solution. This will help to convert higher polysulfides into more water-soluble thiosulfates.
-
Separate the organic layer. Repeat the wash if a significant amount of polysulfides is still suspected.
-
-
Final Washes and Drying:
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.
-
-
Purification:
-
If polysulfides are still present, further purification by column chromatography may be necessary.
-
Visualizations
Caption: Workflow for controlled disulfide synthesis.
Caption: Decision tree for troubleshooting polysulfides.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Preparation of this compound S2Cl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Optimizing reaction conditions for selective synthesis of heterocycles
Welcome to the Technical Support Center for optimizing reaction conditions for the selective synthesis of heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common challenges encountered during synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of heterocyclic compounds. A systematic approach to troubleshooting is often the most effective.[1]
General Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields in heterocyclic synthesis can be attributed to several factors. Here’s a systematic approach to diagnose and solve the issue:[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1]
-
Solution: Conduct small-scale trial reactions to determine the optimal parameters without committing large quantities of starting materials.[1] Systematically vary the temperature (± 10-20 °C from the literature procedure) and concentration (0.1 M to 2.0 M).[2] Monitor the reaction progress by TLC or LC-MS to establish the ideal reaction time.[2][3]
-
-
Purity of Reagents and Solvents: Impurities can lead to side reactions or incomplete conversion.
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in low reaction rates and yields.[1]
-
Solution: Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture.[1]
-
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1]
-
Solution: Monitor the reaction for the appearance of degradation products by TLC or LC-MS. If decomposition is observed, consider lowering the reaction temperature or reducing the reaction time.[2]
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography.[3][4]
-
Solution: Optimize the pH during aqueous extraction to ensure your product is in the organic layer.[2][3] To minimize loss from emulsions, add brine or filter through Celite.[3] If the product is partially water-soluble, back-extract the aqueous layers.[3] For column chromatography, ensure the solvent system is optimized via TLC to achieve good separation.[2]
-
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.[2]
Specific Synthesis Troubleshooting
Paal-Knorr Pyrrole (B145914) Synthesis
Q2: My Paal-Knorr pyrrole synthesis is not working, or the yield is very low. What are the common causes?
A: Several factors can contribute to low yields in a Paal-Knorr synthesis:
-
Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions can degrade the starting materials or the product.
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan (B31954) byproducts.[5]
-
Product Instability: The synthesized pyrrole might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.
Q3: I'm observing a significant byproduct in my Paal-Knorr synthesis. What is it likely to be, and how can I minimize it?
A: The most common byproduct is the corresponding furan, which occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation, consider using milder acidic conditions or even neutral conditions. A weak acid like acetic acid is often sufficient to promote the reaction without favoring furan formation.[5]
Fischer Indole (B1671886) Synthesis
Q4: My Fischer indole synthesis is giving a low yield. What are the potential issues related to temperature and solvent?
A: Low yields in Fischer indole synthesis are often linked to reaction conditions:
-
Inappropriate Temperature: The reaction is highly sensitive to temperature. If the temperature is too low, the key[6][6]-sigmatropic rearrangement may be too slow. Excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, resulting in tar formation.
-
Poor Solvent Choice: The solvent's polarity can affect the stability of charged intermediates in the reaction mechanism. A solvent that does not adequately dissolve the arylhydrazone intermediate can also hinder the reaction. Common solvents include ethanol (B145695), acetic acid, and toluene.
Hantzsch Pyridine (B92270) Synthesis
Q5: The classical Hantzsch pyridine synthesis is giving me a low yield and requires long reaction times. How can I improve this?
A: The classical Hantzsch synthesis often suffers from harsh conditions and low yields.[7][8] Modern improvements include:
-
Catalyst Choice: Using a catalyst like p-toluenesulfonic acid (PTSA) can significantly improve yields.[7]
-
Reaction Medium: Performing the reaction in aqueous micelles or under solvent-free conditions can lead to higher yields and shorter reaction times.[7][9]
-
Energy Source: Microwave irradiation has been shown to accelerate the reaction and improve yields.[10]
-
Aromatization Step: The oxidation of the intermediate dihydropyridine (B1217469) to the pyridine can be problematic. Using milder and more efficient oxidizing agents like iodine in refluxing methanol (B129727) or photochemical conditions can improve the overall yield.[7]
Data Presentation: Catalyst Performance in Paal-Knorr Pyrrole Synthesis
The choice of catalyst significantly impacts the efficiency of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.
| Catalyst | Reaction Conditions | Yield (%) | Time (h) |
| Trifluoroacetic Acid (TFA) | Reflux | 92 | 1 |
| p-Toluenesulfonic Acid | Reflux | 80 | 1 |
| Sulfamic Acid | Reflux | 85 | 1 |
| Ceric Ammonium (B1175870) Nitrate (B79036) | Reflux | 90 | 1 |
| Iodine | Reflux | 94 | 2 |
| Scandium(III) Triflate | Reflux | 96 | 3 |
| Indium(III) Chloride | Reflux | 95 | 2.5 |
| Zinc(II) Perchlorate Hexahydrate | Reflux | 98 | 2 |
| Bismuth(III) Nitrate Pentahydrate | Reflux | 96 | 3 |
| Montmorillonite K-10 | Reflux | 82 | 4 |
Data sourced from a comparative guide on catalysts for Paal-Knorr pyrrole synthesis.[11]
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Conventional Heating) [6][12]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[6]
-
Add one drop of concentrated hydrochloric acid to the mixture.[6]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[6]
-
After the reflux period, cool the reaction mixture in an ice bath.[6]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[6]
-
Collect the resulting crystals by vacuum filtration.[6]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[6]
-
Expected Yield: Approximately 52% (178 mg).[12]
-
Protocol 2: Fischer Indole Synthesis (General Procedure) [13]
-
Materials:
-
Arylhydrazine (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Acid catalyst (e.g., ZnCl₂, PPA, or p-TsOH)
-
Suitable solvent (e.g., ethanol, acetic acid, or toluene)
-
-
Procedure:
-
Dissolve the arylhydrazine and the aldehyde or ketone in the chosen solvent in a reaction flask.
-
Add the acid catalyst to the reaction mixture and stir to ensure a homogenous solution.[13]
-
Heat the reaction mixture under reflux for several hours (typically 2-4 hours) with constant stirring.[13]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may involve neutralizing the acid, extracting with an organic solvent, washing with brine, and drying over an anhydrous salt.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Hantzsch Synthesis of 1,4-Dihydropyridines (Solvent-Free) [9]
-
Materials:
-
Aldehyde (e.g., 5-Bromothiophene-2-carboxyaldehyde, 1.91 g, 0.01 mol)
-
Ammonium acetate (B1210297) (0.77 g, 0.01 mol)
-
1,3-dione (e.g., acetylacetone, 1 ml, 0.01 mol)
-
Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol)
-
-
Procedure:
-
Add the aldehyde, ammonium acetate, 1,3-dione, and CAN to a 100 mL round-bottom flask.[9]
-
Stir the mixture well for 1-3 hours at room temperature. The mixture should solidify.[9]
-
Monitor the progress of the reaction by TLC.[9]
-
Wash the solid product with water and then with n-hexane to remove impurities.[9]
-
Dry the crude product and recrystallize from ethanol with charcoal treatment.[9]
-
Visualizations: Reaction Mechanisms and Workflows
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.[12][14]
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.[13][15][16][17]
Hantzsch Pyridine Synthesis Experimental Workflow
Caption: General experimental workflow for the Hantzsch Pyridine Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. testbook.com [testbook.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Technical Support Center: Handling the Corrosive Nature of Sulfur Monochloride
For researchers, scientists, and drug development professionals, the integrity of laboratory equipment is paramount. Sulfur monochloride (S₂Cl₂), a common reagent in various syntheses, presents a significant challenge due to its highly corrosive nature. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to mitigate equipment damage and ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Visible Corrosion or Etching on Metal Apparatus (Reactors, Stirrers, Canisters)
-
Question: I've noticed pitting and discoloration on my stainless steel reactor after working with this compound. What is causing this, and how can I prevent it?
-
Answer: this compound itself is minimally corrosive to carbon steel and iron when completely dry. However, it reacts violently with water, including atmospheric moisture, to form highly corrosive byproducts such as hydrochloric acid (HCl), sulfur dioxide (SO₂), and hydrogen sulfide (B99878) (H₂S).[1] This acidic mixture aggressively attacks most common laboratory metals, including stainless steel, cast iron, aluminum, copper, and many nickel-based alloys.[1]
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware and equipment are scrupulously dried before use. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Material Selection: For applications where moisture cannot be completely excluded, consider using more resistant materials. While quantitative corrosion data is scarce, qualitative assessments suggest that high-nickel alloys may offer better resistance than standard stainless steels. For the most demanding applications, consider glass or fluoropolymer-lined reactors.
-
Post-Experiment Cleaning: Immediately after your experiment, quench any residual this compound with a non-aqueous solvent (e.g., hexane) and then neutralize with a suitable base. Do not use water for initial cleaning.
-
Issue 2: Swelling, Discoloration, or Degradation of Polymeric Components (Seals, Gaskets, Tubing)
-
Question: The PTFE seals in my setup have started to swell and leak after exposure to this compound. I thought PTFE was chemically resistant. What's happening?
-
Answer: While PTFE generally exhibits good resistance to this compound, prolonged or high-temperature exposure can lead to swelling and degradation. This compound can also attack some other plastics and rubbers.[1]
Troubleshooting Steps:
-
Elastomer Selection: For seals and gaskets, consider perfluoroelastomers (FFKM) such as Kalrez®, which demonstrate excellent resistance to this compound with minimal swelling.[2][3][4] Fluoroelastomers (FKM) like Viton® also offer good resistance but may experience slight to moderate swelling under severe conditions.
-
Temperature Management: If possible, conduct your experiments at lower temperatures to reduce the rate of chemical attack on polymeric materials.
-
Regular Inspection and Replacement: Regularly inspect all polymeric components for signs of degradation and replace them as part of a preventative maintenance schedule.
-
Issue 3: Fuming and Release of Corrosive Vapors from Storage Containers
-
Question: I observe fumes escaping from my this compound storage bottle, and there's a strong, irritating odor. Is this normal, and what should I do?
-
Answer: this compound is a fuming liquid that reacts with atmospheric moisture to release corrosive and toxic gases.[1] This is a hazardous situation that requires immediate attention.
Troubleshooting Steps:
-
Proper Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as water, peroxides, and organic compounds.[5] The container must be tightly sealed. Glass bottles with ground glass stoppers or PTFE-lined caps (B75204) are recommended.
-
Handling Environment: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a full-face respirator with acid gas cartridges, and a chemical-resistant apron or suit.[5]
-
Frequently Asked Questions (FAQs)
Q1: What materials are most resistant to this compound?
A1:
-
Elastomers: Perfluoroelastomers (FFKM) like Kalrez® offer the best resistance. Fluoroelastomers (FKM) such as Viton® are also a good option.
-
Plastics: Polytetrafluoroethylene (PTFE) and Polyetheretherketone (PEEK) generally show good compatibility.
-
Metals: In completely anhydrous (dry) conditions, some metals like nickel and MONEL alloy 400 show resistance. However, in the presence of moisture, corrosion is a significant issue for most metals. Glass and glass-lined steel are often the most reliable choices for reactors.
Q2: How can I safely clean equipment after using this compound?
A2:
-
Inert Solvent Rinse: In a fume hood, rinse the equipment with a dry, inert, non-aqueous solvent like hexane (B92381) to remove the bulk of the this compound.
-
Neutralization: Carefully add a neutralizing agent. A slurry of sodium bicarbonate or a mixture of dry soda ash and slaked lime can be used. Be prepared for a reaction and potential gas evolution.
-
Final Cleaning: Once neutralized, the equipment can be washed with water and appropriate detergents.
Q3: What are the primary hazards of working with this compound?
A3: this compound is highly toxic and corrosive.[5] It can cause severe burns to the skin and eyes. Inhalation of its vapors can lead to respiratory irritation and pulmonary edema.[5] It also reacts violently with water, releasing toxic and corrosive gases.[5]
Data Presentation
Table 1: Qualitative Compatibility of Elastomers with this compound
| Material | Trade Name Examples | Compatibility Rating | Expected Swell |
| Perfluoroelastomer (FFKM) | Kalrez® | A (Excellent) | <10%[2][3] |
| Fluoroelastomer (FKM) | Viton® | B (Good) | 10-30%[6] |
| Polytetrafluoroethylene (PTFE) | Teflon® | A (Excellent) | Minimal |
Table 2: Qualitative Compatibility of Metals with this compound
| Material | Dry Conditions | Wet/Moist Conditions |
| Carbon Steel / Iron | Minimally Corrosive[1] | Attacked[1] |
| Stainless Steels | Minimally Corrosive[1] | Attacked[1] |
| Aluminum | Attacked[1] | Attacked[1] |
| Copper and Copper Alloys | Attacked[1] | Attacked[1] |
| Nickel and Nickel Alloys | Resistant[7] | Attacked[1] |
Experimental Protocols
Protocol 1: Material Compatibility Testing (Gravimetric Analysis)
This protocol is adapted from ASTM G31 for metals and ASTM D543 for polymers to assess the general corrosion and degradation caused by this compound.
Objective: To determine the change in mass of a material after exposure to this compound.
Materials:
-
Material coupons (metals or polymers) of known dimensions and surface area.
-
Anhydrous this compound.
-
Inert gas (Nitrogen or Argon).
-
Glove box or inert atmosphere chamber.
-
Glass testing vessels with airtight PTFE-lined caps.
-
Analytical balance.
-
Anhydrous solvent (e.g., hexane) for cleaning.
Procedure:
-
Specimen Preparation:
-
Clean material coupons according to the relevant ASTM standard.
-
Dry the coupons thoroughly in a vacuum oven.
-
Measure and record the initial mass of each coupon to at least four decimal places.
-
-
Experimental Setup (inside a glove box):
-
Place each coupon in a separate glass testing vessel.
-
Add a sufficient volume of anhydrous this compound to fully immerse the coupon.
-
Tightly seal the vessels.
-
-
Exposure:
-
Maintain the vessels at a constant, controlled temperature for a predetermined duration (e.g., 24, 72, or 168 hours).
-
-
Post-Exposure Cleaning:
-
Inside the glove box, remove the coupons from the this compound.
-
Rinse the coupons with anhydrous hexane to remove residual this compound.
-
Allow the solvent to evaporate completely.
-
-
Final Measurement:
-
Measure and record the final mass of each coupon.
-
-
Calculation:
-
Calculate the change in mass. For metals, this can be used to calculate a corrosion rate (e.g., in mm/year). For polymers, report the percentage change in mass.
-
Protocol 2: Polymer Swell Testing (Volumetric Analysis)
This protocol is adapted from ASTM D471 to assess the change in volume of a polymeric material.
Objective: To determine the percentage swell of a polymer after immersion in this compound.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
In addition to mass, measure the initial volume of the polymer samples (e.g., by fluid displacement using an inert, non-solvent liquid).
-
After exposure and cleaning (steps 4 and 5 from Protocol 1), measure the final volume.
-
Calculate the percentage volume swell.
Visualizations
Caption: Troubleshooting workflow for equipment issues.
Caption: Key safety protocols for handling S₂Cl₂.
References
- 1. Sciencemadness Discussion Board - Preparation of this compound S2Cl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. dymseal.com [dymseal.com]
- 3. parrinst.com [parrinst.com]
- 4. qnityelectronics.com [qnityelectronics.com]
- 5. dokumen.pub [dokumen.pub]
- 6. chemtools.com.au [chemtools.com.au]
- 7. msk-grupp.ru [msk-grupp.ru]
Technical Support Center: Polymerization of Monomers with Sulfur Monochloride (S₂Cl₂)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the polymerization of monomers with sulfur monochloride (S₂Cl₂), a process also known as sulfenyl chloride inverse vulcanization.
Frequently Asked Questions (FAQs)
Q1: What is sulfenyl chloride inverse vulcanization?
A1: Sulfenyl chloride inverse vulcanization is a polymerization method that uses this compound (S₂Cl₂) as a sulfur source to react with various monomers, typically those containing allyl or amine functionalities.[1][2][3] This technique allows for the synthesis of a wide range of polymers, from soluble, high molar-mass linear polymers to crosslinked thermosets, with greater precision and control compared to traditional inverse vulcanization using elemental sulfur (S₈).[1][3]
Q2: What are the main advantages of using S₂Cl₂ over elemental sulfur for polymerization?
A2: The primary advantages of using S₂Cl₂ include:
-
Higher Reactivity: S₂Cl₂ is more reactive than elemental sulfur, which allows for polymerization at lower temperatures.[2]
-
Improved Miscibility: S₂Cl₂ generally has better miscibility with organic monomers, expanding the range of compatible monomers.[2]
-
Greater Synthetic Precision: This method offers better control over the polymer structure, including molecular weight and degree of cross-linking.[1][3]
Q3: What types of monomers are typically used in this polymerization?
A3: A broad range of monomers can be used, with the most common being:
-
Allylic monomers: Monomers containing one or more allyl groups (e.g., diallyl or triallyl functionalized monomers) are frequently used to form poly(β-chloro)thioethers.[1][2]
-
Diamine monomers: Primary and secondary diamines react readily with S₂Cl₂.[4]
Q4: What are the most common side reactions to be aware of?
A4: The most prevalent side reactions include:
-
Hydrolysis: S₂Cl₂ reacts vigorously with water.
-
Uncontrolled Cross-linking: This is particularly an issue with multifunctional monomers.
-
Electrophilic Aromatic Substitution: Can occur with aromatic monomers.
-
Reaction with other functional groups: S₂Cl₂ is highly reactive and can interact with various functional groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of monomers with S₂Cl₂.
Problem 1: Low Polymer Yield or No Polymerization
| Possible Cause | Troubleshooting Step | Explanation |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly purified monomers. | S₂Cl₂ readily hydrolyzes in the presence of water to form sulfur dioxide, hydrochloric acid, and elemental sulfur, which will inhibit polymerization.[5] |
| Monomer Impurities | Purify monomers immediately before use to remove inhibitors and any absorbed water. Column chromatography over activated basic alumina (B75360) is a common method for liquid monomers.[6] | Inhibitors present in commercially available monomers will prevent polymerization. Water is a significant impurity to remove.[6][7] |
| Incorrect Stoichiometry | Carefully calculate and measure the molar ratio of monomer to S₂Cl₂. | The stoichiometry is critical for achieving the desired polymer structure and molecular weight. |
| Low Reaction Temperature | While cooling is often necessary to control exotherms, excessively low temperatures may slow the reaction rate to a halt.[2] Gradually increase the temperature and monitor the reaction progress. | Polymerization reactions have an activation energy that must be overcome. |
Problem 2: Formation of an Insoluble Gel (Uncontrolled Cross-linking)
| Possible Cause | Troubleshooting Step | Explanation |
| High Monomer Functionality | When using monomers with more than two reactive sites (e.g., triallyl monomers), carefully control the stoichiometry to favor linear chain growth over network formation. | A higher ratio of multifunctional monomer to S₂Cl₂ will lead to a higher degree of cross-linking. |
| High Reaction Temperature | The reaction between S₂Cl₂ and some monomers, particularly amines, is highly exothermic. Run the reaction at a lower temperature (e.g., in an ice bath) to dissipate heat and slow the reaction rate. | High temperatures can accelerate cross-linking reactions, leading to premature gelation. |
| Incorrect Monomer to S₂Cl₂ Ratio | Adjust the molar ratio of monomer to S₂Cl₂. An excess of S₂Cl₂ with a difunctional monomer can lead to the formation of oligomers with reactive end groups that can cross-link. | Precise control over stoichiometry is crucial for managing the final polymer architecture. |
Problem 3: Undesired Color or Impurities in the Final Polymer
| Possible Cause | Troubleshooting Step | Explanation |
| Presence of SCl₂ in S₂Cl₂ | Purify the S₂Cl₂ by distillation from excess elemental sulfur before use. | Commercial S₂Cl₂ can contain sulfur dichloride (SCl₂), which is in equilibrium with S₂Cl₂ and chlorine. SCl₂ can lead to different reaction pathways and discoloration.[5] |
| Side Reactions with Aromatic Monomers | When using aromatic monomers, consider using less reactive derivatives or running the reaction at a lower temperature to minimize electrophilic aromatic substitution. | S₂Cl₂ can act as an electrophile and react with activated aromatic rings. |
| Oxidation | Maintain an inert atmosphere throughout the reaction and purification process. | The resulting polymers, particularly those with disulfide linkages, can be susceptible to oxidation. |
| Residual Catalyst or Monomer | Purify the polymer by repeated precipitation from a suitable solvent into a non-solvent.[8] | This will help to remove unreacted monomers, catalysts, and low molecular weight side products. |
Experimental Protocols
General Monomer Purification (Column Chromatography)
-
Preparation: Ensure all glassware is clean and dry. If the monomer has been refrigerated, allow it to warm to room temperature to prevent water condensation.[6]
-
Column Packing: Take a glass chromatography column and insert a small plug of cotton at the bottom. Add a layer of sand, followed by the desired amount of activated basic aluminum oxide. Top with another layer of sand.
-
Purification: Pre-wet the column with a small amount of anhydrous solvent suitable for the monomer. Carefully add the monomer to the column and allow it to elute under gravity. Do not apply pressure.[6]
-
Collection: Collect the purified monomer in a clean, dry flask under an inert atmosphere. Store the purified monomer in a refrigerator under nitrogen.[6]
General Polymerization Protocol with an Allyl Monomer
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the purified allyl monomer and any anhydrous solvent if required.
-
Cooling: Cool the flask to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of S₂Cl₂: Slowly add the purified S₂Cl₂ to the stirred monomer solution via a syringe. The reaction can be exothermic, so a slow addition rate is crucial to maintain temperature control.
-
Reaction: Allow the reaction to stir at the set temperature for the desired time. The reaction progress can be monitored by techniques such as NMR or IR spectroscopy.
-
Workup: Once the reaction is complete, quench any unreacted S₂Cl₂ by the slow addition of a suitable reagent (e.g., a small amount of methanol).
-
Purification: Precipitate the polymer by pouring the reaction mixture into a vigorously stirred non-solvent. Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.[8]
Visualizations
Caption: Experimental workflow for S₂Cl₂ polymerization.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis | Pyun Research Group [pyun.arizona.edu]
- 2. Sulfenyl Chlorides as a Feedstock for Polymer Synthesis - ChemistryViews [chemistryviews.org]
- 3. Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 6. pslc.ws [pslc.ws]
- 7. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Decomposing Residual Sulfur Monochloride
This guide provides detailed procedures and safety information for researchers, scientists, and drug development professionals on the safe decomposition of residual sulfur monochloride (S₂Cl₂) following a reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with residual this compound?
A1: this compound is a corrosive and toxic substance. Its primary hazard during workup is its violent and exothermic reaction with water and moisture.[1][2] This hydrolysis produces a mixture of toxic and corrosive fumes, including hydrogen chloride (HCl), sulfur dioxide (SO₂), and hydrogen sulfide (B99878) (H₂S), along with elemental sulfur.[3][4][5] The reaction can cause a rapid increase in temperature and pressure, leading to potential splashes and release of hazardous gases.
Q2: What are the typical decomposition products of this compound hydrolysis?
A2: The decomposition of this compound with water is complex and yields several products. The main products are elemental sulfur, hydrogen chloride (HCl), sulfur dioxide (SO₂), hydrogen sulfide (H₂S), sulfite, and thiosulfate.[3][4][6] The overall reaction can be generally represented as:
2 S₂Cl₂ + 2 H₂O → 4 HCl + 3 S + SO₂
Q3: What Personal Protective Equipment (PPE) is mandatory when handling and decomposing this compound?
A3: Due to its corrosive and toxic nature, stringent safety measures are necessary. Always work in a well-ventilated chemical fume hood. Mandatory PPE includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing.[5]
-
Respiratory Protection: In case of spills or inadequate ventilation, a self-contained breathing apparatus may be necessary.[7][8]
Q4: Can I dispose of unreacted this compound directly into an aqueous waste container?
A4: Absolutely not. This compound reacts violently with water.[1] It must be carefully decomposed and neutralized before disposal. Direct disposal into aqueous waste would lead to a dangerous, uncontrolled reaction and the release of toxic gases.
Troubleshooting Guide
Q1: The quenching reaction is extremely vigorous, with excessive fuming and temperature increase. What should I do?
A1: This indicates that the quenching agent is being added too quickly or that cooling is insufficient. Immediately stop the addition of the quenching agent. Ensure the reaction flask is securely in an ice-water bath to manage the temperature. Once the reaction subsides, resume the addition of the quenching agent at a much slower rate (e.g., dropwise) with vigorous stirring to ensure efficient heat dissipation.
Q2: A yellow solid has formed in my flask after the decomposition procedure. What is it and how should I handle it?
A2: The yellow precipitate is almost certainly elemental sulfur, a common byproduct of S₂Cl₂ hydrolysis.[4] After the neutralization and workup are complete, this solid can be removed by filtration. Elemental sulfur is insoluble in water but has varying degrees of solubility in organic solvents like toluene, benzene, and carbon disulfide.[7][9][10] Dispose of the sulfur as solid chemical waste according to your institution's guidelines.
Q3: After adding a basic solution, the aqueous layer remains acidic. What is the next step?
A3: The acidic nature of the aqueous layer indicates that an insufficient amount of base was used to neutralize all the acidic byproducts (primarily HCl and SO₂). Continue to slowly add your basic solution (e.g., saturated sodium bicarbonate) in small portions while monitoring the pH of the aqueous layer with pH paper or a calibrated pH meter. Stop adding the base once the pH is neutral (pH 6-8).
Q4: How can I control the strong, unpleasant odor during the decomposition process?
A4: The pungent odor is due to the starting material and the gaseous byproducts like H₂S and SO₂.[3] The entire decomposition procedure must be performed in a properly functioning chemical fume hood.[11] For larger-scale reactions, it is advisable to vent the off-gases from the reaction vessel through a scrubbing system containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic, odorous gases before they are released into the fume hood exhaust.[4][8]
Experimental Protocols
The following are two recommended methods for the controlled decomposition of residual this compound on a laboratory scale. The key to safety is slow, controlled addition of the quenching agent with efficient cooling.
Method 1: Decomposition via Slow Neutralization with Sodium Bicarbonate
This method uses a weak base to control the hydrolysis and neutralize the resulting acidic byproducts. The generation of CO₂ gas requires a vessel with adequate headspace and venting to avoid pressure buildup.
Protocol Steps:
-
Preparation: If the reaction mixture containing S₂Cl₂ is concentrated, dilute it with an inert, nonpolar organic solvent (e.g., toluene, hexane) to help dissipate heat.
-
Cooling: Place the reaction flask in an ice-water bath and cool the contents to 0-5 °C with stirring.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise using an addition funnel.
-
CAUTION: Vigorous gas (CO₂) evolution will occur. Ensure the rate of addition is slow enough to control the foaming and off-gassing.[7]
-
-
Monitoring: Maintain the temperature of the reaction mixture below 20 °C throughout the addition. Continue stirring vigorously to ensure proper mixing.
-
Neutralization: Once the initial vigorous reaction has ceased, continue adding the sodium bicarbonate solution until gas evolution stops. Check the pH of the aqueous layer using pH paper to ensure it is neutral (pH ~7).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Disposal: The neutralized aqueous layer can be disposed of in the appropriate aqueous waste container. The organic layer, which may contain elemental sulfur, should be handled as organic waste. Any solid sulfur can be removed by filtration.
Method 2: Decomposition with a Calcium Hydroxide (B78521) Slurry
This method uses a sparingly soluble base, which can offer a more controlled neutralization.
Protocol Steps:
-
Preparation: As with Method 1, dilute the concentrated S₂Cl₂ mixture with an inert, nonpolar organic solvent.
-
Cooling: Cool the reaction flask to 0-5 °C in an ice-water bath with efficient stirring.
-
Slurry Preparation: In a separate beaker, prepare a ~10% (w/v) slurry of calcium hydroxide (Ca(OH)₂) in water.
-
Quenching: Slowly add the calcium hydroxide slurry to the reaction mixture portion-wise. The reaction may be less vigorous than with sodium bicarbonate but will still be exothermic.
-
Monitoring: Keep the internal temperature below 20 °C. Vigorous stirring is crucial to maintain the slurry suspension and facilitate the reaction.
-
Neutralization: After the addition is complete, allow the mixture to stir for at least one hour to ensure complete neutralization. Check the pH of the aqueous layer to confirm it is neutral or slightly basic.
-
Workup: Filter the mixture to remove the solid calcium salts and elemental sulfur. Separate the filtrate layers if two phases are present.
-
Disposal: Dispose of the filtered solids and the organic and aqueous layers according to your institution's hazardous waste guidelines.
Data Presentation
Table 1: Comparison of Recommended Quenching Agents
| Parameter | Method 1: Sodium Bicarbonate | Method 2: Calcium Hydroxide |
| Agent | Saturated Aqueous Solution (~8% w/v) | ~10% (w/v) Aqueous Slurry |
| Reaction Vigor | High (Vigorous CO₂ evolution) | Moderate |
| Control | Requires very slow, dropwise addition | Easier to control due to lower solubility |
| Byproducts | Soluble sodium salts, CO₂ gas | Insoluble/sparingly soluble calcium salts |
| Workup | Simple liquid-liquid separation | Requires filtration of solids |
| Key Advantage | Readily available reagent, soluble byproducts | Milder reaction profile |
Table 2: Stoichiometric Calculation Example for Neutralization
This example calculates the amount of sodium bicarbonate needed to neutralize a hypothetical quantity of residual this compound.
| Step | Parameter | Value | Calculation/Notes |
| 1 | Amount of S₂Cl₂ to Neutralize | 5.0 g | Assumed residual amount. |
| 2 | Molecular Weight of S₂Cl₂ | 135.03 g/mol | |
| 3 | Moles of S₂Cl₂ | 0.037 mol | 5.0 g / 135.03 g/mol |
| 4 | Moles of HCl produced | 0.074 mol | 0.037 mol S₂Cl₂ * (4 mol HCl / 2 mol S₂Cl₂) |
| 5 | Moles of SO₂ produced | 0.0185 mol | 0.037 mol S₂Cl₂ * (1 mol SO₂ / 2 mol S₂Cl₂) |
| 6 | Moles of NaHCO₃ for HCl | 0.074 mol | 1:1 molar ratio with HCl |
| 7 | Moles of NaHCO₃ for SO₂ | 0.037 mol | 2:1 molar ratio with SO₂ (forms sulfite) |
| 8 | Total Moles of NaHCO₃ (Stoichiometric) | 0.111 mol | 0.074 mol + 0.037 mol |
| 9 | Recommended Molar Excess | 1.5 equivalents | A safety factor is recommended. |
| 10 | Total Moles of NaHCO₃ to Use | 0.167 mol | 0.111 mol * 1.5 |
| 11 | Molecular Weight of NaHCO₃ | 84.01 g/mol | |
| 12 | Mass of NaHCO₃ to Use | 14.0 g | 0.167 mol * 84.01 g/mol |
| 13 | Volume of Saturated NaHCO₃ Solution | ~175 mL | Based on a saturation of ~8 g/100 mL. |
Workflow Visualization
The following diagram outlines the logical steps for the safe decomposition of residual this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. s-k.com [s-k.com]
- 5. Improvement of SO2 removal by the solubility change of Ca(OH)2 in the spray dryer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ISOFLEX USA - Sulfur [isoflex.com]
- 8. Packed Bed Scrubbers Applications & Engineering - Monroe Environmental [monroeenvironmental.com]
- 9. Sulfur - Wikipedia [en.wikipedia.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Nuances of the Herz Reaction: A Technical Support Guide for Consistent Yields
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter the Herz reaction as a pivotal step in the synthesis of benzothiazoles, key scaffolds in many pharmaceutical agents. However, inconsistent yields can often plague these preparations, leading to delays and increased costs in research and development. To address these challenges, this technical support center provides a comprehensive suite of troubleshooting guides and frequently asked questions (FAQs) designed to empower researchers to achieve more reliable and optimal results in their Herz reaction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address the specific issues that may arise during the planning, execution, and work-up of a Herz reaction.
1. My Herz reaction yield is consistently low. What are the most likely causes?
Low yields in the Herz reaction can stem from several factors, often related to the purity of reagents, reaction conditions, and the nature of the aniline (B41778) starting material. Here are the primary areas to investigate:
-
Purity of Aniline: Aniline and its derivatives are susceptible to oxidation, which can introduce impurities that interfere with the reaction. It is highly recommended to distill aniline under reduced pressure before use to ensure high purity.
-
Moisture: The reagent used in the Herz reaction, disulfur (B1233692) dichloride (S₂Cl₂), readily hydrolyzes in the presence of moisture to form sulfur dioxide (SO₂) and elemental sulfur. This not only consumes the reagent but also introduces elemental sulfur as a significant impurity, complicating purification and reducing the yield of the desired Herz salt. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
-
Stoichiometry: The ratio of aniline to disulfur dichloride is critical. An excess or deficiency of S₂Cl₂ can lead to the formation of side products and unreacted starting material. Careful optimization of the stoichiometry for your specific substrate is recommended.
-
Temperature Control: The Herz reaction is often exothermic. Poor temperature control can lead to the formation of undesired byproducts. The optimal temperature can vary depending on the aniline derivative used, so careful monitoring and control are essential.
2. I am observing a significant amount of a yellow, insoluble solid in my crude product. What is it and how can I remove it?
The yellow, insoluble solid is almost certainly elemental sulfur. As mentioned, disulfur dichloride hydrolyzes to form elemental sulfur. It can also be a byproduct of side reactions.
-
Removal of Elemental Sulfur:
-
Solvent Washing: Elemental sulfur has low solubility in many common organic solvents at room temperature. Washing the crude product with a solvent in which the Herz salt is insoluble but sulfur has some solubility (like carbon disulfide, with extreme caution due to its toxicity and flammability) can be effective.
-
Recrystallization: Careful selection of a recrystallization solvent can effectively separate the desired Herz salt from elemental sulfur.
-
Sulfite (B76179) Treatment: In some cases, washing the reaction mixture with a solution of sodium sulfite (Na₂SO₃) can help to convert elemental sulfur into soluble thiosulfate (B1220275) salts, which can then be removed in the aqueous phase.
-
3. The hydrolysis of my Herz salt is not proceeding as expected, leading to a low yield of the o-aminothiophenol. What could be the issue?
The hydrolysis of the intermediate Herz salt is a critical step to obtain the desired o-aminothiophenol, which is then typically used to form the benzothiazole (B30560) ring.
-
Incomplete Hydrolysis: Ensure that the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time) are sufficient for complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Side Reactions during Hydrolysis: The o-aminothiophenol product can be susceptible to oxidation, especially under harsh hydrolysis conditions. Conducting the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
4. How do substituents on the aniline ring affect the Herz reaction?
The electronic and steric nature of substituents on the aniline ring can significantly impact the course and yield of the Herz reaction.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally activate the aromatic ring, potentially leading to faster reaction rates. However, they can also increase the likelihood of side reactions, such as polysubstitution.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, which may require more forcing reaction conditions (higher temperature or longer reaction times) to achieve good conversion. These groups can also influence the regioselectivity of the reaction.
Quantitative Data on Herz Reaction Parameters
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the impact of key variables on the Herz reaction, based on literature reports and general organic synthesis principles.
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Considerations |
| Aniline Purity | Undistilled/Aged | Lower | Distill aniline under reduced pressure immediately before use. |
| Freshly Distilled | Higher | ||
| Reaction Temperature | Too Low | Incomplete reaction, lower yield | Optimize temperature for your specific substrate. Monitor for exotherms. |
| Optimal Range | Higher | ||
| Too High | Increased side products, decomposition, lower yield | Use a cooling bath to maintain the optimal temperature. | |
| S₂Cl₂ Stoichiometry | Insufficient | Incomplete reaction, unreacted aniline | Carefully control the addition of S₂Cl₂. |
| (molar equivalents) | Optimal | Higher | |
| Excess | Increased side products, purification challenges | ||
| Solvent | Protic (e.g., ethanol) | Potential for side reactions with S₂Cl₂ | Use anhydrous, aprotic solvents like toluene, xylene, or chlorinated solvents. |
| Aprotic Anhydrous | Higher | ||
| Reaction Time | Too Short | Incomplete reaction | Monitor reaction progress by TLC. |
| Optimal | Higher | ||
| Too Long | Potential for product degradation or side reactions |
Experimental Protocols
A general experimental protocol for a Herz reaction is provided below. Note: This is a generalized procedure and may require optimization for specific substrates.
Step 1: Herz Salt Formation
-
To a stirred, cooled (0-10 °C) solution of freshly distilled aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene), add disulfur dichloride (S₂Cl₂, 1.1 eq) dropwise over a period of 30-60 minutes, maintaining the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
The resulting precipitate (the Herz salt) can be collected by filtration, washed with a small amount of cold, anhydrous solvent, and dried under vacuum.
Step 2: Hydrolysis of the Herz Salt
-
Suspend the crude Herz salt in an aqueous acid solution (e.g., 10% HCl) or a basic solution (e.g., 10% NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the Herz salt is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (if acidic hydrolysis was used) or acid (if basic hydrolysis was used).
-
The o-aminothiophenol product can then be extracted with an organic solvent, and the organic layer washed, dried, and concentrated.
Visualizing the Workflow
To better understand the logical flow of troubleshooting inconsistent yields in the Herz reaction, the following diagram illustrates the key decision points and areas for investigation.
Caption: Troubleshooting workflow for the Herz reaction.
This technical support guide aims to provide a solid foundation for troubleshooting and optimizing Herz reaction preparations. By systematically addressing potential issues related to reactant purity, reaction conditions, and product purification, researchers can significantly improve the consistency and yield of this important synthetic transformation.
Validation & Comparative
A Comparative Analysis of the Reactivity of Sulfur Monochloride and Sulfur Dichloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂), two important reagents in the synthesis of organosulfur compounds. The information presented herein is supported by available experimental data to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Introduction
This compound (S₂Cl₂) and sulfur dichloride (SCl₂) are versatile reagents used to introduce sulfur and chlorine atoms into organic molecules.[1] Their applications range from the production of lubricant additives and vulcanizing agents for rubber to the synthesis of pharmaceuticals, insecticides, and dyes.[1] While both are valuable synthetic tools, their reactivity profiles differ significantly, influencing reaction conditions, product distribution, and overall synthetic utility.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and sulfur dichloride is presented in Table 1.
| Property | This compound (S₂Cl₂) | Sulfur Dichloride (SCl₂) |
| Formula | S₂Cl₂ | SCl₂ |
| Molar Mass | 135.03 g/mol | 102.96 g/mol [2] |
| Appearance | Yellow-red, oily, fuming liquid[3] | Cherry-red liquid[2] |
| Boiling Point | 138 °C (decomposes)[2] | 59 °C (decomposes)[2] |
| Melting Point | -77 °C | -121.0 °C[2] |
| Density | 1.68 g/cm³ | 1.621 g/cm³[2] |
| Stability | Decomposes upon heating.[3] | Less stable; slowly loses chlorine at room temperature to form S₂Cl₂.[2] |
| Reactivity with Water | Reacts violently to produce toxic and corrosive gases.[1] | Reacts with water to form chlorine-containing acids.[2] |
Comparative Reactivity
The primary difference in the reactivity of this compound and sulfur dichloride lies in their stability and the nature of the sulfur-chlorine bonds. Sulfur dichloride is generally considered the more reactive of the two, acting as a more potent electrophile.
Thermal Stability and Decomposition
Sulfur dichloride is less stable than this compound and is in equilibrium with it and chlorine gas. At room temperature, SCl₂ slowly decomposes, releasing chlorine and reverting to S₂Cl₂.[2] This equilibrium can be shifted towards SCl₂ by the addition of excess chlorine. The reaction is as follows:
S₂Cl₂ + Cl₂ ⇌ 2 SCl₂ (ΔH = -40.6 kJ/mol)[2]
This inherent instability means that reactions involving SCl₂ are often carried out at lower temperatures to avoid decomposition. Conversely, this compound is more thermally stable but can disproportionate at higher temperatures to sulfur and sulfur dichloride.
Reactions with Alkenes
Both sulfur chlorides undergo electrophilic addition reactions with alkenes. However, the reaction conditions and products can differ.
Sulfur Dichloride (SCl₂): The reaction of SCl₂ with alkenes is typically more exothermic and proceeds at lower temperatures compared to S₂Cl₂. For instance, the reaction of SCl₂ with di-isobutylene starts readily at 45°C without a catalyst.[4] A well-documented example is the reaction with 1,5-cyclooctadiene (B75094) to form a bicyclic thioether, a key intermediate in the synthesis of various functionalized molecules.[2]
This compound (S₂Cl₂): The reaction of S₂Cl₂ with alkenes often requires heating to initiate. For example, the reaction with di-isobutylene is typically started by preheating to about 80°C.[4] A notable application of S₂Cl₂ is the Levinstein process for the synthesis of mustard gas (bis(2-chloroethyl)sulfide) from ethylene (B1197577).[5]
8 S₂Cl₂ + 16 C₂H₄ → 8 (ClCH₂CH₂)₂S + S₈[5]
A key difference in the products is that reactions with S₂Cl₂ tend to yield products with a higher sulfur-to-chlorine ratio compared to those with SCl₂.
Experimental Protocols
Reaction of Sulfur Dichloride with 1,5-Cyclooctadiene
Objective: To synthesize (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane.
Materials:
-
Sulfur dichloride (SCl₂)
-
1,5-Cyclooctadiene
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen gas (N₂)
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet is charged with a solution of 1,5-cyclooctadiene in anhydrous dichloromethane.
-
The flask is cooled in an ice bath to 0°C.
-
A solution of sulfur dichloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred solution of the diene over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., hexane).
Reaction of this compound with Ethylene (Levinstein Process)
Objective: To synthesize bis(2-chloroethyl) sulfide (B99878) (mustard gas).
Materials:
-
This compound (S₂Cl₂)
-
Ethylene gas (C₂H₄)
-
Reaction vessel suitable for gas-liquid reactions
Procedure (Conceptual Overview):
-
Dry ethylene gas is bubbled through this compound at a controlled temperature (e.g., 30-35°C).
-
The reaction is exothermic and requires careful temperature control to prevent side reactions and decomposition.
-
The reaction produces a mixture of mustard gas and elemental sulfur.
-
The product is then typically purified by distillation under reduced pressure.
Reaction Mechanisms and Visualizations
The reaction of both sulfur chlorides with alkenes proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the electrophilic sulfur atom of the sulfur chloride.
DOT Script for the Electrophilic Addition of SCl₂ to an Alkene
Caption: Electrophilic addition of SCl₂ to an alkene.
DOT Script for the Reaction of S₂Cl₂ with an Alkene
Caption: Reaction of S₂Cl₂ with an alkene.
Summary of Quantitative Data
While specific kinetic data comparing the two reagents under identical conditions is scarce in the readily available literature, thermochemical data provides insight into their relative reactivity.
| Reaction | Enthalpy of Reaction (ΔH) | Implication |
| S₈ + 4 Cl₂ → 4 S₂Cl₂ | -58.2 kJ/mol[2] | Exothermic formation of S₂Cl₂ |
| S₂Cl₂ + Cl₂ ⇌ 2 SCl₂ | -40.6 kJ/mol[2] | Exothermic formation of SCl₂ from S₂Cl₂ |
The more negative enthalpy of formation for SCl₂ from S₂Cl₂ and chlorine suggests that SCl₂ is thermodynamically favored under chlorinating conditions, although its kinetic instability must be considered.
Conclusion
Both this compound and sulfur dichloride are effective reagents for the introduction of sulfur into organic molecules. The choice between them depends on the desired product and the specific reaction conditions that can be tolerated.
-
Sulfur dichloride (SCl₂) is the more reactive electrophile, allowing for reactions at lower temperatures. It is particularly useful for the synthesis of simple thioethers and bicyclic sulfur compounds. Its instability requires careful handling and storage.
-
This compound (S₂Cl₂) is more stable and is often used in reactions that require higher temperatures. It is the reagent of choice for producing compounds with disulfide linkages or higher sulfur content.
Researchers should carefully consider the stability, reactivity, and desired product profile when selecting between these two valuable sulfur-based reagents.
References
A Comparative Guide to Sulfur Monochloride and Thionyl Chloride as Chlorinating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the conversion of alcohols and carboxylic acids to their corresponding chlorides is a fundamental transformation. This conversion is pivotal for enhancing the reactivity of molecules, enabling subsequent nucleophilic substitution reactions crucial in the synthesis of pharmaceuticals and other fine chemicals. Among the various chlorinating agents available, sulfur monochloride (S₂Cl₂) and thionyl chloride (SOCl₂) are two prominent reagents derived from sulfur. While both effectively introduce chlorine into organic substrates, their reactivity, selectivity, and handling requirements differ significantly. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties
A brief overview of the key physical properties of this compound and thionyl chloride is presented in Table 1. These properties influence their application in the laboratory, particularly in terms of handling and reaction work-up.
| Property | This compound (S₂Cl₂) | Thionyl Chloride (SOCl₂) |
| Formula | S₂Cl₂ | SOCl₂ |
| Molar Mass | 135.03 g/mol | 118.97 g/mol [1] |
| Appearance | Yellow-red, oily, fuming liquid[2] | Colorless to yellow liquid[1] |
| Boiling Point | 138 °C (280.4 °F) | 74.6 °C (166.3 °F)[1] |
| Density | ~1.68 g/cm³ | 1.638 g/cm³[1] |
| Reaction with Water | Reacts violently to form HCl, SO₂, and elemental sulfur[2] | Reacts exothermically to form HCl and SO₂[1] |
Performance as a Chlorinating Agent
The primary application of both reagents in the context of this guide is the conversion of hydroxyl groups in alcohols and carboxylic acids to chlorides.
Conversion of Carboxylic Acids to Acyl Chlorides
Both this compound and thionyl chloride are effective for the synthesis of acyl chlorides from carboxylic acids. However, thionyl chloride is more commonly employed for this transformation due to a significant advantage in product purification.
Thionyl Chloride: The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[1][3] A key advantage is that these byproducts are gaseous at room temperature, which allows for their easy removal from the reaction mixture, simplifying the isolation of the acyl chloride product.[1][4] The reaction can often be performed neat or in an inert solvent.[5]
This compound: this compound can also convert carboxylic acids to acyl chlorides, though this application is less common in laboratory settings. The reaction requires the presence of chlorine gas and a catalyst, such as a dialkylamide.[6] The byproducts include sulfur dioxide and hydrogen chloride, similar to thionyl chloride.[6]
Experimental Data: Conversion of Propionic Acid to Propionyl Chloride
| Parameter | This compound | Thionyl Chloride |
| Reactants | Propionic acid, this compound, Chlorine | Propionic acid, Thionyl chloride |
| Catalyst | Dimethylacetamide[6] | Often none required; DMF can be used[7] |
| Temperature | ~55 °C[6] | Reflux (neat, ~76 °C) or room temperature[5][8] |
| Reaction Time | Not specified, chlorine addition until ~90% conversion[6] | Typically several hours at reflux[5] |
| Yield | ~90% conversion[6] | Generally high |
| Byproducts | SO₂, HCl[6] | SO₂, HCl (gaseous)[1][4] |
Conversion of Alcohols to Alkyl Chlorides
Thionyl chloride is a widely used reagent for the conversion of primary and secondary alcohols to alkyl chlorides.[9] The stereochemical outcome of this reaction is highly dependent on the reaction conditions. This compound is also capable of this transformation, although it is less frequently used for this purpose.
Thionyl Chloride: The reaction of alcohols with thionyl chloride can proceed through different mechanisms, leading to either retention or inversion of stereochemistry at a chiral center.[10]
-
SNi (Substitution Nucleophilic internal) Mechanism: In the absence of a base like pyridine (B92270), the reaction typically proceeds with retention of stereochemistry.[10]
-
SN2 (Substitution Nucleophilic Bimolecular) Mechanism: In the presence of pyridine, the reaction proceeds with inversion of configuration.[10]
This compound: The use of this compound for the chlorination of alcohols has been described, particularly for diols, and often requires a catalyst such as pyridine or aniline (B41778) hydrochloride to achieve good yields.[11]
Reaction Mechanisms
The differing reactivity of this compound and thionyl chloride can be attributed to their distinct reaction mechanisms.
Thionyl Chloride
The mechanism of chlorination by thionyl chloride is well-established and can be controlled to achieve a desired stereochemical outcome.
This compound
The precise mechanism for the conversion of alcohols and carboxylic acids by this compound is less commonly detailed in standard organic chemistry literature. For carboxylic acids, the process involves this compound and chlorine gas, suggesting a more complex pathway likely involving the in-situ formation of a more reactive chlorinating species.
Selectivity and Side Reactions
Thionyl Chloride: Thionyl chloride is generally a selective reagent for alcohols and carboxylic acids. However, side reactions can occur, especially at elevated temperatures. For alcohols, elimination to form alkenes is a potential side reaction, particularly with tertiary alcohols.[12] Rearrangements can also occur with certain substrates.[12] When used with N,N-dimethylformamide (DMF) as a catalyst for acyl chloride synthesis, there is a risk of forming the carcinogen dimethylcarbamoyl chloride.[10]
This compound: this compound is a highly reactive substance and can react with a variety of organic functional groups. Its primary use in organic synthesis is for the preparation of sulfur-containing heterocycles.[13] When used as a chlorinating agent for alcohols or carboxylic acids, the presence of other sensitive functional groups could lead to undesired side reactions. The reaction of this compound with alcohols can also lead to the formation of disulfoxylate esters.[14]
Safety and Handling
Both this compound and thionyl chloride are hazardous materials and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Thionyl Chloride:
-
Reacts violently with water, releasing toxic gases (SO₂ and HCl).[1]
-
Corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Listed under Schedule 3 of the Chemical Weapons Convention.[1]
This compound:
-
Reacts violently with water.[2]
-
Highly toxic if inhaled and can cause severe skin burns and eye damage.[2]
-
Fumes in moist air.[2]
Experimental Protocols
Protocol 1: Synthesis of Propionyl Chloride using this compound
Source: Adapted from US Patent 3,636,102[6]
Materials:
-
Propionic acid (1 mole)
-
This compound (0.3 mole)
-
Dimethylacetamide (0.172 mole)
-
Chlorine gas
Procedure:
-
To a flask equipped with a stirrer, thermometer, gas inlet, and condenser, charge the propionic acid, this compound, and dimethylacetamide.
-
Heat the reaction mixture to approximately 55 °C with stirring.
-
Introduce chlorine gas at a rate that maintains the temperature at 55 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., NMR) until approximately 90% of the carboxylic acid has been converted.
-
Stop the addition of chlorine.
-
Fractionally distill the reaction mixture to isolate the propionyl chloride (boiling point: 79-81 °C).
Protocol 2: General Procedure for the Conversion of a Primary Alcohol to an Alkyl Chloride using Thionyl Chloride
Procedure:
-
Place the primary alcohol in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the alcohol with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alkyl chloride.
-
Purify the product by distillation or chromatography as needed.
Conclusion
Both this compound and thionyl chloride are effective chlorinating agents for the conversion of alcohols and carboxylic acids.
Thionyl chloride is generally the preferred reagent in a laboratory setting for these transformations due to its high reactivity, the convenient removal of gaseous byproducts, and the well-understood control of stereochemistry.
This compound represents a viable, albeit less common, alternative, particularly for the synthesis of acyl chlorides on an industrial scale where the handling of chlorine gas is more manageable. Its utility in laboratory-scale synthesis of simple alkyl and acyl chlorides is limited by the requirement for chlorine gas and the potential for side reactions given its broader reactivity profile.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the substrate, desired stereochemistry, scale, and the available equipment for handling hazardous materials.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. US3636102A - Preparation of carboxylic acid chlorides - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 9. organic chemistry - How does SO2Cl2 react with alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US2837574A - Chlorination of alcohols - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Disulfur dichloride - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of Sulfur Polymerization: Sulfur Monochloride vs. Elemental Sulfur
For researchers, scientists, and drug development professionals delving into the synthesis of sulfur-containing polymers, the choice of the sulfur source is a critical decision that significantly impacts reaction efficiency, polymer properties, and overall process control. This guide provides an objective comparison of two primary sulfur reagents: sulfur monochloride (S₂Cl₂) and elemental sulfur (S₈), supported by experimental data and detailed methodologies.
The use of sulfur in polymerization has gained considerable traction, offering a pathway to novel materials with unique optical, electrochemical, and chemical properties. The two dominant methods for incorporating sulfur into polymer backbones are "sulfenyl chloride inverse vulcanization," utilizing this compound, and the more traditional "inverse vulcanization," which employs elemental sulfur. While both approaches yield sulfur-rich polymers, the underlying chemistry, reaction conditions, and resulting polymer characteristics differ substantially.
Executive Summary: The Superiority of a Reactive Intermediate
In essence, this compound presents a more versatile and controllable route to sulfur-containing polymers. Its inherent reactivity allows for milder reaction conditions, broader monomer scope, and greater precision in polymer architecture. In contrast, the use of elemental sulfur is often hampered by high reaction temperatures, potential for depolymerization, and limited miscibility with a range of organic comonomers.
Quantitative Comparison of Polymerization Methods
| Parameter | This compound (S₂Cl₂) with Diamines | Elemental Sulfur (S₈) with Vinylbenzyl Chloride |
| Reaction Temperature | -90 °C to room temperature | 154 °C |
| Reaction Time | ~1 hour | 2 hours |
| Monomer Scope | Broader, includes diamines and a wide range of allylic monomers | More limited, primarily vinyl and diene monomers |
| Resulting Polymer Molecular Weight (Mw) | 15,000 to 5,100,000 g/mol | Data not explicitly provided, but generally yields cross-linked networks |
| Polymer Structure | Soluble, high molar-mass linear polymers, segmented block copolymers, and cross-linked thermosets | Typically cross-linked, insoluble networks |
| Process Control | Greater synthetic precision | Less control over polymer architecture |
| Yield | High (quantitative in many cases) | 95% (for the specific reaction cited) |
Delving into the Chemistry: Reaction Mechanisms
The distinct advantages of this compound can be attributed to its fundamentally different reaction mechanism compared to elemental sulfur.
Sulfenyl Chloride Inverse Vulcanization: A Controlled Addition
The polymerization with this compound proceeds via a step-growth addition polymerization. The highly reactive S-Cl bonds in this compound readily undergo electrophilic addition to the double or triple bonds of a comonomer. This reaction typically proceeds through a cyclic episulfonium ion intermediate, which is then opened by the chloride anion. This controlled, stepwise process allows for the formation of well-defined polymer chains.
A Comparative Analysis of Sulfur Monochloride and Polymeric Sulfur as Vulcanizing Agents
In the realm of polymer chemistry and material science, the vulcanization of rubber is a critical process that transforms soft, tacky elastomers into durable, elastic materials. This is achieved by forming crosslinks between polymer chains. Among the various vulcanizing agents, sulfur-based compounds are the most common. This guide provides an objective comparison of the efficacy of two such agents: sulfur monochloride (S₂Cl₂) and polymeric sulfur. The comparison will focus on their distinct vulcanization processes, cure characteristics, and the resulting properties of the vulcanized rubber, supported by experimental data and methodologies.
Introduction to the Vulcanizing Agents
This compound (S₂Cl₂) is a yellowish-red, oily liquid that is primarily used in a process known as "cold vulcanization."[1][2] This method is conducted at ambient temperatures and is particularly suitable for thin rubber articles or surface treatments.[2]
Polymeric Sulfur is an amorphous, insoluble form of sulfur (Sₙ) that is widely used in the rubber industry for conventional "hot vulcanization."[1] Its primary advantage over common rhombic sulfur (S₈) is its insolubility in the rubber matrix at processing temperatures, which prevents the issue of "sulfur bloom" – the migration and crystallization of sulfur on the surface of uncured rubber.[1]
Vulcanization Mechanisms and Processes
The vulcanization processes for this compound and polymeric sulfur are fundamentally different, primarily distinguished by the reaction temperature and the nature of the crosslinking reactions.
This compound (Cold Vulcanization): This process involves the direct reaction of this compound with the double bonds of the polymer chains, typically in a solution or vapor phase at room temperature.[3] The reaction is rapid and does not require accelerators. The crosslinks formed are primarily monosulfidic and disulfidic bridges.
Polymeric Sulfur (Hot Vulcanization): This is a more complex process carried out at elevated temperatures (typically 140-180°C).[4] It requires a "cure package" that includes accelerators, activators (like zinc oxide and stearic acid), and retarders to control the rate and efficiency of the vulcanization.[1][4] During heating, the polymeric sulfur depolymerizes to form reactive sulfur species that, with the help of accelerators, form mono-, di-, and polysulfidic crosslinks between the polymer chains.[5]
Comparative Data
The efficacy of a vulcanizing agent is determined by its influence on the cure characteristics of the rubber compound and the final physical properties of the vulcanizate. The following tables summarize the key comparative data.
Table 1: Comparison of Cure Characteristics and Process Parameters
| Parameter | This compound (Cold Vulcanization) | Polymeric Sulfur (Hot Vulcanization) |
| Vulcanization Temperature | Ambient Temperature | 140 - 180°C |
| Cure Time | Rapid (minutes) | Slower (minutes to hours) |
| Scorch Time | Very short | Can be controlled with retarders |
| Accelerators | Not typically required | Essential for efficient vulcanization |
| Activators (e.g., ZnO, Stearic Acid) | Not required | Essential for cure activation |
| Sulfur Blooming | Not applicable | Prevented by using polymeric sulfur |
| Applications | Thin-walled products, surface curing, proofed goods | Tires, hoses, belts, molded goods |
Table 2: Comparison of Vulcanizate Physical Properties
| Property | This compound Vulcanizate | Polymeric Sulfur Vulcanizate |
| Crosslink Type | Primarily Monosulfidic & Disulfidic | Mono-, Di-, and Polysulfidic |
| Crosslink Density | Generally lower, dependent on concentration and time | Controllable over a wide range |
| Tensile Strength | Moderate | High, can be optimized |
| Elongation at Break | Moderate to High | High, can be optimized |
| Hardness | Variable, can be controlled | Widely adjustable with formulation |
| Heat Resistance | Generally lower due to weaker crosslinks | Good to excellent, dependent on crosslink structure |
| Aging Resistance | Moderate | Good to excellent, can be enhanced with antidegradants |
Experimental Protocols
Determination of Crosslink Density by Equilibrium Swelling
A common method to evaluate the efficacy of a vulcanizing agent is to measure the crosslink density of the vulcanized rubber. The equilibrium swelling method is a widely used technique.
Methodology:
-
A precisely weighed sample of the vulcanized rubber is immersed in a suitable solvent (e.g., toluene (B28343) for natural rubber) at a constant temperature (e.g., 25°C) for an extended period (e.g., 72 hours) to reach equilibrium swelling.
-
The swollen sample is removed, quickly blotted to remove excess surface solvent, and weighed.
-
The deswollen (dry) weight of the sample is determined after removing the solvent by vacuum drying.
-
The volume fraction of rubber in the swollen gel (Vr) is calculated.
-
The crosslink density is then calculated using the Flory-Rehner equation.
Measurement of Mechanical Properties
The mechanical properties of the vulcanized rubber are determined using standardized tensile tests.
Methodology:
-
Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.
-
The specimens are tested using a universal testing machine at a constant rate of extension.
-
The stress-strain curve is recorded, from which the following properties are determined:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The maximum extent to which the specimen is stretched before it breaks, expressed as a percentage of the original length.
-
Modulus: The stress required to produce a certain elongation (e.g., 100% or 300%).
-
Visualizing the Vulcanization Processes
The following diagrams illustrate the key differences in the vulcanization pathways for this compound and polymeric sulfur.
References
A Comparative Guide to Reaction Mechanisms Involving Sulfur Monochloride
For Researchers, Scientists, and Drug Development Professionals
Sulfur monochloride (S₂Cl₂) is a versatile and reactive chemical intermediate with a long history in industrial and synthetic chemistry. Its ability to introduce sulfur atoms and chlorine into molecules makes it a valuable reagent in a variety of applications, from the vulcanization of rubber to the synthesis of pharmaceuticals and chemical warfare agents. However, its high reactivity and hazardous nature necessitate a thorough understanding of its reaction mechanisms and a careful consideration of alternative synthetic routes.
This guide provides an objective comparison of reaction mechanisms involving this compound with alternative methods, supported by experimental data. Detailed experimental protocols for key reactions are provided, and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the chemical transformations.
Vulcanization of Rubber
Vulcanization is a chemical process that converts natural rubber and other unsaturated polymers into more durable materials by forming cross-links between polymer chains.
Comparison of Vulcanization Agents
| Feature | This compound ("Cold Cure") | Elemental Sulfur (Conventional) | Peroxide Curing |
| Reaction Temperature | Room Temperature[1] | 140-180°C[1][2] | 150-200°C |
| Reaction Time | Seconds to minutes[1] | Several hours (without accelerators)[1][2] | Minutes |
| Cross-link Type | Monosulfide and disulfide bridges | Polysulfide bridges[3] | Carbon-carbon bonds[4] |
| Key Advantages | Fast curing at ambient temperature; suitable for thin-walled products.[1] | Economical; good tensile and tear strength.[3] | Good thermal stability and aging resistance; suitable for saturated polymers.[4] |
| Key Disadvantages | High toxicity; poor aging properties of the vulcanizate.[1] | Slow reaction without accelerators; poor heat and aging resistance with polysulfidic links.[1][3] | Can be scorchy (premature vulcanization); may require co-agents. |
Experimental Protocols
Cold Vulcanization with this compound
This method is suitable for thin rubber films or proofing fabrics.
-
Procedure: A 5% solution of this compound in a suitable solvent like petroleum naphtha or carbon disulfide is prepared.[1] The rubber material is then immersed in this solution or exposed to its vapors for a few seconds to a few minutes at room temperature.[1] The vulcanized product is then washed with a dilute alkaline solution to neutralize any residual acid and finally with water.
Conventional Sulfur Vulcanization
This is the most common method for vulcanizing rubber.
-
Procedure: Natural rubber is masticated on a two-roll mill. A "cure package" consisting of elemental sulfur (e.g., 2-3 parts per 100 parts of rubber), an accelerator (e.g., 0.5-1.0 phr of a thiazole-based accelerator), an activator (e.g., 3-5 phr of zinc oxide and 2-3 phr of stearic acid) is added and thoroughly mixed. The compounded rubber is then shaped and heated in a mold under pressure at a temperature between 140°C and 180°C for a specific period to achieve the desired level of cross-linking.[2][3]
Reaction Mechanism: Vulcanization
Synthesis of Mustard Gas (Bis(2-chloroethyl) sulfide)
Sulfur mustard is a potent chemical warfare agent. Its synthesis is strictly controlled under the Chemical Weapons Convention. The following information is for academic and research purposes only.
Comparison of Synthetic Routes
| Feature | Levinstein Process (S₂Cl₂) | Meyer-Clarke Method | Thionyl Chloride Method |
| Reactants | Ethylene (B1197577), this compound[5] | Thiodiglycol, Hydrochloric Acid | Thiodiglycol, Thionyl Chloride |
| Purity of Crude Product | 69.3-71.5% (contains 20-30% impurities)[5] | Higher purity expected | Purity can be high, but depends on purification |
| Byproducts | Elemental sulfur, various chlorinated sulfides | Water | Sulfur dioxide, Hydrogen chloride |
| Reaction Conditions | Controlled temperature and pressure | Typically requires heating | Can often be performed at lower temperatures |
| Key Advantages | "Quick and dirty" one-step process.[5] | Can produce high-purity product. | Gaseous byproducts are easily removed.[6] |
| Key Disadvantages | Low purity of the crude product.[5] | Two-step process. | Thionyl chloride is highly corrosive and reactive. |
Experimental Protocols
Levinstein Process
-
Procedure: Dry ethylene gas is bubbled through this compound under carefully controlled temperature and pressure conditions. The reaction is exothermic and requires cooling to maintain the desired temperature. The crude product is a mixture containing sulfur mustard and various impurities.[5]
Meyer-Clarke Method
-
Procedure: Thiodiglycol is reacted with concentrated hydrochloric acid. The mixture is typically heated to drive the reaction to completion. The sulfur mustard is then separated from the aqueous phase.
Reaction Mechanism: Mustard Gas Synthesis
Synthesis of Sulfur-Containing Heterocycles for Pharmaceutical Applications
This compound is a valuable reagent for the synthesis of a wide variety of sulfur-containing heterocyclic compounds, some of which have shown promising biological activity.
Comparison of Synthetic Strategies
| Feature | S₂Cl₂ with Tertiary Amines | Herz Reaction (using SCl₂ or precursor) | Thioindigo (B1682309) Synthesis (Alternative) |
| Substrates | Tertiary amines, enamines[7] | Anilines, phenols, or related compounds | Thiosalicylic acid, chloroacetic acid[8] |
| Products | 1,2-Dithioles, fused pentathiepins[7] | Benzothiadiazoles and related heterocycles | Thioindigo dyes[8] |
| Reaction Conditions | Often low temperatures (-15°C to room temp.)[7] | Typically requires heating | Requires heating and strong base[9] |
| Yields | Moderate to high, depending on substrate and conditions[7] | Variable | Generally good |
| Key Advantages | One-pot synthesis of complex heterocycles from simple substrates.[7] | Direct route to important heterocyclic systems. | Well-established industrial process.[8] |
| Key Disadvantages | Can be unselective, leading to multiple products.[7] | Can have limited substrate scope. | Not a direct use of S₂Cl₂ for heterocycle formation. |
Experimental Protocols
Synthesis of 1,2-Dithioles from Tertiary Amines
-
Procedure: To a solution of a tertiary amine and 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent such as chloroform, this compound is added dropwise at a low temperature (e.g., -15°C). The reaction mixture is stirred for a specified time, after which a nucleophile like formic acid is added. The product, a 5-chloro-dithiol-3-one, can then be isolated.[7]
Synthesis of Thioindigo
-
Procedure: Thiosalicylic acid is alkylated with chloroacetic acid in an alkaline solution. The resulting thioether undergoes cyclization upon heating to form 2-hydroxythianaphthene. This intermediate is then oxidized to thioindigo, often using a mild oxidizing agent.[8]
Signaling Pathway: Synthesis of a Biologically Active Thiazine (B8601807) Derivative
One notable example of a biologically active compound synthesized using this compound is a tricyclic bis[7][10]dithiolo[7][11]thiazine derivative, which has shown antitumor activity.[7]
Conclusion
This compound is a powerful and versatile reagent with significant applications in various fields of chemistry. Its high reactivity allows for rapid reactions at ambient temperatures, as seen in the "cold cure" vulcanization of rubber. However, this reactivity also contributes to its hazardous nature and can lead to the formation of impure products, as exemplified by the Levinstein process for mustard gas synthesis. For the synthesis of complex sulfur-containing heterocycles, this compound offers a direct and often one-pot route to valuable compounds, some with demonstrated biological activity.
When considering the use of this compound, researchers and drug development professionals must weigh its synthetic advantages against the availability of safer and more selective alternative reagents and pathways. The choice of synthetic route will ultimately depend on the desired product, required purity, and the scale of the reaction. The information presented in this guide aims to provide a solid foundation for making these critical decisions by offering a comparative analysis of reaction mechanisms, supported by experimental data and clear visualizations of the chemical processes involved.
References
- 1. lusida.com [lusida.com]
- 2. ijoer.com [ijoer.com]
- 3. learnbin.net [learnbin.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of sulfur-containing heterocycles via disulfide intermediates - American Chemical Society [acs.digitellinc.com]
- 6. Sciencemadness Discussion Board - Sulphur Monochloride, Dichloride, and Thionyl Chloride - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Thioindigo - Wikipedia [en.wikipedia.org]
- 9. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparing peroxide vulcanization with sulfur-based methods
An Objective Comparison of Peroxide and Sulfur Vulcanization Methods for Elastomers
For researchers, scientists, and drug development professionals working with elastomeric materials, the choice of vulcanization—or curing—method is critical in determining the final properties and performance of the end-product. The two predominant methods, peroxide and sulfur-based vulcanization, offer distinct advantages and disadvantages. This guide provides a detailed, objective comparison of these two methods, supported by experimental data and standardized testing protocols.
Mechanism of Vulcanization: A Fundamental Difference
The core difference between peroxide and sulfur vulcanization lies in the chemical nature of the crosslinks they create.
Peroxide Vulcanization proceeds via a free-radical mechanism. At elevated temperatures, organic peroxides decompose to form highly reactive radicals.[1] These radicals abstract hydrogen atoms from the polymer chains, creating polymer radicals which then combine to form stable carbon-carbon (C-C) crosslinks.[1][2] This process is applicable to both saturated and unsaturated elastomers.[3]
Sulfur Vulcanization is a more complex process involving sulfur, accelerators, and activators.[4][5] It leads to the formation of mono-, di-, and polysulfidic crosslinks (C-Sₓ-C) between polymer chains.[2][6] The length of these sulfur bridges significantly influences the final properties of the vulcanizate.[6] This method is primarily used for unsaturated rubbers.[6]
Performance Characteristics: A Head-to-Head Comparison
The different crosslink structures impart distinct properties to the vulcanized elastomer.
| Property | Peroxide Vulcanization (C-C bonds) | Sulfur Vulcanization (C-Sₓ-C bonds) | Rationale |
| Thermal Stability & Aging Resistance | Excellent | Fair to Good | The C-C bond energy is significantly higher than that of C-S and S-S bonds, making peroxide-cured elastomers more resistant to heat and thermo-oxidative degradation.[2][5] |
| Compression Set | Excellent (Low) | Good | The stable C-C crosslinks provide a more robust network that is less prone to permanent deformation after prolonged compressive stress.[5][7] |
| Tensile Strength & Tear Strength | Good | Excellent | Sulfur-cured vulcanizates generally exhibit higher tensile and tear strength.[2][5] The polysulfidic crosslinks can rearrange under stress, dissipating energy and preventing catastrophic failure. |
| Dynamic Properties | Fair | Good | The more flexible sulfidic crosslinks can lead to better dynamic performance in some applications.[2] |
| Cure Rate & Scorch Safety | Fast cure, short scorch time | More complex cure kinetics, generally better scorch safety | Peroxide vulcanization is a simpler, faster reaction, which can lead to a shorter scorch time (premature vulcanization).[4][5] Sulfur systems offer more control over the cure process. |
| Odor and Discoloration | Minimal | Can have a characteristic sulfur odor and may cause discoloration.[3] | Unreacted sulfur and sulfur-containing byproducts can lead to odor and staining. |
| Applicability to Polymers | Both saturated and unsaturated elastomers.[3] | Primarily unsaturated elastomers.[6] | The free-radical mechanism of peroxide curing does not require the presence of double bonds in the polymer backbone. |
Experimental Data: A Quantitative Look
The following table summarizes typical experimental data for Nitrile Butadiene Rubber (NBR) vulcanized with peroxide and sulfur systems.
| Property | Peroxide Cured NBR | Sulfur Cured NBR | ASTM Test Method |
| Tensile Strength (MPa) | ~13.1 | ~21.2 | D412[8] |
| Elongation at Break (%) | Lower | Higher | D412[8] |
| Young's Modulus (MPa) | ~12.1 | ~5.8 | D412[8] |
| Crosslink Density (mol/cm³) (Relative) | Higher | Lower | Swelling Method/Dynamic Mechanical Analysis[8] |
Note: These values are illustrative and can vary significantly based on the specific formulation, including the type and concentration of peroxide/sulfur, accelerators, fillers, and other additives.
Visualizing the Mechanisms and Workflows
To better understand the chemical processes and experimental procedures, the following diagrams are provided.
Caption: Peroxide vulcanization mechanism.
Caption: Simplified sulfur vulcanization mechanism.
Caption: General experimental workflow for comparison.
Detailed Experimental Protocols
For accurate and reproducible comparisons, standardized testing procedures are essential. The following are summaries of key ASTM protocols.
ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers
This test method is used to determine the tensile properties of vulcanized rubber, including tensile strength, ultimate elongation, and tensile stress at a given elongation.[9]
-
Specimen: Dumbbell-shaped specimens are cut from a cured sheet.[10]
-
Procedure: The specimen is placed in the grips of a tensile testing machine and pulled at a constant rate (typically 500 ± 50 mm/min) until it ruptures. The force and elongation are recorded throughout the test.
-
Key Measurements:
-
Tensile Strength: The maximum stress applied during the stretching of the specimen to the point of rupture.[11]
-
Ultimate Elongation: The elongation at which the specimen ruptures.
-
Modulus (Tensile Stress at a Given Elongation): The stress required to stretch the specimen to a specific elongation.[11]
-
ASTM D395: Compression Set of Rubber
This standard describes methods for measuring the ability of elastomeric materials to retain their elastic properties after prolonged compressive stress.[12][13]
-
Specimen: A cylindrical button of the material is typically used.[14]
-
Procedure (Method B - Constant Deflection): The initial thickness of the specimen is measured. It is then compressed to a specified percentage of its original height (commonly 25%) and placed in an oven at a specific temperature for a set time (e.g., 22 or 70 hours).[13][14] After removal from the oven and a 30-minute cooling period, the final thickness is measured.[13]
-
Calculation: Compression set is expressed as a percentage of the original deflection that is not recovered. A lower percentage indicates better resistance to permanent deformation.[14]
ASTM D573: Heat Resistance of Rubber
This test assesses the deterioration of rubber's physical properties when exposed to elevated temperatures for extended periods, simulating thermal and oxidative aging.[12][15]
-
Procedure: Tensile specimens are prepared according to ASTM D412 and their initial properties (tensile strength, elongation) are measured.[15] A set of specimens is then placed in a circulating air oven at a specified temperature for a defined period.[15] After aging, the specimens are removed, conditioned back to room temperature, and their tensile properties are re-measured.
-
Analysis: The percentage change in tensile strength and elongation is calculated to determine the material's heat resistance.[15]
Measurement of Crosslink Density
While not a single standard for direct comparison, the crosslink density is a fundamental property influencing mechanical behavior.
-
Swelling Method: This is a widely used technique where a vulcanized sample is immersed in a suitable solvent.[16][17] The amount of solvent absorbed is related to the crosslink density through the Flory-Rehner equation.[16][18]
-
Dynamic Mechanical Analysis (DMA): This method measures the storage modulus of the vulcanizate, which can be correlated to the crosslink density.[19]
Conclusion
The choice between peroxide and sulfur vulcanization is not a matter of one being universally superior to the other, but rather a decision based on the specific performance requirements of the application.
-
Peroxide vulcanization is the preferred method when superior heat resistance, low compression set, and non-staining characteristics are critical. This makes it ideal for applications such as high-temperature seals, automotive hoses, and wire and cable insulation.
-
Sulfur vulcanization is often chosen for applications demanding high tensile strength, tear resistance, and excellent dynamic properties. This makes it the dominant choice for products like tires, conveyor belts, and shoe soles.[6]
By understanding the fundamental chemical differences and their impact on physical properties, and by utilizing standardized experimental protocols for validation, researchers and developers can make informed decisions to optimize the performance of their elastomeric products.
References
- 1. rct [rct.kglmeridian.com]
- 2. Combined Sulfur and Peroxide Vulcanization of Filled and Unfilled EPDM-Based Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rubbertech.wordpress.com [rubbertech.wordpress.com]
- 4. Sulfur and Peroxide Vulcanization of the Blends Based on Styrene–Butadiene Rubber, Ethylene–Propylene–Diene Monomer Rubber and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Sulfur vulcanization - Wikipedia [en.wikipedia.org]
- 7. pentasil.eu [pentasil.eu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tarjomefa.com [tarjomefa.com]
- 10. technoad.com [technoad.com]
- 11. mecmesin.com [mecmesin.com]
- 12. rubbermill.com [rubbermill.com]
- 13. Compression Set Under Constant Deflection ASTM D395 [intertek.com]
- 14. stockwell.com [stockwell.com]
- 15. applerubber.com [applerubber.com]
- 16. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Sulfur Monochloride: Yield and Purity Analysis
For researchers, scientists, and professionals in drug development, the selection of a synthetic route for key reagents is a critical decision impacting both the efficiency of the process and the purity of the final product. This guide provides an objective comparison of two primary methods for the synthesis of sulfur monochloride (S₂Cl₂): direct chlorination of elemental sulfur and the reaction of nitrosyl chloride with sulfur.
This analysis is supported by a review of published experimental data to evaluate the yield and purity of this compound produced by each method. Detailed experimental protocols for both synthesis routes are also provided to facilitate replication and adaptation in a laboratory setting.
Performance Comparison at a Glance
The following table summarizes the key quantitative data regarding the yield and purity of this compound synthesized by the two distinct methods.
| Synthesis Method | Reported Yield | Reported Purity | Key Impurities |
| Direct Chlorination of Sulfur | 75% to 98% | High (specific percentage not consistently reported) | Sulfur dichloride (SCl₂), dissolved unreacted sulfur, and chlorine.[1] |
| Nitrosyl Chloride Reaction | ~86% (conversion rate) | Substantially free from higher chlorides of sulfur | Unreacted nitrosyl chloride, dissolved sulfur. |
In-Depth Analysis of Synthesis Methods
Direct Chlorination of Elemental Sulfur
This is the most common and industrially practiced method for producing this compound.[2] The reaction involves passing dry chlorine gas over molten sulfur, leading to the formation of this compound. Further chlorination can produce sulfur dichloride (SCl₂), making control of reaction conditions crucial.
Key Advantages:
-
High Yield: This method is reported to produce high yields of this compound, with some sources indicating yields as high as 95-98%.
-
Readily Available Starting Materials: Both elemental sulfur and chlorine gas are common and relatively inexpensive industrial chemicals.
Key Disadvantages:
-
Formation of Byproducts: Over-chlorination can lead to the formation of sulfur dichloride, which is the main impurity and can be difficult to separate due to close boiling points. The product can also contain dissolved unreacted sulfur and chlorine.[1]
-
Safety Concerns: The use of highly toxic and corrosive chlorine gas requires stringent safety precautions and specialized equipment.
Reaction of Nitrosyl Chloride with Sulfur
An alternative approach to synthesizing this compound involves the reaction of nitrosyl chloride (NOCl) with elemental sulfur dissolved in a solvent, which is typically this compound itself. This method offers a pathway to produce this compound that is substantially free of higher sulfur chlorides.
Key Advantages:
-
High Purity: This process is designed to minimize the formation of sulfur dichloride, a common impurity in the direct chlorination method.
-
Controlled Reaction: The reaction is reported to be more easily controlled compared to direct chlorination.
Key Disadvantages:
-
Lower Reported Conversion: While a conversion rate of nitrosyl chloride to this compound of about 86% has been reported, this does not directly translate to the final isolated yield of the product.
-
Handling of Nitrosyl Chloride: Nitrosyl chloride is a toxic and corrosive gas, requiring careful handling and specialized equipment.
Experimental Protocols
Method 1: Direct Chlorination of Elemental Sulfur
Materials:
-
Elemental sulfur powder
-
Dry chlorine gas
-
Concentrated sulfuric acid (for drying chlorine gas)
-
Sodium carbonate solution (for trapping excess chlorine)
Apparatus:
-
Glass reaction tube or flask
-
Heating mantle or oil bath
-
Gas inlet tube
-
Condenser
-
Receiving flask cooled with an ice-salt mixture
-
Gas washing bottle with concentrated sulfuric acid
-
Gas trap with sodium carbonate solution
Procedure:
-
Set up the apparatus ensuring all glassware is completely dry.
-
Place pulverized sulfur into the reaction tube.
-
Dry the chlorine gas by passing it through a gas washing bottle containing concentrated sulfuric acid.
-
Connect the dried chlorine gas inlet to the reaction tube. The outlet of the reaction tube should be connected to a condenser, which in turn is connected to a receiving flask cooled in an ice-salt bath. The exit of the receiving flask is connected to a gas trap containing sodium carbonate solution to neutralize any unreacted chlorine.
-
Heat the reaction tube containing sulfur to a molten state (approximately 120-130 °C).
-
Pass a steady stream of dry chlorine gas through the molten sulfur. The this compound formed will distill over and be collected in the cooled receiving flask.
-
Continue the reaction until the desired amount of product is collected. An excess of sulfur is typically used to minimize the formation of sulfur dichloride.
-
The crude this compound can be purified by distillation. The fraction boiling at 138 °C is collected.[1]
Method 2: Reaction of Nitrosyl Chloride with Sulfur
Materials:
-
Elemental sulfur
-
Nitrosyl chloride (NOCl)
-
This compound (as solvent)
-
Catalyst (e.g., ferric chloride, optional)
Apparatus:
-
Reaction vessel equipped with a gas inlet, stirrer, and condenser
-
Gas supply for nitrosyl chloride
-
Heating and cooling system for the reactor
Procedure:
-
Prepare a solution of elemental sulfur dissolved in this compound in the reaction vessel. A typical concentration is 10-30% elemental sulfur by weight.
-
If a catalyst is used, add it to the solution.
-
Heat the solution to the desired reaction temperature (e.g., around 100 °C).
-
Introduce a controlled stream of nitrosyl chloride gas into the stirred solution.
-
The reaction produces this compound and nitric oxide (NO) gas. The nitric oxide can be vented or captured.
-
The reaction is typically carried out in a continuous or semi-continuous manner, with the product being withdrawn from the reactor.
-
The resulting this compound is substantially free of higher chlorides and may require minimal purification, such as removal of any dissolved unreacted sulfur or nitrosyl chloride.
Logical Workflow for Method Selection
The choice between these two synthetic routes will depend on the specific requirements of the intended application, including the desired purity, scale of production, and available equipment. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a this compound synthesis method.
Conclusion
Both direct chlorination of sulfur and the nitrosyl chloride reaction offer viable pathways for the synthesis of this compound. The direct chlorination method is a high-yield process suitable for large-scale production, but it may require significant purification to remove sulfur dichloride. The nitrosyl chloride method provides a route to higher purity this compound, which is substantially free from higher chlorides, although the reported conversion rates may be lower than the yields of the direct chlorination process. The selection of the optimal method will ultimately be guided by the specific purity requirements, scale of operation, and safety infrastructure available to the researcher or drug development professional.
References
Navigating the Stability of Sulfur Monochloride: A Comparative Guide for Researchers
For scientists and professionals in drug development and chemical research, ensuring the stability of reagents is paramount. This guide provides a comprehensive comparison of the stability of sulfur monochloride (S₂Cl₂) under various storage conditions, offering insights into its degradation pathways and performance against alternative sulfurizing agents. The information presented is supported by experimental data and detailed protocols to aid in maintaining the integrity of this crucial reagent.
This compound, a key reagent in the synthesis of a wide array of compounds, is known for its reactivity. While stable at ambient temperatures when stored correctly, its longevity can be compromised by several factors, including temperature, moisture, and the material of its storage container. Understanding these factors is critical to its effective use in research and development.
Thermal Stability Profile
The thermal stability of this compound is a significant consideration for its storage and handling. While it is generally stable at room temperature, it undergoes decomposition upon heating. At its atmospheric boiling point of approximately 138°C, decomposition to sulfur dichloride (SCl₂) and other byproducts can occur.[1] To mitigate this, distillation at reduced pressure (around 6.7 kPa) is recommended to avoid significant degradation.[1] One source suggests that decomposition begins at 100°C and is complete by 300°C.
Table 1: Thermal Decomposition Data for this compound
| Temperature (°C) | Decomposition Products | Observations |
| Ambient | - | Stable[1][2][3] |
| 100 | Sulfur, Chlorine | Onset of decomposition |
| 138 (Boiling Point) | Sulfur dichloride (SCl₂) | Noticeable decomposition[1] |
| 300 | Sulfur, Chlorine | Complete decomposition |
Impact of Moisture and Container Materials
Moisture is a critical factor in the degradation of this compound. It reacts violently with water in a highly exothermic reaction, producing a mixture of corrosive and toxic substances, including hydrochloric acid (HCl), sulfur dioxide (SO₂), hydrogen sulfide (B99878) (H₂S), and elemental sulfur.[1][2][3] This reactivity underscores the necessity of storing this compound in dry conditions.
The choice of container material is also crucial for maintaining the purity and stability of this compound.
-
Metals: In its pure, dry state, this compound is not significantly corrosive to carbon steel and iron.[1] However, in the presence of moisture, the resulting acidic byproducts are highly corrosive to a wide range of metals, including steel, cast iron, aluminum, stainless steels, copper, and their alloys.[1]
-
Polymers: this compound can attack and degrade certain plastics and rubbers.[1] Therefore, careful selection of container liners and seals is essential. Polytetrafluoroethylene (PTFE) is generally considered to have excellent chemical resistance to a wide range of chemicals, including reactive sulfur compounds.[3][4][5][6] Polypropylene and polyethylene (B3416737) may have limited resistance and should be tested for compatibility before long-term storage.[7][8][9][10][11][12][13][14][15]
Table 2: Compatibility of this compound with Common Container Materials
| Material | Compatibility (Dry S₂Cl₂) | Compatibility (Moist S₂Cl₂) | Notes |
| Carbon Steel | Good[1] | Poor[1] | Corrosion is rapid in the presence of moisture. |
| Stainless Steel | Good | Poor[1] | Susceptible to acid corrosion from hydrolysis products. |
| Glass (Amber) | Excellent | Excellent | Recommended for long-term storage to protect from light. |
| PTFE | Excellent[3][4][5][6] | Excellent | Highly resistant to chemical attack. |
| Polyethylene | Fair to Good[10][13][14][15] | Poor | Potential for swelling and degradation. Testing is recommended. |
| Polypropylene | Fair to Good[7][8][9][11][12] | Poor | Potential for swelling and degradation. Testing is recommended. |
Stability Comparison with Alternative Reagents
In many synthetic applications, particularly for thionation reactions, Lawesson's reagent and phosphorus pentasulfide are used as alternatives to sulfur-based chlorides.
-
Lawesson's Reagent: This reagent is known to be unstable in solution at temperatures exceeding 110°C, where it can decompose or polymerize.[16]
-
Phosphorus Pentasulfide: While effective, it is also highly reactive with water.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, regular stability testing is recommended. The following are outlines of key experimental protocols.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of this compound.
Protocol 1: Stability-Indicating GC-MS Method for Purity and Degradation Products
Objective: To quantify the purity of this compound and identify and quantify its primary degradation product, sulfur dichloride. As direct GC-MS analysis of sulfur chlorides is challenging due to their reactivity and thermal lability, a derivatization step is necessary.[1][2][17]
Methodology:
-
Standard Preparation:
-
Prepare stock solutions of this compound and sulfur dichloride of known concentrations in a dry, inert solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Derivatization:
-
To a known volume of each standard and sample, add a solution of a suitable derivatizing agent (e.g., 3-hexyne (B1328910) in acetonitrile).[2][17] The derivatizing agent reacts with S₂Cl₂ and SCl₂ to form stable, volatile products suitable for GC-MS analysis.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized S₂Cl₂ and SCl₂ based on their retention times and mass spectra.
-
Construct calibration curves by plotting the peak areas of the derivatized standards against their concentrations.
-
Quantify the concentrations of S₂Cl₂ and SCl₂ in the samples by comparing their peak areas to the calibration curves.
-
Protocol 2: In-Situ Monitoring of Thermal Stability using Raman Spectroscopy
Objective: To monitor the structural changes in this compound as a function of temperature.
Methodology:
-
Sample Preparation:
-
Place a small, sealed capillary tube containing this compound in a temperature-controlled stage compatible with the Raman spectrometer.
-
-
Raman Spectroscopy Analysis:
-
Spectrometer: A Raman microscope equipped with a 532 nm or 785 nm laser.
-
Laser Power: Use low laser power (e.g., <5 mW) to avoid laser-induced degradation.
-
Acquisition: Acquire Raman spectra at regular temperature intervals as the sample is heated.
-
-
Data Analysis:
-
Monitor the characteristic Raman bands of S₂Cl₂ (e.g., S-S stretch, S-Cl stretch).
-
Observe the appearance of new bands corresponding to decomposition products (e.g., SCl₂).
-
Analyze the changes in peak intensities to determine the onset and progression of decomposition.
-
Protocol 3: Assessment of Thermal Decomposition by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Methodology:
-
Sample Preparation:
-
Hermetically seal a small, accurately weighed sample of this compound (1-5 mg) in a high-pressure stainless steel or gold-plated crucible.
-
-
DSC Analysis:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic or endothermic events.
-
Integrate the area under the decomposition peak to determine the enthalpy of decomposition.
-
Decomposition Pathway of this compound
The decomposition of this compound can be initiated by heat, light (photodegradation), or reaction with other chemical species. The primary decomposition pathway involves the formation of sulfur dichloride and elemental sulfur, which can be further influenced by the presence of moisture.
Caption: Factors influencing the decomposition of this compound.
Recommendations for Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Storage Container: Store in tightly sealed, dry, amber glass bottles with PTFE-lined caps (B75204) to protect from moisture and light.[5] For larger quantities, dedicated steel containers that are kept scrupulously dry can be used.
-
Storage Conditions: Keep in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.
-
Incompatible Materials: Store separately from water, acids, bases, alcohols, and oxidizing agents.
-
Handling: Handle in a fume hood using appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.
By adhering to these guidelines and implementing routine stability testing, researchers can ensure the quality and reliability of this compound for their critical applications.
References
- 1. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. foxxlifesciences.in [foxxlifesciences.in]
- 4. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 5. labdepotinc.com [labdepotinc.com]
- 6. calpaclab.com [calpaclab.com]
- 7. dppvalves.com [dppvalves.com]
- 8. hmcpolymers.com [hmcpolymers.com]
- 9. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 10. braskem.com.br [braskem.com.br]
- 11. prinsco.com [prinsco.com]
- 12. braskem.com.br [braskem.com.br]
- 13. hippoplastique.com [hippoplastique.com]
- 14. cdf1.com [cdf1.com]
- 15. spilltech.com [spilltech.com]
- 16. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 17. Method for Derivatization and Detection of Chemical Weapons Convention Related Sulfur Chlorides via Electrophilic Addition with 3-Hexyne - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sulfur Monochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of sulfur monochloride (S₂Cl₂), a toxic and corrosive chemical commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound reacts violently with water and requires careful handling in a controlled environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE). In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, butyl rubber). Inspect gloves for any signs of degradation before use. |
| Body Protection | A chemical-resistant apron or lab coat. For larger quantities or in case of a spill, a full chemical protection suit may be necessary.[1] |
| Respiratory | A full-face respirator with cartridges appropriate for acid gases and organic vapors. |
Spill Management
In the event of a this compound spill, evacuate the area immediately. For small spills, cautiously cover the material with a dry, inert absorbent such as sand, vermiculite, or a mixture of dry soda ash and slaked lime.[2] Do not use water, as it will react violently.[3][4][5] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Laboratory-Scale Disposal Protocol
For small quantities of unwanted this compound in a laboratory setting, a controlled hydrolysis and subsequent oxidation is a recommended disposal method. This procedure should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol: Hydrolysis and Oxidation of this compound
Objective: To safely neutralize small quantities of this compound for disposal.
Materials:
-
This compound (S₂Cl₂)
-
2.5 M Sodium hydroxide (B78521) (NaOH) solution
-
Sodium hypochlorite (B82951) (NaOCl) solution (commercial laundry bleach)
-
Large beaker or flask
-
Stir plate and stir bar
-
Dropping funnel
-
pH paper or pH meter
Procedure:
-
Preparation: In a large beaker or flask equipped with a stirrer, place a volume of 2.5 M sodium hydroxide solution. The amount of NaOH solution should be in 50% excess of the stoichiometric amount required to hydrolyze the this compound.[3]
-
Hydrolysis: Slowly add the this compound dropwise to the stirred sodium hydroxide solution using a dropping funnel.[3] This reaction is exothermic; control the addition rate to maintain a manageable temperature. The hydrolysis reaction will produce a mixture of sodium sulfide (B99878) and sodium sulfite (B76179).[3][6]
-
Oxidation: Once the hydrolysis is complete, add sodium hypochlorite solution (laundry bleach) to the mixture. The bleach will oxidize the sulfide and sulfite species to sulfate.[3][6]
-
Neutralization and Disposal: After the oxidation is complete, check the pH of the solution and neutralize it to a pH between 6 and 8 using a suitable acid or base if necessary. The resulting aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[3][6]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Waste Management Summary
Table 2: Disposal Options for this compound and Related Waste
| Waste Type | Recommended Disposal Method |
| Bulk/Unused this compound | Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to neutralize large quantities in the lab. |
| Contaminated Absorbent Material (Spills) | Place in a sealed, labeled container and dispose of as hazardous chemical waste through a licensed contractor.[4] |
| Neutralized Aqueous Solution (Lab-Scale) | After successful neutralization and pH adjustment, this can typically be disposed of down the drain with plenty of water, subject to local regulations.[3][6] |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., toluene (B28343) or acetone). The rinsate must be collected and disposed of as hazardous waste. |
For large quantities of this compound or for facilities not equipped for the described neutralization procedure, it is mandatory to contact a licensed hazardous waste disposal company. Always consult your institution's specific safety protocols and local environmental regulations.
References
Essential Guide to Handling Sulfur Monochloride: Safety, Operations, and Disposal
This guide provides immediate and essential safety, operational, and disposal information for the handling of sulfur monochloride (S₂Cl₂) in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety Information
This compound is a corrosive and toxic substance that demands careful handling. It is a light-amber to yellowish-red, oily, fuming liquid with a pungent, irritating odor.[1][2][3] The substance is corrosive to the eyes, skin, and respiratory tract.[2] Inhalation of the vapor can cause lung edema, with symptoms that may be delayed.[2] It reacts violently with water, producing toxic and corrosive fumes, including hydrogen chloride, hydrogen sulfide, and sulfur oxides.[4] Therefore, all contact should be avoided.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Occupational Exposure Limits | ||
| OSHA PEL (8-hour TWA) | 1 ppm (6 mg/m³) | [1][5] |
| NIOSH REL (Ceiling) | 1 ppm (6 mg/m³) | [5][6] |
| ACGIH TLV (Ceiling) | 1 ppm (5.5 mg/m³) | [6] |
| Physical & Chemical Properties | ||
| Boiling Point | 280°F / 138°C | [4][7] |
| Melting Point | -107°F to -112°F / -77°C to -80°C | [1][4][7] |
| Flash Point | 245°F / 118.5°C (closed cup) | [5] |
| Vapor Pressure | 6.8 - 7 mmHg @ 68°F (20°C) | [5][7] |
| Specific Gravity | 1.68 | [3] |
| Water Solubility | Reacts violently | [5] |
Operational Plan for Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory environment.
Preparation and Engineering Controls
-
Risk Assessment: Before any procedure, conduct a thorough risk assessment specific to the planned experiment, considering the quantities involved and the nature of the operation.
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[8] Local exhaust ventilation should be used at the site of chemical release.[5]
-
Emergency Equipment: Ensure that an eyewash station and an emergency shower are readily available and unobstructed in the immediate work area.[5][6] Fire extinguishing media such as dry chemical powder or carbon dioxide (CO₂) must be accessible. Do not use water-based extinguishers. [9]
-
Material & Equipment: Use non-sparking tools and ensure all equipment is dry before use.[8] When possible, use an automated pumping system to transfer the liquid from containers.[5]
Personal Protective Equipment (PPE) Selection and Use
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch). Eye protection should always be worn in combination with respiratory protection.
-
Skin Protection: Wear appropriate chemical-resistant gloves. A complete chemical-resistant suit, including footwear and headgear, should be worn to prevent any possibility of skin contact.[5][10]
-
Respiratory Protection: For operations not in a closed system, a NIOSH-approved full-face, positive-pressure, supplied-air respirator is recommended.[4] For lower concentrations, an air-purifying respirator with ABEK-type cartridges may be appropriate, but a risk assessment should confirm this.[10]
Handling Procedure
-
Don all required PPE before entering the handling area.
-
Ensure the fume hood sash is at the appropriate height.
-
Carefully unseal the this compound container. Keep it upright to prevent leakage.[10]
-
Perform the required transfer or experimental procedure slowly to avoid splashes or aerosol formation.[8]
-
Do not eat, drink, or smoke in the work area.
-
Once the procedure is complete, carefully reseal the container.[10]
-
Decontaminate any surfaces that may have come into contact with the chemical, using an appropriate method determined by your institution's safety office.
Post-Handling
-
Decontamination: Remove contaminated clothing immediately while under a safety shower if necessary.[11]
-
Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling and before breaks.[5][10]
-
Storage: Store this compound in a cool, dry, well-ventilated, and locked-up place.[8][10] It must be separated from incompatible materials such as strong oxidants, peroxides, phosphorus oxides, organic compounds, and water.[10]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Spill Management:
-
Evacuate all non-essential personnel from the spill area.[5]
-
Wearing full PPE, including a self-contained breathing apparatus, stop the leak if it is safe to do so.[11]
-
Contain the spill using an inert, dry absorbent material like vermiculite, dry sand, or earth. DO NOT USE WATER. [5][10]
-
Cautiously neutralize the spilled liquid with a mixture of dry soda ash and slaked lime.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[8][10]
-
-
Waste Disposal:
Mandatory Visualizations
The following diagrams illustrate critical workflows for handling this compound safely.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Response for this compound Exposure.
References
- 1. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0958 - this compound [inchem.org]
- 3. This compound | Occupational Safety and Health Administration [osha.gov]
- 4. lanxess.com [lanxess.com]
- 5. nj.gov [nj.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. 一塩化硫黄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
